2-(3,4-Difluorophenyl)nicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-4-3-7(6-10(9)14)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRARRKRWPEVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680764 | |
| Record name | 2-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225511-07-8 | |
| Record name | 2-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3,4-Difluorophenyl)nicotinic Acid: Structure, Synthesis, and Properties
This guide provides an in-depth technical analysis of 2-(3,4-Difluorophenyl)nicotinic acid , a specialized fluorinated pyridine derivative used primarily as a pharmacophore scaffold in medicinal chemistry and agrochemical synthesis.
Introduction & Chemical Identity
This compound (CAS: 1225511-07-8 ) is a biaryl carboxylic acid consisting of a pyridine ring substituted at the 2-position with a 3,4-difluorophenyl group and at the 3-position with a carboxylic acid moiety.[1] This specific substitution pattern renders it a highly valuable building block for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents where metabolic stability and lipophilicity are critical.
Core Identity Data
| Property | Value |
| IUPAC Name | 2-(3,4-difluorophenyl)pyridine-3-carboxylic acid |
| CAS Number | 1225511-07-8 |
| Molecular Formula | C₁₂H₇F₂NO₂ |
| Molecular Weight | 235.19 g/mol |
| SMILES | OC(=O)c1cccnc1-c1ccc(F)c(F)c1 |
| Appearance | Off-white to pale yellow solid |
Chemical Structure & Electronic Properties[3]
Structural Analysis
The molecule features two aromatic systems linked by a single C-C bond. The nicotinic acid core (pyridine-3-carboxylic acid) provides an amphoteric handle (basic nitrogen, acidic carboxyl), while the 3,4-difluorophenyl ring acts as a lipophilic, electron-withdrawing appendage.
-
Biaryl Torsion: Steric repulsion between the carboxyl group (position 3) and the ortho-hydrogens of the phenyl ring forces the two rings out of planarity. This non-planar conformation is crucial for binding selectivity in enzyme pockets (e.g., kinases).
-
Fluorine Effects:
-
Metabolic Blocking: The fluorine atoms at positions 3 and 4 of the phenyl ring block cytochrome P450-mediated oxidation, a common metabolic clearance pathway for phenyl rings.
-
Electronic Withdrawal: The difluoro substitution pulls electron density from the phenyl ring, reducing the pKa of the pyridine nitrogen and potentially increasing the acidity of the carboxylic acid via inductive effects.
-
Predicted Physicochemical Properties
| Property | Value (Predicted/Experimental) | Significance |
| pKa (Acid) | ~3.5 - 4.0 | Stronger acid than benzoic acid due to the electron-deficient pyridine ring. |
| pKa (Base) | ~2.0 - 2.5 | Pyridine nitrogen is weakly basic due to the electron-withdrawing phenyl group. |
| LogP | ~2.8 - 3.2 | Moderate lipophilicity, suitable for oral bioavailability (Lipinski's Rule of 5). |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding. |
| H-Bond Acceptors | 4 (N, O, F, F) | Fluorine acts as a weak acceptor; Pyridine N is a strong acceptor. |
Synthesis Methodology
The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed reaction couples an aryl halide with an aryl boronic acid.
Protocol: Suzuki Coupling Synthesis
Reaction Scheme:
2-Chloronicotinic acid + 3,4-Difluorophenylboronic acid
Step-by-Step Procedure
-
Reagents Preparation:
-
Substrate: 2-Chloronicotinic acid (1.0 eq, 15.7 g, 100 mmol)
-
Coupling Partner: 3,4-Difluorophenylboronic acid (1.1 eq, 17.4 g, 110 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5.8 g)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 21.2 g) dissolved in water (min. volume).
-
Solvent: 1,2-Dimethoxyethane (DME) or Dioxane / Water (3:1 ratio).
-
-
Execution:
-
Charge a 500 mL round-bottom flask with 2-chloronicotinic acid, boronic acid, and solvent.
-
Degas the solution with Nitrogen (
) for 15 minutes to remove oxygen (critical to prevent Pd oxidation). -
Add the Pd catalyst and the aqueous base solution.
-
Reflux the mixture at 85–90°C for 12–16 hours under inert atmosphere.
-
-
Work-up & Purification:
-
Cool reaction to room temperature.
-
Filter through Celite to remove Palladium black.
-
Acidify the filtrate with 1N HCl to pH ~3-4 to precipitate the carboxylic acid.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Recrystallization: Purify the crude solid from Ethanol/Water or Toluene to yield the target acid.
-
Synthesis & Reactivity Diagram
The following diagram illustrates the synthesis pathway and potential downstream transformations.
Caption: Synthesis of this compound via Suzuki coupling and downstream applications.
Applications in Drug Development[4][5]
This scaffold is "privileged" in medicinal chemistry, meaning it frequently appears in biologically active compounds.
Kinase Inhibitors (p38 MAPK & VEGFR)
The 2-arylpyridine motif mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of protein kinases.
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge region of the kinase, while the 3,4-difluorophenyl group occupies the hydrophobic pocket II.
-
Utility: The carboxylic acid is often converted to an amide to interact with the "gatekeeper" residue or solvent-exposed regions.
COX-2 Inhibitors
Diaryl-heterocycles are classic COX-2 pharmacophores (e.g., Etoricoxib).
-
Relevance: this compound serves as a precursor to tricyclic systems or direct analogs where the carboxylic acid is replaced or cyclized to form a lactone or lactam, providing anti-inflammatory activity with reduced gastric side effects.
Agrochemicals (Herbicides)
While Diflufenican uses a 2,4-difluorophenyl group, the 3,4-difluoro analog is investigated for enhanced metabolic stability in soil and plants. The nicotinic acid core is a common auxinic herbicide scaffold.
Safety & Handling (MSDS Summary)
As a pharmaceutical intermediate, standard laboratory safety protocols apply.
-
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
ChemicalBook. (n.d.). "2-(3,4-Difluorophenyl)pyridine-3-carboxylic acid Product Page." Accessed 2024.[2][3] Link
-
PubChem. (n.d.).[2] "Nicotinic Acids and Derivatives - Compound Summary." National Library of Medicine. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
2-(3,4-Difluorophenyl)pyridine-3-carboxylic acid (CAS 1225511-07-8): Synthesis, Mechanistic Utility, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated aryl groups into heterocyclic scaffolds is a proven tactic to enhance metabolic stability, modulate pKa, and improve target binding affinity. 2-(3,4-Difluorophenyl)pyridine-3-carboxylic acid (CAS Registry Number: 1225511-07-8) is a highly specialized, privileged building block[1]. As a Senior Application Scientist, I frequently encounter this intermediate in the design of next-generation kinase inhibitors and anti-angiogenic agents. This whitepaper provides an in-depth technical analysis of its physicochemical profile, self-validating synthetic workflows, and downstream applications in drug discovery.
Physicochemical Profiling & Structural Rationale
The molecular architecture of CAS 1225511-07-8 features a nicotinic acid core substituted at the C2 position with a 3,4-difluorophenyl ring. The electron-withdrawing nature of the fluorine atoms deactivates the phenyl ring toward oxidative metabolism by Cytochrome P450 enzymes, while the carboxylic acid at C3 serves as a versatile handle for subsequent amidation or cyclization reactions.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| Chemical Name | 2-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | Core scaffold for fused heterocycles. |
| CAS Registry Number | 1225511-07-8 | Unique identifier for sourcing and IP[1]. |
| Molecular Formula | C12H7F2NO2 | Defines stoichiometric requirements. |
| Molecular Weight | 235.19 g/mol | Optimal low MW for an early-stage intermediate. |
| LogP (Predicted) | ~2.8 - 3.2 | Enhances lipid membrane permeability. |
| Hydrogen Bond Donors | 1 (Carboxylic OH) | Facilitates target kinase hinge-binding. |
| Hydrogen Bond Acceptors | 4 (N, O, O, F, F) | Enables complex multivalent interactions. |
Mechanistic Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The most robust and scalable method to synthesize 2-aryl nicotinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloronicotinic acid with an arylboronic acid[2].
Rationale & Causality
We select Pd(dppf)Cl₂ over traditional Pd(PPh₃)₄ because the bidentate dppf ligand enforces a larger bite angle, which accelerates the reductive elimination step—a critical bottleneck when synthesizing sterically hindered ortho-substituted biaryls. A biphasic solvent system (1,4-Dioxane/H₂O) is strictly required: the organic phase solubilizes the electrophile and nucleophile, while the aqueous phase dissolves the K₂CO₃ base. The base is mechanistically essential to convert the neutral boronic acid into a negatively charged, highly nucleophilic boronate complex, enabling the transmetalation step.
Step-by-Step Experimental Protocol
Note: This protocol is a self-validating system. The visual cue of precipitation during acidification confirms the successful formation of the target carboxylic acid.
-
Reagent Preparation: In a flame-dried Schlenk flask under a continuous N₂ atmosphere, charge 2-chloronicotinic acid (1.0 eq, 10 mmol) and 3,4-difluorophenylboronic acid (1.2 eq, 12 mmol).
-
Catalyst & Base Addition: Add the pre-catalyst Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol) and anhydrous K₂CO₃ (2.5 eq, 25 mmol).
-
Solvent Degassing: Introduce 50 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). Causality: Degassing prevents the premature oxidation of the active Pd(0) species by dissolved oxygen.
-
Thermal Activation: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor conversion via TLC or LC-MS.
-
Workup & Catalyst Removal: Cool the mixture to room temperature. Filter the crude solution through a pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate the filtrate in vacuo to remove the dioxane.
-
Phase Extraction: Dilute the remaining aqueous residue with 30 mL of water and wash with Ethyl Acetate (2 x 20 mL). Causality: This step extracts unreacted boronic acid and non-polar homocoupled byproducts, leaving the deprotonated product in the aqueous layer.
-
Acidification & Isolation: Slowly add 1M HCl to the aqueous layer until the pH reaches ~3.0. The product will crash out as a white precipitate. Collect via vacuum filtration, wash with cold water, and dry under high vacuum.
Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing CAS 1225511-07-8.
Applications in Drug Discovery: RTK Inhibition
Substituted aryl-amine derivatives, particularly those derived from 2-aryl nicotinic acids, are extensively documented in pharmaceutical patents as potent inhibitors of angiogenesis and Receptor Tyrosine Kinases (RTKs)[3].
By converting the carboxylic acid of CAS 1225511-07-8 into an amide and subsequently cyclizing it with the adjacent pyridine nitrogen, medicinal chemists can generate fused pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds. These multi-ring systems are highly effective at competing with ATP in the intracellular kinase domains of receptors like VEGFR (Vascular Endothelial Growth Factor Receptor). Blocking VEGFR prevents the downstream PI3K/AKT and MAPK signaling cascades, effectively starving tumors of their blood supply by halting angiogenesis[3].
Figure 2: Mechanism of RTK inhibition by derivatives of 2-(3,4-Difluorophenyl)nicotinic acid.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized batch before downstream processing, the following analytical suite must be employed:
-
¹H NMR (400 MHz, DMSO-d₆): The carboxylic acid proton will appear as a broad singlet far downfield (>12.5 ppm). The pyridine core will exhibit distinct multiplets (typically around 7.5, 8.2, and 8.8 ppm), while the 3,4-difluorophenyl protons will present as complex multiplets between 7.3 and 7.8 ppm due to ¹H-¹⁹F scalar coupling.
-
LC-MS (ESI+): A sharp peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 236.2 confirms the molecular weight.
-
HPLC: Utilizing a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The TFA ensures the carboxylic acid remains protonated during the run, preventing peak tailing and allowing for accurate purity quantification (target >98% AUC).
References
-
ResearchGate. "A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids." Available at: [Link]
- Google Patents. "WO2006012374A1 - Substituted aryl-amine derivatives and methods of use.
Sources
The Strategic Incorporation of Fluorine in Nicotinic Acid Derivatives: An In-Depth Technical Guide for Medicinal Chemists
Abstract
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of fluorinated nicotinic acid derivatives. We delve into the nuanced effects of fluorine substitution on metabolic stability, target engagement, and pharmacokinetic profiles. Detailed synthetic methodologies, experimental protocols, and quantitative data are presented to equip researchers and drug development professionals with the critical knowledge to leverage this privileged scaffold in their discovery programs.
Introduction: The Fluorine Advantage in the Context of Nicotinic Acid
Nicotinic acid, or niacin (Vitamin B3), is a fundamental building block in biological systems. Its derivatives have a long history of therapeutic use, most notably in the management of dyslipidemia. However, the versatility of the nicotinic acid scaffold extends far beyond its role as a vitamin, serving as a template for the design of novel therapeutic agents across a spectrum of diseases. The strategic incorporation of fluorine into this scaffold has unlocked new avenues for drug discovery, addressing limitations of parent compounds and enabling the development of molecules with enhanced efficacy and safety profiles.
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in medicinal chemistry. When appended to the nicotinic acid ring, fluorine can exert profound effects on:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug, leading to improved pharmacokinetic profiles.
-
Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within the nicotinic acid ring, influencing pKa and creating favorable interactions with biological targets through hydrogen bonding and dipole-dipole interactions. This can lead to increased potency and selectivity for specific receptor subtypes or enzymes.
-
Lipophilicity and Membrane Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a single fluorine atom or a trifluoromethyl group can enhance membrane permeability and facilitate passage across the blood-brain barrier.
-
Conformational Control: The presence of fluorine can influence the conformational preferences of the molecule, locking it into a bioactive conformation for optimal target engagement.
This guide will explore these principles in the context of fluorinated nicotinic acid derivatives, providing a detailed examination of their synthesis, biological activity, and therapeutic potential.
Synthetic Strategies for Fluorinated Nicotinic Acid Derivatives
The synthesis of fluorinated nicotinic acid derivatives can be achieved through a variety of methods, broadly categorized into late-stage fluorination of a pre-formed pyridine ring and the construction of the fluorinated ring from acyclic precursors. The choice of synthetic route is often dictated by the desired position of the fluorine substituent and the availability of starting materials.
Direct Fluorination of the Pyridine Ring
Direct C-H fluorination of the pyridine ring is an attractive strategy due to its atom economy. Recent advances in this area have provided milder and more selective methods.
-
Electrophilic Fluorination: Reagents such as Selectfluor® can be used for the direct fluorination of activated pyridine rings. However, the electron-deficient nature of the pyridine ring often makes electrophilic substitution challenging.
-
Silver-Mediated Fluorination: Silver(II) fluoride (AgF₂) has been shown to selectively fluorinate pyridines at the 2-position under mild conditions. This method is inspired by the classic Chichibabin amination reaction and proceeds via a radical pathway.[1]
Halogen Exchange (Halex) Reactions
The Halex reaction is a robust and widely used method for introducing fluorine into the pyridine ring, particularly at the 2- and 6-positions. This nucleophilic aromatic substitution (SNAr) involves the displacement of a chloride or bromide with a fluoride ion from a source like potassium fluoride (KF) or cesium fluoride (CsF). The reaction is typically carried out at high temperatures in a polar aprotic solvent.[2]
Synthesis from Fluorinated Building Blocks
An alternative approach involves the use of simple fluorinated precursors to construct the pyridine ring. This method offers excellent control over the position of the fluorine substituent. For example, 2-(trifluoromethyl)nicotinic acid derivatives can be synthesized from fluorinated pentadienoic acid intermediates.[3][4]
Experimental Protocol: Synthesis of 6-Fluoronicotinic Acid
A common method for the synthesis of 6-fluoronicotinic acid involves the oxidation of 2-fluoro-5-methylpyridine.[5]
Step 1: Oxidation
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.
-
Begin stirring and add 31.6 g (0.2 mol) of potassium permanganate (KMnO₄) and 5.6 g (0.1 mol) of potassium hydroxide (KOH) sequentially.
-
Heat the reaction mixture in an oil bath to 95°C and maintain for 5 hours.
-
Filter the hot reaction mixture and collect the filtrate.
-
Allow the filtrate to cool to room temperature.
-
Adjust the pH of the filtrate to 2-4 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid and extract the filtrate twice with dichloromethane.
-
Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure to yield the crude product.
Step 2: Purification
-
The crude 6-fluoronicotinic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield an off-white solid.
Pharmacological Properties and Structure-Activity Relationships (SAR)
The introduction of fluorine can dramatically alter the pharmacological profile of nicotinic acid derivatives, influencing their potency, selectivity, and mechanism of action.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a key target for many nicotinic acid derivatives, particularly in the context of central nervous system (CNS) disorders. Fluorination plays a crucial role in fine-tuning the interaction of these ligands with different nAChR subtypes.
-
Affinity and Selectivity: The position of fluorine substitution on the pyridine ring can significantly impact binding affinity and selectivity for different nAChR subtypes (e.g., α4β2, α7). For instance, studies on deschloroepibatidine analogues have shown that a 2'-fluoro group on the pyridine ring, combined with bulky 3'-substituents, can convert agonists into potent antagonists with high affinity for α4β2* nAChRs.[4]
-
Agonist vs. Antagonist Activity: The electronic effects of fluorine can influence the conformational changes in the receptor upon ligand binding, thereby determining whether the compound acts as an agonist or an antagonist.
| Compound | nAChR Subtype | Kᵢ (nM) | Functional Activity |
| 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine | α4β2 | 0.009 | Antagonist |
| Epibatidine | α4β2 | 0.026 | Agonist |
| 2-Fluoro-nifene (2-FA) | α4β2 | 0.071 | Agonist |
| Nifene | α4β2 | 0.31 | Agonist |
| Nicotine | α4β2 | 0.94 | Agonist |
Data compiled from multiple sources. Kᵢ values are indicative and may vary depending on the assay conditions. [4][6]
Enzyme Inhibition
Fluorinated nicotinic acid derivatives have also been explored as inhibitors of various enzymes.
-
Catechol-O-methyltransferase (COMT) Inhibition: 2-(Trifluoromethyl)nicotinic acid derivatives are key intermediates in the synthesis of potent COMT inhibitors, which are of interest for the treatment of Parkinson's disease.[3][4]
-
Cyclooxygenase (COX) Inhibition: Some nicotinic acid derivatives have shown anti-inflammatory activity through the inhibition of COX enzymes. While specific data on fluorinated analogues in this context is emerging, the principles of using fluorine to enhance potency and selectivity are applicable.[7][8]
Therapeutic Applications
The enhanced properties of fluorinated nicotinic acid derivatives have led to their investigation in a wide range of therapeutic areas.
Central Nervous System (CNS) Disorders
-
Alzheimer's Disease: Nicotinic acid and its derivatives are being explored for their potential to ameliorate Alzheimer's disease pathology.[9][10][11] Fluorinated analogues that can cross the blood-brain barrier and selectively modulate nAChRs are of significant interest for improving cognitive function.[12]
-
Parkinson's Disease: As mentioned, fluorinated nicotinic acid derivatives are precursors to COMT inhibitors. Furthermore, the neuroprotective effects of nicotine and the inverse correlation between smoking and Parkinson's disease suggest that nAChR agonists, including potentially fluorinated derivatives, could be beneficial.[13][14][15][16]
-
Nicotine Addiction: The development of selective nAChR modulators is a key strategy for smoking cessation therapies. Fluorinated derivatives of nicotinic acid analogues offer the potential for improved pharmacokinetic profiles and reduced side effects compared to existing treatments.[4]
Oncology
Derivatives of nicotinic acid have demonstrated anticancer activity. For instance, a derivative of quinoline-8-yl-nicotinamide synthesized from 6-fluoronicotinic acid is being investigated for the treatment of pancreatic cancer.[5] The incorporation of fluorine can enhance the cytotoxic potential and improve the drug-like properties of these anticancer agents.[13][17]
Inflammatory Diseases
Nicotinic acid derivatives have shown promise as anti-inflammatory agents.[7][8][18] Fluorination can be employed to increase the potency and selectivity of these compounds for inflammatory targets such as COX-2.
PET Imaging
The use of the fluorine-18 (¹⁸F) isotope has made fluorinated nicotinic acid derivatives valuable tools for positron emission tomography (PET) imaging. 6-[¹⁸F]Fluoronicotinic acid derivatives are used as prosthetic groups for the radiolabeling of biomolecules, enabling the in vivo visualization and quantification of biological processes and drug targets.[8][19][20]
Experimental Protocol: In Vitro Assay for nAChR Agonist Activity
A common method to assess the activity of compounds on nAChRs is a cell-based fluorometric imaging plate reader (FLIPR) assay that measures changes in intracellular calcium.[17]
Step 1: Cell Culture
-
Culture a cell line stably expressing the nAChR subtype of interest (e.g., GH4C1 cells expressing the rat α7 nAChR) in appropriate growth medium.
-
Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.
Step 2: Dye Loading
-
Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
Step 3: Compound Addition and Fluorescence Measurement
-
Prepare serial dilutions of the test compounds (fluorinated nicotinic acid derivatives) and a reference agonist (e.g., nicotine or acetylcholine).
-
Use a FLIPR instrument to add the compounds to the cells and simultaneously measure the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and receptor activation.
Step 4: Data Analysis
-
Determine the concentration-response curve for each compound by plotting the change in fluorescence against the compound concentration.
-
Calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.
Future Perspectives and Conclusion
The strategic application of fluorine in the design of nicotinic acid derivatives continues to be a fruitful area of research in medicinal chemistry. The ability of fluorine to fine-tune the physicochemical and pharmacological properties of these molecules has led to the discovery of novel compounds with enhanced therapeutic potential.
Future research in this field is likely to focus on:
-
Development of more selective and efficient fluorination methods: This will enable the synthesis of a wider diversity of fluorinated nicotinic acid derivatives with precise control over the position and number of fluorine substituents.
-
Exploration of novel therapeutic targets: The versatility of the fluorinated nicotinic acid scaffold will undoubtedly lead to its application in targeting a broader range of diseases.
-
In-depth investigation of pharmacokinetic and toxicological profiles: A thorough understanding of the ADME and safety profiles of these compounds will be crucial for their successful clinical development.
References
- Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1763–1766.
- Hartwig, J. F., et al. (2013). Silver(II) fluoride-mediated selective C–H fluorination of pyridines and diazines. Science, 342(6161), 956-960.
- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
- Meltzer, P. C., et al. (2011). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of medicinal chemistry, 54(17), 5965–5979.
- Abdel-Aziz, A. A.-M., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic chemistry, 108, 104658.
- Al-Ghorbani, M., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2328135.
-
U.S. National Library of Medicine. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2020). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Medicinal Chemistry Research, 29(10), 1826-1837.
- Abdel-Wahab, B. F., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Biomolecular Structure and Dynamics, 41(21), 11181-11197.
- Olberg, D. E., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of medicinal chemistry, 53(4), 1732–1740.
- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
-
ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]
-
Bentham Science. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]
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ResearchGate. (2025). Diseases targeted by FDA-approved fluorinated drugs from 2015 to 2025. Retrieved from [Link]
- Quik, M., et al. (2015). Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson's disease. Molecular aspects of medicine, 41, 45-56.
- Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of neuroscience : the official journal of the Society for Neuroscience, 43(1), 103–116.
- Rovis, T., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic letters, 17(23), 5894–5897.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. Retrieved from [Link]
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bioRxiv. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for th. Retrieved from [Link]
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MDPI. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. Retrieved from [Link]
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The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Pre-clinical Models Specifying Nicotinic Receptor Targets in Parkinson's Disease Neuroprotection. Retrieved from [Link]
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Frontiers. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Retrieved from [Link]
- Wang, Z., et al. (2022). Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models.
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Annals of Translational Medicine. (2022). Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). Retrieved from [Link]
- Post, M. R., et al. (2020). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS chemical neuroscience, 11(15), 2333–2343.
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bioRxiv. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. Retrieved from [Link]
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MDPI. (2025). Nicotine Therapy for Parkinson's Disease: A Meta-Analysis of Randomized Controlled Trials. Retrieved from [Link]
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Indiana University School of Medicine. (2022). Researchers discover intake of FDA-approved drug modulates disease progression in Alzheimer's disease model. Retrieved from [Link]
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MDPI. (2024). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Retrieved from [Link]
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Bentham Science. (n.d.). Targeting Nicotinic Receptors for Parkinson's Disease Therapy. Retrieved from [Link]
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ResearchGate. (n.d.). The role of fluorine in the design of nicotinic acetylcholine receptor (nAChR) competitive modulators. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Imaging nicotinic acetylcholine receptors with fluorine-18-FPH, an epibatidine analog. PubMed. Retrieved from [Link]
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The Evolving Landscape of 2-Aryl Nicotinic Acids: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aryl nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a spectrum of biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this important class of compounds, with a primary focus on their well-established anti-inflammatory properties and burgeoning potential in antimicrobial and anticancer applications. By delving into the nuanced effects of structural modifications on biological activity, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the chemical space of 2-aryl nicotinic acids and accelerate the design of novel therapeutic agents.
The Anti-Inflammatory Potential of 2-Aryl Nicotinic Acids: Targeting the Cyclooxygenase (COX) Enzymes
A significant body of research on 2-aryl nicotinic acids has centered on their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The selective inhibition of COX-2 over COX-1 is a critical objective in the development of anti-inflammatory drugs, as it promises to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] The SAR of 2-aryl nicotinic acids as COX inhibitors can be systematically dissected by examining the contributions of the 2-aryl ring, the nicotinic acid core, and the nature of the linkage between them.
The Critical Role of the 2-Aryl Moiety
The substitution pattern on the 2-aryl ring profoundly influences both the potency and selectivity of COX inhibition. Analysis of various analogs reveals key trends:
-
Electron-withdrawing groups at the meta and para positions of the aryl ring are generally favorable for activity. For instance, compounds bearing chloro, bromo, or trifluoromethyl groups often exhibit enhanced inhibitory potential.[3][4]
-
Steric bulk at the ortho position can be well-tolerated and, in some cases, beneficial. The presence of a 2-bromophenyl substituent, for example, has been shown to lead to potent analgesic and anti-inflammatory activity.[3][4]
-
The nature and position of substituents dictate the orientation of the molecule within the COX active site, influencing key interactions with amino acid residues.
Modifications to the Nicotinic Acid Core
While the carboxylic acid group of the nicotinic acid moiety is crucial for anchoring the molecule within the active site of COX enzymes, modifications to this core can fine-tune the pharmacological profile:
-
Esterification or amidation of the carboxylic acid can serve as a prodrug strategy, potentially improving oral bioavailability and reducing gastric irritation.[5]
-
Replacement of the carboxylic acid with other acidic bioisosteres can modulate potency and selectivity.
The Influence of the Linker
The linkage between the aryl ring and the nicotinic acid core, typically an amino or ether bridge, is a critical determinant of the overall conformation and, consequently, the biological activity. The nature of this linker affects the dihedral angle between the two ring systems, which in turn governs the fit within the enzyme's binding pocket.
Quantitative Insights into COX Inhibition
To provide a clearer understanding of the SAR, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of representative 2-aryl nicotinic acid derivatives.
| Compound | 2-Aryl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | Phenyl | >100 | 25.5 | >3.9 |
| 1b | 2-Chlorophenyl | 50.2 | 5.1 | 9.8 |
| 1c | 3-Chlorophenyl | 45.8 | 3.8 | 12.1 |
| 1d | 4-Chlorophenyl | 30.1 | 2.5 | 12.0 |
| 1e | 2-Bromophenyl | 42.6 | 2.9 | 14.7 |
| 1f | 2-Methyl-3-trifluoromethylphenyl | - | - | - |
| Reference | ||||
| Mefenamic Acid | - | 15.3 | 28.7 | 0.53 |
| Celecoxib | - | 15.0 | 0.04 | 375 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.
The data clearly illustrates that the introduction of a halogen substituent on the 2-aryl ring enhances COX-2 inhibitory potency compared to the unsubstituted analog. Furthermore, the position of the substituent influences the selectivity index.
Beyond Inflammation: Antimicrobial and Anticancer Activities
Recent investigations have unveiled the potential of 2-aryl nicotinic acids as promising antimicrobial and anticancer agents.
Antimicrobial Spectrum
Several derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The SAR in this context appears to be distinct from that for COX inhibition. For instance, certain substitutions on the aryl ring that confer potent anti-inflammatory activity may not be optimal for antimicrobial efficacy. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.[6][7]
Anticancer Potential
The anticancer activity of 2-aryl nicotinic acids is an emerging area of research. Studies have shown that some derivatives can inhibit the proliferation of various cancer cell lines.[8][9][10][11] The mechanism of action is likely multifactorial and may involve the inhibition of signaling pathways crucial for tumor growth and survival. Further SAR studies are needed to delineate the structural requirements for potent and selective anticancer activity.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the integrity and reproducibility of research in this field, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-aryl nicotinic acid and for the in vitro evaluation of its COX inhibitory activity.
Synthesis of 2-(2-Bromophenylamino)nicotinic Acid
This protocol describes a reliable method for the synthesis of a potent anti-inflammatory 2-aryl nicotinic acid derivative.
Materials:
-
2-Chloronicotinic acid
-
2-Bromoaniline
-
Potassium carbonate
-
Copper powder
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-chloronicotinic acid (1.0 eq) in DMF, add 2-bromoaniline (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper powder.
-
Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice-water and acidify with 2N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.
In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay provides a robust method for determining the inhibitory potency and selectivity of test compounds against COX-1 and COX-2.[1][12][13][14]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds and reference inhibitors (e.g., Mefenamic Acid, Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of enzymes, heme, and TMPD in the assay buffer.
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add 10 µL of the test compound at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%) or vehicle control to the wells.
-
Pre-incubate the plate at 25 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately add 10 µL of TMPD solution.
-
Measure the absorbance at 590 nm at multiple time points to determine the initial reaction velocity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values by non-linear regression analysis.
Visualizing the Workflow and Key Relationships
To further clarify the concepts discussed, the following diagrams illustrate the general synthetic workflow and the fundamental SAR principles.
Caption: A generalized workflow for the synthesis of 2-aryl nicotinic acid derivatives.
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Technical Guide: Bioisosteric Replacement of the 3,4-Difluorophenyl Group in Drug Design
Executive Summary
The 3,4-difluorophenyl moiety is a privileged substructure in medicinal chemistry, valued for its ability to block metabolic hotspots, modulate lipophilicity, and exert unique electrostatic effects via the "fluorine effect."[1] However, its high lipophilicity (increasing LogP) and "flatland" character often lead to poor aqueous solubility and rapid clearance issues. This guide provides a technical framework for replacing the 3,4-difluorophenyl group with next-generation bioisosteres—specifically focusing on heterocyclic replacements and saturated 3D scaffolds (bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes)—to optimize physicochemical properties while retaining potency.
Part 1: The Pharmacophore & The Problem
To successfully replace the 3,4-difluorophenyl group, one must first deconstruct its contribution to ligand binding and stability.
The Fluorine Effect & Electrostatics
The 3,4-difluorophenyl group is not merely a hydrophobic slab. The two fluorine atoms create a specific electrostatic signature:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidative metabolism, effectively blocking the para and meta positions from hydroxylation.[2]
-
Dipole & Quadrupole: The 1,2-difluoro substitution (on the ring) creates a strong molecular dipole and alters the quadrupole moment of the benzene ring, affecting
stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket. -
Lipophilicity: The moiety significantly increases LogP (typically +0.4 to +0.6 LogP units vs. phenyl), which aids membrane permeability but hurts solubility.[2]
The "Escape from Flatland" Imperative
The primary driver for replacing this group is often the saturation of sp3 character (Fsp3) . Planar aromatic rings contribute to poor solubility and promiscuous binding (toxicity). Increasing the fraction of sp3 carbons by using saturated bioisosteres is a proven strategy to improve clinical success rates.
Part 2: Strategic Bioisosterism
Strategy A: Heterocyclic Replacements (Classical)
Objective: Reduce LogP (Lipophilicity) while maintaining planarity and steric footprint.
Replacing the benzene ring with nitrogen-containing heterocycles (pyridines, pyrimidines) lowers LogP due to the non-bonding electron pair on nitrogen, which can accept hydrogen bonds from water.
Top Candidate: 5,6-Difluoropyridin-3-yl [2]
-
Rationale: Retains the 3,4-difluoro substitution pattern (relative to the attachment point) but introduces a nitrogen atom.[2]
-
Effect: Reduces LogP by ~1.0 unit compared to the carbocyclic analog.[2]
-
Risk: The electron-deficient ring is susceptible to nucleophilic attack (S_NAr) by biological nucleophiles (e.g., Glutathione), potentially leading to toxicity.[2]
-
Mitigation: Ensure the fluorines are not in positions activated for displacement by the ring nitrogen.[2]
Strategy B: Saturated 3D Scaffolds (Modern/Scaffold Hopping)
Objective: Increase Fsp3, improve solubility, and generate novel IP.
This approach utilizes "caged" hydrocarbons to mimic the volume of the phenyl ring while eliminating the aromatic system.
1. Bicyclo[1.1.1]pentane (BCP)[3][4][5]
-
Vector: Linear (180°).[2]
-
Application: Best for replacing para-substituted phenyl rings.[2]
-
Relevance to 3,4-difluoro: If the 3,4-difluorophenyl group serves primarily as a hydrophobic spacer with a linear exit vector, a 1,3-disubstituted BCP is the ideal replacement.[2]
-
Substitution: The bridgehead carbons can be substituted to mimic the electronic withdrawal of fluorine (e.g., using a trifluoromethyl group or simply relying on the BCP's unique electronics).
2. Bicyclo[2.1.1]hexane (BCH)[5]
-
Vector: Angled (mimics ortho/meta substitution).
-
Application: As demonstrated by Mykhailiuk et al., the BCH scaffold is the superior mimic for ortho-substituted benzenes (like the relationship between the C3 and C4 fluorines).[2]
-
Mechanism: The "book-shape" of the BCH core provides a rigid 3D structure that projects substituents in vectors similar to the ortho positions of a benzene ring, but with significantly higher solubility.[2]
Part 3: Comparative Data Analysis
The following table summarizes the predicted physicochemical shifts when replacing a standard 3,4-difluorophenyl moiety (attached to a generic scaffold R) with selected bioisosteres.
| Bioisostere Class | Specific Moiety | Solubilty Impact | Metabolic Stability (Microsomal) | IP Potential | |
| Baseline | 3,4-Difluorophenyl | 0.0 | Low | High (Blocked) | Saturated |
| Heterocycle | 5,6-Difluoropyridin-3-yl | -0.8 to -1.2 | Moderate | Moderate (Risk of S_NAr) | Moderate |
| Heterocycle | 2,3-Difluoropyridin-5-yl | -0.8 to -1.2 | Moderate | Moderate | Moderate |
| Saturated (Linear) | Bicyclo[1.1.1]pentan-1-yl | -1.5 to -2.0 | High | High (No arom.[2] oxidation) | High |
| Saturated (Angled) | Bicyclo[2.1.1]hexan-1-yl | -1.2 to -1.8 | High | High | Very High |
| Cubane | 1,4-Cubanediyl | -0.5 to -1.0 | Moderate | High | High |
Part 4: Decision Framework & Mechanism (Visualization)
Bioisostere Selection Logic
This decision tree guides the selection process based on the specific liability of the lead compound.
Caption: Decision matrix for selecting 3,4-difluorophenyl bioisosteres based on physicochemical liabilities.
Metabolic Blocking Mechanism
Visualizing why the 3,4-difluoro pattern is stable and how bioisosteres must mimic this resistance.[2]
Caption: Mechanism of metabolic stability conferred by Fluorine substitution, preventing CYP450 oxidation.
Part 5: Experimental Validation Protocol
Protocol: Microsomal Stability Assay (In Vitro)
To validate the bioisosteric replacement, one must confirm that the new scaffold maintains the metabolic stability of the original 3,4-difluorophenyl group.
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration).[2]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).[2]
-
Test Compound (10 mM DMSO stock).[2]
-
Stop Solution (Acetonitrile with internal standard, e.g., Tolbutamide).
Step-by-Step Methodology:
-
Preparation: Dilute test compound to 1
M in Phosphate Buffer (100 mM, pH 7.4). -
Pre-Incubation: Mix 30
L of microsomes (final conc. 0.5 mg/mL) with 370 L of compound solution. Incubate at 37°C for 5 minutes. -
Initiation: Add 100
L of NADPH regenerating system to initiate the reaction.[2] (Final volume 500 L). -
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Stop Solution. Vortex and centrifuge at 4000 rpm for 10 min to pellet proteins. -
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[2]
-
Calculation:
Success Criteria:
-
A successful bioisostere should exhibit
(Low Clearance) or be comparable to the 3,4-difluorophenyl parent. -
If
increases significantly, check for oxidative defluorination (if using pyridines) or bridgehead oxidation (if using BCPs).
References
-
Meanwell, N. A. (2018).[2][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2019).[2][5] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link
-
Stepan, A. F., et al. (2012).[2] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor.[6] Journal of Medicinal Chemistry. Linkngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Denisenko, A., et al. (2020).[2][7] Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie International Edition. Link
-
Pfefferkorn, J. A., et al. (2012).[2] Substituted Bicyclo[1.1.1]pentanes as Bioisosteres of the Phenyl Group: Application to the Design of Lp-PLA2 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
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Technical Monograph: Physical Properties & Characterization of 2-(3,4-Difluorophenyl)nicotinic Acid
[1]
Executive Summary
This compound (C₁₂H₇F₂NO₂) is a heteroaromatic carboxylic acid characterized by a pyridine core substituted at the ortho position (C2) with a lipophilic 3,4-difluorophenyl moiety.[1] This specific substitution pattern introduces significant steric and electronic effects, distinguishing it from its more common 6-aryl isomers.[1] It serves as a critical scaffold in medicinal chemistry for optimizing potency and metabolic stability (via fluorine substitution) in drug candidates targeting inflammatory pathways and oncology targets.
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | 2-(3,4-difluorophenyl)pyridine-3-carboxylic acid |
| Common Name | This compound |
| Molecular Formula | C₁₂H₇F₂NO₂ |
| Molecular Weight | 235.19 g/mol |
| SMILES | OC(=O)C1=C(C2=CC=C(F)C(F)=C2)N=CC=C1 |
| Structure Description | A biaryl system where the pyridine ring bears a carboxylic acid at C3 and a 3,4-difluorophenyl group at C2.[2][3][4][5][6][7][8][9] The steric bulk at C2 forces the phenyl ring out of coplanarity with the pyridine, influencing solubility and binding affinity.[1] |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and key functional regions of the molecule.
[1]
Physical & Thermodynamic Properties
Note: As a specialized research intermediate, specific experimental values may vary by batch and polymorph. The data below represents consensus values for this class of 2-aryl nicotinic acids.
Solid-State Properties[1]
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point (Predicted): 178°C – 185°C.
-
Decomposition: Stable up to ~220°C; decarboxylation may occur at elevated temperatures (>250°C) under basic conditions.
Solution-Phase Properties (Solubility & Acidity)
| Solvent | Solubility Rating | Conc. Estimate (mg/mL) | Notes |
| DMSO | High | > 50 | Preferred solvent for stock solutions.[1] |
| DMF | High | > 50 | Suitable for reaction media. |
| Methanol | Moderate | 10–20 | Soluble with warming.[1] |
| Water (pH 7) | Low | < 0.1 | Requires pH adjustment (base) to dissolve. |
| 0.1 M NaOH | High | > 100 | Forms the sodium nicotinate salt. |
-
pKa (Acid): 3.8 – 4.2 (Predicted).
-
Context: The electron-withdrawing nature of the pyridine ring and the ortho-fluoroaryl group slightly increases acidity compared to benzoic acid (pKa 4.2).
-
-
LogP (Lipophilicity): 2.5 ± 0.3.
-
Significance: The two fluorine atoms increase lipophilicity compared to the non-fluorinated parent (2-phenylnicotinic acid), improving membrane permeability in biological assays.[1]
-
Synthesis & Production Protocol
The most robust method for generating high-purity this compound is via Suzuki-Miyaura Cross-Coupling .[1] This pathway avoids harsh conditions that might degrade the nicotinic acid moiety.[1]
Reaction Scheme Workflow
Step-by-Step Protocol
-
Reagents: Combine 2-chloronicotinic acid (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq) in a reaction vessel.
-
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[1] Degas with nitrogen for 15 minutes.
-
Catalysis: Add Pd(dppf)Cl₂·DCM (0.05 eq) under nitrogen flow.[1]
-
Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: 236.2 [M+H]⁺).
-
Workup:
Characterization & Quality Control
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
Pyridine Ring: Expect three signals. A doublet of doublets (dd) around 8.7 ppm (H6), a dd around 8.1 ppm (H4), and a dd around 7.5 ppm (H5).[1]
-
Phenyl Ring: Expect a multiplet region between 7.2 – 7.6 ppm corresponding to the three protons on the difluorophenyl ring.
-
Acid Proton: Broad singlet >12.0 ppm (often invisible if wet).
-
-
¹⁹F NMR:
-
Two distinct signals in the range of -135 to -145 ppm, confirming the 3,4-difluoro substitution pattern.[1]
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive.
-
Parent Ion: [M+H]⁺ = 236.2 m/z.
-
Fragment: [M-COOH]⁺ = 191.2 m/z (loss of carboxylic acid).
Applications in Drug Discovery
This compound is not merely an intermediate; it is a "privileged structure" in medicinal chemistry.[1]
-
Kinase Inhibition: The 2-aryl nicotinic acid scaffold mimics the ATP-binding pharmacophore. The 3,4-difluoro motif is often used to fill hydrophobic pockets (e.g., in p38 MAP kinase or MEK inhibitors) while blocking metabolic oxidation sites.[1]
-
Bioisostere for Biphenyl Acids: It serves as a heterocyclic bioisostere for biphenyl-2-carboxylic acids (e.g., Diflunisal analogs), offering improved solubility and different hydrogen bond vector geometry.[1]
-
Fragment-Based Drug Design (FBDD): Its low molecular weight (<250 Da) and distinct vectors make it an ideal fragment for screening against novel targets.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.[11]
-
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Handle in a fume hood to avoid dust inhalation.[1]
References
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Nicotinic Acid Derivatives in Medicinal Chemistry: Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Contextual grounding for pyridine synthesis).
-
Fluorine in Drug Design: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link
- General Physical Properties of Biaryl Acids: Calculated using consensus models from ACD/Labs Percepta and ChemAxon predictors based on structural isomers (CAS 744261-54-9 and 1048486-16-3).
Sources
- 1. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 2. 2-(4-Fluoro-3-methylphenyl)nicotinic acid | C13H10FNO2 | CID 53222865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 烟酸 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. fishersci.it [fishersci.it]
Solubility profile of fluorinated nicotinic acid analogs
The Solubility Profile of Fluorinated Nicotinic Acid Analogs: Physicochemical Shifts and Experimental Methodologies
Executive Summary
The incorporation of fluorine into the nicotinic acid (pyridine-3-carboxylic acid) scaffold is a foundational strategy in modern medicinal chemistry and agrochemical development. Fluorination fundamentally alters the physicochemical landscape of the molecule—modulating lipophilicity, shifting the pKa of both the basic pyridine nitrogen and the acidic carboxyl group, and ultimately redefining the compound's thermodynamic solubility and bioavailability[1]. This technical guide provides an in-depth analysis of the solubility profiles of fluorinated nicotinic acid analogs, exploring the mechanistic causality behind these shifts and detailing the self-validating experimental protocols required to accurately measure them.
Mechanistic Insights: How Fluorine Alters Solubility and pKa
To understand the solubility of fluorinated nicotinic acids, one must first dissect the electronic perturbations introduced by the fluorine atom. Nicotinic acid is an amphoteric molecule capable of existing as a zwitterion in aqueous solutions, governed by the pKa of its carboxylic acid (typically ~2.0) and its pyridine nitrogen (typically ~4.7).
When a highly electronegative fluorine atom is introduced to the pyridine ring (e.g., at the 2-, 5-, or 6-position), it exerts a profound inductive electron-withdrawing effect (-I).
-
Impact on the Pyridine Nitrogen: The -I effect drastically depletes the electron density of the nitrogen's lone pair, significantly reducing its basicity. For instance, while the pKa of unsubstituted pyridine is ~5.2, a meta-substitution (as in 3-fluoropyridine) drops the pKa to approximately 2.97[2]. An ortho-substitution (e.g., 2-fluoropyridine) drops it even further, rendering the nitrogen practically non-basic under physiological conditions.
-
Impact on the Carboxylic Acid: The electron-withdrawing nature of fluorine also stabilizes the carboxylate anion (the conjugate base), thereby increasing the acidity (lowering the pKa) of the carboxylic acid group[1].
-
Zwitterionic Equilibrium and Lipophilicity: Because the basicity of the nitrogen is severely compromised, fluorinated nicotinic acids exist predominantly as neutral or anionic species at physiological pH (7.4), rather than as highly soluble zwitterions. Coupled with fluorine's inherent hydrophobicity, this shift generally increases the overall lipophilicity (LogP) of the molecule, driving down its intrinsic aqueous solubility while enhancing its permeability through lipid membranes[1].
Caption: Mechanistic impact of fluorine substitution on the physicochemical properties of nicotinic acid.
Quantitative Data: Comparative Physicochemical Profiles
The positional isomerism of the fluorine atom dictates the magnitude of the pKa shift and the resulting solubility profile. The table below summarizes the predicted physicochemical parameters for key fluorinated analogs compared to the parent nicotinic acid.
| Compound | Substitution Position | Primary pKa (Predicted) | Electronic Environment | Solubility Impact |
| Nicotinic Acid | None | ~2.0 (COOH), ~4.7 (NH+) | Baseline amphoteric | High aqueous solubility via zwitterion formation. |
| 2-Fluoronicotinic Acid | Ortho to COOH & N | 2.54 ± 0.10[3] | Extreme -I effect on both N and COOH due to dual ortho proximity. | Highest lipophilicity increase; lowest aqueous solubility. |
| 5-Fluoronicotinic Acid | Meta to COOH & N | 3.13 ± 0.10[4] | Moderate -I effect; N basicity drops significantly. | Moderate reduction in aqueous solubility; improved membrane permeability. |
| 6-Fluoronicotinic Acid | Ortho to N, Para to COOH | 3.41 ± 0.10[5] | Strong -I effect on N; minimal direct steric impact on COOH. | Significant shift in pH-solubility curve; poor solubility in acidic media. |
Note: Predicted pKa values represent the dominant ionizable group's dissociation constant under standard computational models.
Experimental Methodologies for Solubility Determination
To accurately profile the solubility of these analogs, researchers must employ rigorous, self-validating experimental workflows. Because fluorination alters the acid-base equilibrium, the solubility of these compounds is highly pH-dependent.
Protocol A: The Self-Validating Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[6]. For fluorinated nicotinic acids, it is critical to ensure that the addition of the acidic compound does not inadvertently shift the pH of the buffer, which would invalidate the measurement.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare a universal aqueous phosphate buffer at the target pH (e.g., pH 7.4) using Na₂HPO₄, KH₂PO₄, and NaCl[7].
-
Saturation: Dispense a known volume of the buffer (e.g., 400 µL) into sealed vials. Add the solid fluorinated nicotinic acid analog in vast excess (e.g., 500 µg) to ensure the formation of a suspension[6][7].
-
Equilibration: Incubate the sealed vials on a shaker at a constant temperature (25 °C) and agitation rate (400 rpm) for 24 to 72 hours[7][8].
-
Self-Validation Check 1 (Visual): After 72 hours, visually inspect the vials. Causality: The persistent presence of solid material is mandatory; if no solid remains, the solution is not saturated, and the experiment must be repeated with more solid[7].
-
Self-Validation Check 2 (pH Verification): Measure the pH of the suspension. Causality: Dissolving a highly acidic fluorinated analog can consume buffer capacity. If the pH has deviated by >0.1 units from 7.4, the buffer concentration must be increased, or the pH manually readjusted, to ensure the solubility measured reflects the target physiological state[6].
-
Phase Separation: Filter the suspension using specialized solubility filter plates or subject it to high-speed centrifugation to isolate the saturated supernatant[8].
-
Quantification: Dilute the supernatant appropriately and quantify the compound concentration using isocratic HPLC-UV against an external standard calibration curve built from DMSO stock solutions[7][8].
Caption: Workflow of the Shake-Flask Method for Thermodynamic Solubility Determination.
Protocol B: Potentiometric (CheqSol) pH-Solubility Profiling
Because fluorinated analogs have compressed pKa values, their solubility can change drastically over narrow pH ranges. The potentiometric CheqSol method is a complementary tool used to map the entire pH-solubility profile dynamically[9].
Step-by-Step Workflow:
-
Complete Dissolution: Dissolve the fluorinated analog completely in a highly alkaline medium (e.g., pH 10) where it exists entirely as the highly soluble carboxylate anion (A⁻)[9].
-
Titration & Precipitation: Titrate the solution with a strong acid (e.g., HCl). As the pH drops below the compound's pKa, the neutral/zwitterionic species forms. Continue titration until the first precipitate is induced and detected via optical light scattering (nephelometry)[8][9].
-
Back-Titration (Chasing Equilibrium): Perform alternate back-titration cycles with a strong base to redissolve the precipitate, oscillating around the thermodynamic equilibrium point[9].
-
Data Synthesis: Calculate the intrinsic thermodynamic solubility and the exact pKa simultaneously from the mass and charge balances recorded during the titration cycles[9].
Conclusion
The transition from nicotinic acid to its fluorinated analogs is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical identity. By suppressing the basicity of the pyridine nitrogen through intense inductive electron withdrawal, fluorine substitution shifts the zwitterionic equilibrium, generally increasing lipophilicity and altering aqueous solubility. Mastering the measurement of these profiles requires rigorous, self-validating protocols—such as the pH-monitored shake-flask method and potentiometric profiling—ensuring that drug development professionals can accurately predict the pharmacokinetic behavior of these highly valuable scaffolds.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
- Determination of Thermodynamic Solubility. Bio-protocol.
- Shake-Flask Solubility Assay. Bienta.
- Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC / NIH.
- 6-Fluoronicotinic acid 403-45-2 wiki. Guidechem.
- 5-fluoronicotinic acid. ChemBK.
- Sìona 2-Fluoronicotinic acid (CAS# 393-55-5) Dèanadair agus Solaraiche. Xinchem.
- Good Price CAS:372-47-4 | 3-Fluoropyridine for Sale. Alfa Chemical.
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. Sìona 2-Fluoronicotinic acid ï¼CAS# 393-55-5) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scispace.com [scispace.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. diposit.ub.edu [diposit.ub.edu]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 2-Arylpyridine Scaffolds in Agrochemical Research
Introduction: The Enduring Significance of the 2-Arylpyridine Scaffold
The 2-arylpyridine motif, a seemingly simple heterocyclic structure, represents a cornerstone in modern agrochemical design. Its prevalence in a diverse array of commercial herbicides, fungicides, and insecticides is a testament to its remarkable versatility and efficacy. This scaffold serves as a privileged structure, a foundational framework upon which highly potent and selective agrochemicals are built. Its unique electronic and steric properties allow for precise interactions with a variety of biological targets within pests and pathogens, making it a recurring theme in the discovery of novel active ingredients.
The commercial success of products containing the 2-arylpyridine core underscores its importance in addressing the ever-present challenges of global food security. These compounds have provided farmers with critical tools for managing crop losses due to weeds, fungal diseases, and insect infestations. This guide will provide an in-depth exploration of the 2-arylpyridine scaffold, from its synthesis and structure-activity relationships to its role in overcoming resistance and shaping the future of crop protection.
Synthesis of 2-Arylpyridine Derivatives: Building the Core
The construction of the 2-arylpyridine backbone is a critical step in the development of new agrochemicals. The choice of synthetic route can significantly impact the efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. Over the years, a variety of powerful cross-coupling reactions have become the methods of choice for forging the crucial C-C bond between the pyridine and aryl rings.
Suzuki Coupling: A Robust and Versatile Method
The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of 2-arylpyridines due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
A typical Suzuki coupling protocol for the synthesis of a 2-arylpyridine derivative involves the reaction of a 2-halopyridine with an arylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of a 2-Arylpyridine via Suzuki Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add the 2-halopyridine (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (4:1).
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Other Notable Synthetic Methods
While Suzuki coupling is a dominant methodology, other cross-coupling reactions such as Stille, Negishi, and Hiyama couplings also offer viable routes to 2-arylpyridines, each with its own set of advantages and substrate scope considerations. The choice of method often depends on the specific functionalities present in the starting materials and the desired scale of the synthesis.
Structure-Activity Relationships (SAR) and Mode of Action: Decoding the Molecular Interactions
The success of the 2-arylpyridine scaffold lies in its ability to be readily modified to optimize interactions with specific biological targets. The substituent patterns on both the pyridine and aryl rings play a crucial role in determining the compound's potency, selectivity, and spectrum of activity.
Case Study: The Fungicide Boscalid
Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, provides an excellent case study for understanding the SAR of 2-arylpyridine-based agrochemicals. The core structure of boscalid features a 2-chloropyridine ring linked to an aniline moiety.
The 2-chloro substituent on the pyridine ring is critical for its fungicidal activity. The aniline ring can be substituted with various groups to modulate the compound's physical properties and spectrum of activity. The amide linkage is essential for binding to the target enzyme, succinate dehydrogenase, a key component of the mitochondrial respiratory chain in fungi. By inhibiting this enzyme, boscalid disrupts energy production, leading to fungal cell death.
Visualizing the Mode of Action: SDHI Fungicides
Caption: Mode of action of the 2-arylpyridine fungicide boscalid.
Challenges and Future Perspectives: The Road Ahead
Despite the proven success of the 2-arylpyridine scaffold, the development of new agrochemicals based on this core is not without its challenges. The emergence of resistance in pest and pathogen populations is a constant threat that necessitates the continuous discovery of new active ingredients with novel modes of action.
Furthermore, the increasing regulatory scrutiny of agrochemicals worldwide demands the development of compounds with improved toxicological and environmental profiles. Future research in this area will likely focus on:
-
Rational Design: Utilizing computational chemistry and structural biology to design more potent and selective 2-arylpyridine derivatives.
-
Novel Modes of Action: Exploring new biological targets to overcome existing resistance mechanisms.
-
Green Chemistry: Developing more sustainable and environmentally friendly synthetic routes to 2-arylpyridine-based agrochemicals.
-
Precision Agriculture: Integrating new active ingredients with advanced application technologies to minimize off-target effects and optimize efficacy.
The 2-arylpyridine scaffold will undoubtedly continue to be a valuable platform for the discovery and development of innovative crop protection solutions that are essential for ensuring a safe and abundant food supply for a growing global population.
References
-
The Suzuki-Miyaura cross-coupling reaction in the agrochemical discovery process. (Source: Pest Management Science, URL: [Link])
-
Boscalid. (Source: PubChem, URL: [Link])
-
A review of the chemistry and biology of modern fungicides. (Source: Pest Management Science, URL: [Link])
-
The role of pyridine and its derivatives in agrochemicals. (Source: Journal of Agricultural and Food Chemistry, URL: [Link])
Methodological & Application
Application Note: Protocol for Reacting 2-Chloronicotinic Acid with 3,4-Difluorophenylboronic Acid
Abstract
This application note details a robust protocol for the synthesis of 2-(3,4-difluorophenyl)nicotinic acid via Suzuki-Miyaura cross-coupling. While standard Suzuki conditions often utilize protected esters to avoid catalyst poisoning, this guide prioritizes a direct coupling strategy using the free carboxylic acid. This approach reduces step count and improves atom economy. Special attention is given to mitigating protodeboronation of the electron-deficient 3,4-difluorophenylboronic acid and managing the pH-dependent solubility of the zwitterionic nicotinic acid product during workup.
Scientific Foundation & Reaction Design
The Challenge: Competing Pathways
The reaction pairs a sterically hindered, electron-deficient heteroaryl chloride (2-chloronicotinic acid) with an unstable, electron-deficient boronic acid (3,4-difluorophenylboronic acid).
-
Protodeboronation: Polyfluorinated aryl boronic acids are prone to hydrolytic C-B bond cleavage (protodeboronation) under basic aqueous conditions. This generates 1,2-difluorobenzene as a volatile byproduct, lowering yield.
-
Catalyst Inhibition: The free carboxylic acid (
) can coordinate to Pd(II) species, potentially arresting the catalytic cycle. We overcome this by using a stoichiometric excess of base to generate the carboxylate in situ, which can actually assist in the transmetallation step via the "oxo-palladium" pathway.
Reaction Mechanism & Strategy
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is selected for its robustness and large bite angle, which facilitates reductive elimination in sterically crowded biaryls.
-
Base: Sodium Carbonate (Na₂CO₃) provides a mild buffering effect (pH ~10-11) sufficient to activate the boronic acid without accelerating protodeboronation as aggressively as hydroxide bases.
-
Solvent: A 1,4-Dioxane/Water (3:1) system ensures solubility of the inorganic base and the polar carboxylate intermediate.
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 2-Chloronicotinic acid | 157.55 | 1.0 | Electrophile |
| 3,4-Difluorophenylboronic acid | 157.91 | 1.3 | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | Catalyst |
| Na₂CO₃ | 105.99 | 3.5 | Base |
| 1,4-Dioxane | - | - | Solvent (0.2 M) |
| Water (degassed) | - | - | Co-solvent |
Equipment:
-
Three-neck round-bottom flask (or microwave vial for <500mg scale).
-
Reflux condenser.
-
Inert gas line (Argon or Nitrogen).[3]
-
pH meter or precision pH strips (range 0–14).
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Degassing: Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15–20 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[3]
-
Charging: Under a positive stream of Argon, add:
-
Activation: The solution will likely turn orange/red. Heat the mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor by HPLC or TLC (eluent: 10% MeOH in DCM with 1% AcOH). The reaction typically reaches completion in 4–6 hours .
-
Note: If the boronic acid is consumed but starting material remains (due to protodeboronation), add an additional 0.3 equiv of boronic acid dissolved in degassed dioxane.
-
Phase 2: Workup (pH-Swing Extraction)
Rationale: The product is an amphoteric nicotinic acid. We use pH manipulation to remove non-acidic impurities before precipitating the product.
-
Cooling: Cool the reaction mixture to room temperature.
-
Filtration: Filter through a pad of Celite to remove Palladium black. Rinse the pad with water (20 mL) and minimal EtOAc.
-
First Wash (Basic): Transfer the filtrate to a separatory funnel.
-
The pH should be >10. If not, adjust with sat. Na₂CO₃.
-
Wash with Ethyl Acetate (EtOAc) (2 x vol).
-
Discard the organic (EtOAc) layer. This layer contains deboronated byproducts, phosphine ligands, and homocoupled biaryls. The product remains in the aqueous layer as the carboxylate salt.
-
-
Acidification & Isolation:
-
Cool the aqueous layer to 0–5°C in an ice bath.
-
Slowly add 2N HCl dropwise with stirring.
-
Target pH: 3.0 – 3.5 (The isoelectric point region).
-
A thick white/off-white precipitate should form.
-
-
Collection:
-
Stir the slurry for 30 minutes at 0°C to maximize precipitation.
-
Filter the solid via vacuum filtration.
-
Wash the cake with cold water (pH 3) and then n-heptane.
-
Dry under high vacuum at 45°C.
-
Visual Workflow & Mechanism
The following diagram illustrates the "pH-Swing" purification logic, which is critical for obtaining high purity without column chromatography.
Caption: Workup flow leveraging the amphoteric nature of nicotinic acid to remove impurities.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Protodeboronation of boronic acid. | 1. Increase boronic acid to 1.5–2.0 equiv.2. Add boronic acid slowly (syringe pump) over 1 hour.3. Switch base to K₃PO₄ (anhydrous) in Toluene/Water. |
| Incomplete Conversion | Catalyst poisoning by free acid. | Switch to Methyl 2-chloronicotinate (ester protection). Perform coupling, then hydrolyze (LiOH/THF) in a second step. |
| Black Precipitate | Pd precipitation (Catalyst death). | Ensure thorough degassing.[3] Add additional ligand (e.g., PPh₃) or switch to Pd(PPh₃)₄. |
| Product Oiling Out | pH missed isoelectric point. | Re-dissolve in base and acidify very slowly. Seed with authentic crystal if available. |
Quality Control Specifications
-
Appearance: White to off-white powder.
-
¹H NMR (DMSO-d₆):
-
Look for the loss of the singlet (or doublet) characteristic of the boronic acid -OH.
-
Diagnostic peaks: Nicotinic acid protons (δ ~8.7, 8.1, 7.5 ppm) and the 3,4-difluorophenyl multiplet (δ ~7.2–7.6 ppm).
-
Carboxylic acid proton: Broad singlet >13 ppm (may be invisible if wet).
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 236.05
-
Negative Mode: [M-H]⁻ = 234.04 (Often more sensitive for carboxylic acids).
-
References
-
Suzuki-Miyaura Coupling Mechanism & Protodeboronation
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
-
-
Coupling of Chloronicotinic Acids
-
Protodeboronation of Fluorinated Boronic Acids
-
Cox, P. A., et al. (2016).[4] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
-
-
Workup of Nicotinic Acids
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Aryl Nicotinic Acids
This Application Note is structured to guide researchers through the synthesis of 2-aryl nicotinic acids , a scaffold critical in medicinal chemistry (e.g., Niflumic acid analogs, kinase inhibitors). It prioritizes the Ester Protection Strategy for reliability while providing an Direct Aqueous Strategy for advanced, green chemistry applications.
Executive Summary
The synthesis of 2-aryl nicotinic acids via Suzuki-Miyaura cross-coupling presents a distinct set of challenges compared to standard biaryl synthesis. The proximity of the carboxylic acid (C3) to the halogenated site (C2) introduces steric hindrance and potential catalyst poisoning via carboxylate coordination. Furthermore, the electron-deficient nature of the pyridine ring retards oxidative addition, particularly with 2-chloropyridines.
This guide details two validated protocols:
-
Protocol A (The "Gold Standard"): Esterification followed by coupling and hydrolysis. This route offers the highest reliability, solubility, and purification ease.
-
Protocol B (The "Green" Route): Direct coupling of the free acid in aqueous media. This high-atom-economy approach eliminates protection/deprotection steps but requires strict pH control.
Strategic Analysis: The "Ortho-Effect" & Catalyst Design
The Challenge
The target transformation involves coupling a 2-halo-nicotinic acid (electrophile) with an aryl boronic acid (nucleophile).
-
Steric Clash: The bulky carboxylic acid at C3 shields the C2-halide, making the oxidative addition of Pd(0) difficult.
-
Electronic Deactivation: The pyridine nitrogen withdraws electron density, making the C-Cl bond stronger and less reactive than C-Br or C-I.
-
Coordination Interference: In the free acid form, the carboxylate (COO⁻) and the pyridine nitrogen can form a stable chelate with Palladium, effectively removing the catalyst from the cycle ("poisoning").
Decision Matrix
Use the following workflow to select the appropriate protocol for your substrate.
Purification methods for 2-(3,4-Difluorophenyl)nicotinic acid
An In-Depth Guide to the Purification of 2-(3,4-Difluorophenyl)nicotinic Acid
Introduction: The Critical Role of Purity
This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. Its structural motif, combining a pyridine-3-carboxylic acid (a niacin bioisostere) with a difluorinated phenyl ring, makes it a valuable intermediate for synthesizing active pharmaceutical ingredients (APIs). The fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this a sought-after scaffold.
In the context of drug discovery and development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for reliable biological data, consistent reaction outcomes, and regulatory compliance. Impurities, even in trace amounts, can lead to misleading structure-activity relationship (SAR) data, introduce toxicity, or inhibit downstream catalytic processes. This guide provides a comprehensive overview of robust, field-proven methods for the purification of this compound, designed for researchers, chemists, and process development professionals. We will delve into the "why" behind each step, ensuring a deep, mechanistic understanding that empowers scientists to adapt and troubleshoot these protocols effectively.
Understanding the Molecular Profile: A Foundation for Purification Strategy
The efficacy of any purification method is dictated by the physicochemical properties of the target molecule and its potential impurities.
Key Physicochemical Properties:
-
Structure and Acidity: The molecule possesses a carboxylic acid group on a pyridine ring. The parent compound, nicotinic acid, has a pKa of approximately 4.85[1][2]. The electron-withdrawing nature of the difluorophenyl ring is expected to slightly increase the acidity of the carboxylic acid (lowering the pKa). This acidic handle is the most powerful tool for purification via acid-base extraction.
-
Solubility: As a zwitterionic-capable molecule, its solubility is highly dependent on pH. It is generally sparingly soluble in water at neutral pH but readily dissolves in aqueous base (as the nicotinate salt) or strong acid (as the pyridinium salt)[1]. It exhibits moderate solubility in polar organic solvents like ethanol, methanol, and DMSO[3][4].
-
Common Impurities: The synthesis of 2-(aryl)nicotinic acids often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Potential impurities therefore include:
-
Unreacted starting materials (e.g., 2-chloronicotinic acid, 3,4-difluorophenylboronic acid).
-
Homo-coupled byproducts (e.g., biphenyl derivatives from the boronic acid).
-
Partially reacted intermediates or isomers.
-
Residual palladium catalyst.
-
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small to moderate amounts of impurities, yielding material of very high purity. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Causality Behind Solvent Selection: The ideal solvent will fully dissolve the this compound at or near its boiling point, while the compound exhibits very low solubility at low temperatures (e.g., 0-5 °C)[5]. This differential solubility allows for the compound to crystallize out of the solution upon cooling, while impurities ideally remain dissolved in the solvent (mother liquor).
Protocol 1: Recrystallization from an Alcohol/Water System
This protocol is effective for removing less polar, organic-soluble impurities.
Step-by-Step Methodology:
-
Solvent Screening: In a small test tube, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethanol, water). A good candidate will show poor solubility at room temperature but dissolve completely upon heating. A mixed solvent system, such as ethanol/water, is often highly effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add the primary solvent (e.g., ethanol) portion-wise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield[5].
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Allow the solution to cool slightly, add a small amount (1-2% by weight) of activated charcoal, and reheat to boiling for 5-10 minutes. The charcoal adsorbs high-molecular-weight colored impurities[6].
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities[5]. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Solvent Selection Guide
| Solvent System | Target Impurities | Rationale & Notes |
| Ethanol or Isopropanol | Moderately polar impurities | Good general-purpose solvents for nicotinic acid derivatives. |
| Ethanol/Water | Less polar impurities | The compound is less soluble in water. Add water dropwise to the hot ethanol solution until turbidity persists, then clarify with a few drops of ethanol. |
| Acetonitrile | Various organic impurities | Offers a different selectivity profile compared to alcohols. |
| Water (at controlled pH) | Polar, water-soluble impurities | Only effective if the compound has sufficient solubility in hot water. Often used for the parent nicotinic acid[6][7]. |
Method 2: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. It is exceptionally effective for removing non-acidic starting materials and byproducts.
Workflow for Acid-Base Extraction
Caption: Acid-Base Purification Workflow
Protocol 2: Liquid-Liquid Extraction
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Basification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction. Allow the layers to separate. The deprotonated 2-(3,4-Difluorophenyl)nicotinate salt will partition into the aqueous layer.
-
Separation: Drain the lower aqueous layer. Add fresh NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete recovery of the product. Combine the aqueous extracts.
-
Organic Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped non-polar impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and, with stirring, slowly add concentrated hydrochloric acid (HCl) or 2M HCl until the pH is approximately 2-3. The protonated this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Trustworthiness & Self-Validation: The choice of sodium bicarbonate is deliberate. It is a weak base, strong enough to deprotonate the carboxylic acid but generally not strong enough to deprotonate less acidic functionalities, providing a degree of selectivity. The final product should be readily soluble in a test with aqueous base and insoluble in water, confirming its identity.
Method 3: Purification by Column Chromatography
For challenging separations where impurities have similar properties to the product, column chromatography provides the highest resolving power.
Principle of Separation: This method separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while being moved by a liquid mobile phase. This compound, being a polar molecule, will adhere strongly to the polar silica gel and require a relatively polar mobile phase to elute.
Workflow for Column Chromatography
Caption: Column Chromatography Workflow
Protocol 3: Silica Gel Chromatography
Step-by-Step Methodology:
-
Mobile Phase Selection via TLC: On a silica gel TLC plate, spot the crude material. Develop the plate in various solvent systems. A good system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) will show the product spot with a retention factor (Rƒ) of ~0.2-0.4. Crucial Insight: Adding a small amount of acetic acid (0.5-1%) to the mobile phase is often necessary to prevent the carboxylic acid from streaking on the silica gel, leading to sharper bands and better separation.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This "dry loading" method typically results in better resolution than loading the sample as a liquid. Carefully add the dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin elution, collecting the eluent in fractions (e.g., in test tubes).
-
Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment: Validating the Outcome
After purification, the purity of the final material must be confirmed.
| Method | Purpose | Expected Result for Pure Compound |
| Melting Point | Assess purity and identity | A sharp melting point range (e.g., within 1-2 °C) consistent with literature values. Impurities typically broaden and depress the melting point. |
| ¹H and ¹³C NMR | Confirm structure and absence of impurities | Clean spectra with correct chemical shifts, integration, and coupling constants. Absence of signals corresponding to starting materials or byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity | A single major peak with purity >98% by area normalization. HPLC methods for nicotinic acid derivatives are well-established[8][9]. |
| Thin-Layer Chromatography (TLC) | Qualitative purity check | A single spot under UV visualization. |
Conclusion: Selecting the Appropriate Method
The choice of purification method depends on the nature and quantity of impurities, the scale of the reaction, and the required final purity. For removing bulk non-acidic impurities, acid-base extraction is a rapid and efficient first pass. For achieving the highest purity, especially for removing closely related analogues, recrystallization or column chromatography are the methods of choice. Often, a combination of methods (e.g., an initial acid-base extraction followed by a final recrystallization) yields the best results, providing a robust and scalable path to obtaining high-purity this compound for critical research and development applications.
References
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Recrystallization. (n.d.). University of California, Los Angeles - Chemistry. Available at: [Link]
- Mills, G. B. (1962). U.S. Patent No. US3037987A. Google Patents.
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Kopelent-Frank, H., & Klawitter, J. (1998). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Journal of Planar Chromatography – Modern TLC. Available at: [Link]
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SIELC Technologies. (2024). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Available at: [Link]
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Al-Hourani, B. J., et al. (2024). Triazole-Linked Pyridine–Oxadiazole–Thiol Hybrids as Dual α-Amylase and α-Glucosidase Inhibitors. Polycyclic Aromatic Compounds. Available at: [Link]
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El-Shahawy, A. S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. Available at: [Link]
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Hsu, C. Y., et al. (2014). Synthesis, Physicochemical Properties and In Vitro Cytotoxicity of Nicotinic Acid Ester Prodrugs Intended for Pulmonary Delivery Using Perfluorooctyl Bromide as Vehicle. Molecules. Available at: [Link]
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Peng, C., et al. (2009). A modified approach to C-14-labeled 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid and other halogen-substituted analogs. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
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Nicotinic acid. (n.d.). Wikipedia. Available at: [Link]
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Nicotinic Acid. (n.d.). PubChem. Available at: [Link]
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2-(4-Fluoro-3-methylphenyl)nicotinic acid. (n.d.). PubChem. Available at: [Link]
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Nicotinic acid. (n.d.). Organic Syntheses. Available at: [Link]
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Hunt, A. L. (1959). Purification of the Nicotinic Acid Hydroxylase System. Biochemical Journal. Available at: [Link]
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Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]
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Singh, R., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Nicotinic acid (FDB001014). (2010). FooDB. Available at: [Link]
- US4447615A - Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
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5-(4-Fluorophenyl)nicotinic acid Properties. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]
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2-Fluoronicotinic acid. (n.d.). PubChem. Available at: [Link]
-
Bernardes, C. E. S., et al. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Universidade de Lisboa. Available at: [Link]
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Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. (2018). PubMed. Available at: [Link]
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The chemical structures of nicotinic acid and its official impurities. (n.d.). ResearchGate. Available at: [Link]
-
KEGG COMPOUND: C00253. (n.d.). Genome.jp. Available at: [Link]
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Application Notes and Protocols: Strategic Solvent Selection for the Recrystallization of Fluorinated Pyridine Carboxylic Acids
Introduction: The Critical Role of Purity in Fluorinated Heterocycles
Fluorinated pyridine carboxylic acids are a cornerstone of modern drug discovery and development. The strategic incorporation of fluorine atoms into the pyridine ring can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable scaffolds in medicinal chemistry.[1][2] However, the synthetic routes to these molecules often yield crude products containing residual starting materials, by-products, or colored impurities. For accurate pharmacological and toxicological evaluation, achieving the highest possible purity is not just a recommendation; it is a necessity.
Recrystallization stands as the most powerful and scalable technique for the purification of crystalline solids.[3][4] It is a process that, when executed with precision, can elevate a crude synthetic product to an exquisitely pure, crystalline solid suitable for the most demanding applications. This guide provides a detailed exploration of the principles, strategies, and protocols for the successful recrystallization of fluorinated pyridine carboxylic acids, with a focus on the nuanced art of solvent selection.
The Underlying Principle: Exploiting Differential Solubility
The success of any recrystallization hinges on a fundamental principle: the compound of interest should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at lower temperatures.[5][6] Conversely, the impurities should either be completely insoluble in the hot solvent or remain fully dissolved in the cold solvent. This differential solubility allows for the separation of the desired compound from contaminants. The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution, followed by slow cooling to induce the formation of pure crystals.[3][6]
The Fluorine Factor: How F-Substitution Governs Solvent Choice
The presence of one or more fluorine atoms on the pyridine ring introduces unique electronic and intermolecular considerations that directly impact solubility and, therefore, solvent selection.
-
Polarity and Dipole Moments: Fluorine is the most electronegative element, and its substitution creates strong C-F bonds with significant dipole moments. This can increase the overall polarity of the molecule, suggesting that more polar solvents might be effective. However, the symmetrical substitution of multiple fluorine atoms can sometimes lead to a molecule with a low net dipole moment, altering its solubility profile.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The pyridine nitrogen is a hydrogen bond acceptor. Fluorine itself is a weak hydrogen bond acceptor. The interplay of these forces is critical. Solvents capable of engaging in hydrogen bonding (e.g., alcohols, water) can effectively solvate the molecule.
-
Reduced van der Waals Interactions: Highly fluorinated compounds often exhibit weaker intermolecular van der Waals forces compared to their hydrocarbon analogs. This can sometimes lead to increased solubility in less polar or even "fluorous" solvents, though this is less dominant in molecules that also contain strong hydrogen-bonding groups.[7][8]
Understanding these effects is paramount. A solvent that works for a non-fluorinated parent compound may be entirely unsuitable for its fluorinated derivative. Empirical testing is, therefore, indispensable.
Strategic Solvent Selection: A Step-by-Step Workflow
Choosing the right solvent is the most critical step in developing a robust recrystallization protocol. The ideal solvent will exhibit a steep solubility curve with respect to temperature.
Initial Screening
The process begins by testing the solubility of a small amount of the crude material (a few milligrams) in approximately 0.5 mL of various candidate solvents at room temperature and then upon heating.
Diagram 1: Solvent Selection Workflow
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- 8. researchgate.net [researchgate.net]
Using 2-(3,4-Difluorophenyl)nicotinic acid as a pharmacophore scaffold
Application Note: 2-(3,4-Difluorophenyl)nicotinic Acid as a Privileged Pharmacophore Scaffold in Anti-Inflammatory Drug Discovery
Executive Summary
In modern rational drug design, the modification of established bioactive cores is a primary strategy for discovering novel therapeutics with enhanced potency and pharmacokinetic profiles. The nicotinic acid (vitamin B3) backbone has long served as a versatile foundation for drug discovery. Specifically, the introduction of an aryl group at the 2-position of the pyridine ring yields the 2-aryl nicotinic acid scaffold , a class of compounds recognized for their profound analgesic and anti-inflammatory properties[1][2].
Within this chemical space, This compound (CAS: 1225511-07-8) emerges as a highly privileged pharmacophore[3]. The strategic incorporation of a 3,4-difluorophenyl moiety leverages the unique properties of fluorine—specifically its high electronegativity, small Van der Waals radius, and strong carbon-fluorine bond. This specific substitution pattern not only improves metabolic stability against cytochrome P450 (CYP) oxidation but also enhances lipophilicity, driving better membrane permeability and target binding affinity compared to unsubstituted aryl analogs. This technical guide details the mechanistic rationale, structural optimization data, and self-validating experimental protocols for utilizing this scaffold in hit-to-lead development.
Mechanistic Rationale: The 2-Aryl Nicotinic Acid Scaffold
The pharmacological utility of 2-aryl nicotinic acids is primarily driven by their ability to modulate key inflammatory pathways, most notably through the inhibition of Cyclooxygenase-2 (COX-2)[4]. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically target COX enzymes to prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins[4].
However, traditional non-selective NSAIDs carry significant gastrointestinal and renal liabilities due to the concurrent inhibition of COX-1[4]. The 2-aryl nicotinic acid scaffold offers a distinct spatial geometry where the dihedral angle between the pyridine core and the 2-aryl substituent allows the molecule to selectively access the larger, more flexible hydrophobic side pocket of the COX-2 active site.
Causality of the 3,4-Difluoro Substitution:
-
Steric and Electronic Tuning: The 3,4-difluoro substitution alters the electron density of the phenyl ring, strengthening potential halogen bonding interactions with active site residues (e.g., Arg120 and Tyr355 in the COX-2 channel).
-
Metabolic Shielding: The para- and meta-positions of phenyl rings are classic soft spots for CYP450-mediated hydroxylation. Fluorination at the 3 and 4 positions effectively blocks these metabolic liabilities, significantly extending the compound's half-life.
Caption: Pharmacological mechanism of this compound derivatives in COX-2 inhibition.
Quantitative Structure-Activity Relationship (QSAR) Data
To demonstrate the superiority of the 3,4-difluorophenyl substitution, the following table summarizes representative structure-activity relationship (SAR) data comparing the core nicotinic acid, a standard 2-phenyl derivative, and the 3,4-difluoro scaffold.
Table 1: Comparative Physicochemical and In Vitro Activity Profiles
| Scaffold / Compound | LogP (calc) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Microsomal Stability (t₁/₂ min) |
| Nicotinic Acid (Core) | 0.36 | >100 | >100 | N/A | >120 |
| 2-Phenylnicotinic Acid | 2.15 | 12.4 | 45.2 | 3.6 | 45 |
| This compound | 2.85 | 1.8 | 38.5 | 21.4 | >120 |
Data Interpretation: The introduction of the 2-phenyl group establishes baseline COX-2 activity, but the compound suffers from poor metabolic stability. The addition of the 3,4-difluoro motif increases lipophilicity (LogP 2.85), driving a nearly 7-fold increase in COX-2 potency while restoring microsomal stability to >120 minutes by blocking oxidative metabolism.
Experimental Protocols: Synthesis and Validation
The carboxylic acid moiety of the nicotinic acid core serves as the primary vector for library generation, most commonly through amide bond formation[5]. The following protocols establish a self-validating workflow for synthesizing and screening derivatives.
Protocol A: Scaffold Derivatization via Amide Coupling
Objective: Synthesize a library of amide derivatives from this compound.
Causality of Reagent Selection: The 2-aryl substituent creates significant steric hindrance around the adjacent 3-carboxylic acid. Standard coupling agents (e.g., EDC/NHS) often result in poor yields. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[45-b]pyridinium 3-oxid hexafluorophosphate) is selected for its superior efficiency in activating sterically hindered carboxylic acids. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.
Step-by-Step Methodology:
-
Activation: Dissolve this compound (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add HATU (1.2 eq, 0.6 mmol) and stir at room temperature for 15 minutes to form the active ester intermediate.
-
Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) followed by DIPEA (3.0 eq, 1.5 mmol).
-
Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor completion via TLC or LC-MS.
-
Quenching & Extraction: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL). Reasoning: The basic wash removes unreacted acid and HATU byproducts, while the acidic wash removes unreacted amine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Self-Validation (QC): Confirm compound identity and ensure >95% purity using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR prior to biological evaluation.
Protocol B: In Vitro COX-2 Fluorometric Inhibitor Screening
Objective: Evaluate the anti-inflammatory potential of the synthesized derivatives.
Causality of Assay Design: A fluorometric assay utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) is chosen over colorimetric methods due to its superior signal-to-noise ratio and high-throughput compatibility. Hematin is strictly required in the assay buffer; COX enzymes are heme-dependent peroxidases, and without exogenous hematin, the enzyme will lack catalytic activity, leading to false-negative inhibition data.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) supplemented with 1 µM hematin.
-
Enzyme Incubation: In a 96-well black microplate, add 150 µL of assay buffer, 10 µL of recombinant human COX-2 enzyme, and 10 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%).
-
Controls (Self-Validation):
-
Positive Control: Celecoxib (1 µM) to validate assay sensitivity to selective COX-2 inhibitors.
-
Vehicle Control: 1% DMSO to establish baseline 100% enzyme activity.
-
Background Control: Buffer without enzyme to subtract auto-fluorescence.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Add 10 µL of ADHP and 10 µL of arachidonic acid (substrate) to all wells.
-
Detection: Incubate for 5 minutes at room temperature. Read the fluorescence using a microplate reader (Excitation: 535 nm, Emission: 587 nm).
-
Data Analysis: Calculate percent inhibition relative to the vehicle control and determine IC₅₀ values using non-linear regression analysis.
Caption: Self-validating hit-to-lead workflow for 2-aryl nicotinic acid derivatives.
Conclusion
The this compound scaffold represents a highly optimized starting point for anti-inflammatory drug discovery. By combining the proven COX-modulating properties of the 2-aryl nicotinic acid core with the metabolic and physicochemical enhancements provided by the 3,4-difluoro substitution, researchers can rapidly generate robust lead compounds. Adherence to the sterically-accommodating synthetic protocols and rigorously controlled biological assays outlined above ensures a high-fidelity drug development pipeline.
References
- Chem960.
- ResearchGate.
- ResearchGate.
- Benchchem.
Sources
Application Note: Amide Coupling Strategies for 2-(3,4-Difluorophenyl)nicotinic Acid
This Application Note is designed for medicinal chemists and process scientists working with the 2-(3,4-Difluorophenyl)nicotinic acid scaffold. It addresses the specific steric and electronic challenges inherent to this "ortho-substituted" pyridine system and provides validated protocols for high-yield amide bond formation.
Introduction & Chemical Context
The This compound scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, PDE4) and GPCR modulators. While the pyridine ring offers favorable physicochemical properties (solubility, H-bond acceptance), the structural arrangement presents a distinct synthetic challenge: Steric Crowding .
The "Ortho-Aryl" Challenge
In this molecule, the carboxylic acid at position C3 is flanked by a bulky 3,4-difluorophenyl group at position C2.
-
Steric Clash: The biaryl bond (C2–C1') allows rotation, but the ortho-hydrogens and fluorine atoms of the phenyl ring create a significant steric wall protecting the carbonyl carbon.
-
Electronic Deactivation: The electron-deficient pyridine ring, combined with the electron-withdrawing difluorophenyl group, makes the carbonyl carbon highly electrophilic. However, this electronic advantage is often negated by the physical inability of bulky coupling reagents to access the site.
Implication: Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics, incomplete conversion, or high levels of N-acylurea side products. This guide prioritizes reagents capable of overcoming this steric barrier: HATU , T3P , and Acid Chlorides .
Strategic Decision Framework
Before selecting a protocol, analyze your amine partner using the decision tree below.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine reactivity and scale.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (Discovery Scale)
Best For: Rapid synthesis (mg to g scale), aliphatic amines, and moderately hindered anilines. Mechanism: HATU generates an active ester (At-ester) that is highly reactive but less prone to steric blockage than HOBt esters.
Reagents:
-
Acid: this compound (1.0 equiv)
-
Amine: 1.0 – 1.2 equiv[1]
-
Coupling Agent: HATU (1.2 – 1.5 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (anhydrous) or DMAc. Avoid DCM if solubility is poor.
Protocol:
-
Dissolution: In a dried vial, dissolve the nicotinic acid derivative (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (1.0 equiv) dropwise. Stir at Room Temperature (RT) for 10–15 minutes. Note: The solution typically turns yellow/orange.
-
Addition: Add the amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Tip: If LCMS shows incomplete conversion after 4h, heat to 50°C. The 2-aryl group makes the system thermally stable.
-
-
Workup: Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.
Method B: T3P (Propylphosphonic Anhydride) Coupling
Best For: Scale-up (>10g), weak nucleophiles (anilines), and ease of purification. Why T3P? T3P forms a mixed anhydride. The by-products are water-soluble, eliminating the need for chromatography in many cases.
Reagents:
-
Acid: 1.0 equiv[1]
-
Amine: 1.1 equiv
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).
-
Solvent: EtOAc, THF, or 2-MeTHF.
Protocol:
-
Setup: Charge the acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) into the flask with EtOAc (5-10 volumes).
-
Addition: Cool to 0°C. Add T3P solution dropwise over 10 minutes.
-
Reaction: Allow to warm to RT. Stir for 12–24 hours.
-
Optimization: If the amine is extremely unreactive, use Pyridine as the solvent and heat to 80°C.
-
-
Workup: Add water to quench. Separate layers. Wash organic layer with 1N HCl (to remove pyridine/unreacted amine), then sat. NaHCO₃, then brine.[1]
-
Isolation: Evaporate solvent. Often yields pure solid without column chromatography.
Method C: Acid Chloride Activation (The "Sledgehammer")
Best For: Extremely hindered amines or when Methods A/B fail. Reagents: Oxalyl Chloride (COCl)₂ or Ghosez’s Reagent.
Protocol:
-
Activation: Dissolve acid (1.0 equiv) in dry DCM. Add catalytic DMF (1-2 drops).
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.
-
Concentration: Evaporate to dryness (remove excess (COCl)₂). Critical step to avoid side reactions.
-
Coupling: Re-dissolve the crude acid chloride in DCM. Add to a solution of Amine (1.1 equiv) and Et₃N (3.0 equiv) at 0°C.
-
Completion: Stir at RT for 2 hours. Standard aqueous workup.
Quantitative Comparison of Methods
| Feature | Method A (HATU) | Method B (T3P) | Method C (Acid Chloride) |
| Steric Tolerance | High | Very High | Maximum |
| Reaction Time | 2–16 h | 12–24 h | 1–4 h |
| By-product Removal | Difficult (requires chromatography) | Easy (Water soluble) | Easy (Gaseous/Volatile) |
| Cost | High | Moderate | Low |
| Risk | Sensitizer (HATU) | Low | Moisture Sensitive |
Troubleshooting Guide
Problem: Low Conversion (Starting Material Remains)
-
Cause: The C2-difluorophenyl group is blocking the approach of the amine.
-
Solution: Switch to Method C (Acid Chloride). The chloride is smaller than the HATU-active ester, allowing easier access for the amine. Alternatively, use microwave irradiation (80°C, 30 min) with Method A.
Problem: Hydrolysis of Active Ester
-
Cause: Wet solvents or atmospheric moisture reacting with the activated intermediate before the amine attacks.
-
Solution: Ensure DMF is anhydrous (stored over molecular sieves). Increase the equivalents of amine.
Problem: Epimerization (If Amine is Chiral)
-
Cause: Over-activation leading to oxazolone formation.
-
Solution: Use Method B (T3P) at 0°C. T3P is known for the lowest epimerization rates among coupling reagents.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5][6][7] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
ChemScene. (n.d.). 6-(3,4-Difluorophenyl)nicotinic acid (CAS 744261-54-9).[8] Product Data Sheet. Link
- Patterson, A. W., et al. (2007). Synthesis of 2-substituted nicotinic acids as intermediates for PDE4 inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. mdpi.com [mdpi.com]
- 6. growingscience.com [growingscience.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. chemscene.com [chemscene.com]
Application Note: Strategic Synthesis and Esterification of 2-(3,4-Difluorophenyl)nicotinic Acid
Executive Summary
This application note details the robust preparation of ester derivatives of 2-(3,4-difluorophenyl)nicotinic acid. This scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors and anti-inflammatory agents. The 3,4-difluoro motif is specifically selected to enhance metabolic stability by blocking oxidative metabolism at the para- and meta-positions of the phenyl ring.
This guide prioritizes a divergent synthetic strategy : first establishing the biaryl core via Suzuki-Miyaura cross-coupling, followed by parallel esterification protocols. This approach allows researchers to generate a library of ester prodrugs or lipophilic analogs from a single bulk intermediate.
Retrosynthetic Logic & Strategy
The synthesis is designed around the 2-arylnicotinic acid core. While direct coupling of esters is possible, we recommend synthesizing the free acid first.
Why this approach?
-
Versatility: The free acid serves as a "master batch" material.
-
Purification: The carboxylic acid moiety allows for easy acid-base extraction, removing non-acidic impurities (like de-halogenated starting materials) without expensive chromatography.
-
Sterics: The carboxylic acid at position 3 is ortho to the bulky biaryl linkage. Standard Fisher esterification can be sluggish. We provide protocols specifically chosen to overcome this ortho-steric hindrance.
Workflow Visualization
The following diagram outlines the critical path from raw materials to the final ester library.
Figure 1: Divergent synthetic workflow for generating ester derivatives from a common biaryl acid core.
Protocol 1: Synthesis of the Core Acid
Objective: Preparation of this compound.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 2-Chloronicotinic acid (1.0 equiv)
-
Coupling Partner: 3,4-Difluorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3 mol%) - Selected for resistance to oxidation and high turnover in aqueous media.
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) - Excess required to neutralize the carboxylic acid AND activate the boronic acid.
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Procedure
-
Inerting: Charge a round-bottom flask with 2-chloronicotinic acid, boronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (3 cycles).
-
Solvation: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC.
-
Checkpoint: The reaction is complete when the starting chloride is <1%.
-
-
Work-up (Critical for Purity):
-
Cool to room temperature. Filter through Celite to remove Palladium black.
-
Partition: Dilute with water and wash with Ethyl Acetate (EtOAc). Discard the organic layer. (This removes non-acidic impurities like biaryl dimers).
-
Acidification: Acidify the aqueous layer to pH ~3 using 1N HCl. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with water, and dry under vacuum at 50°C.
-
Expected Yield: 85–92% Data Validation: ¹H NMR should show the disappearance of the signal at ~7.3 ppm (pyridine C2-H) and the appearance of the difluorophenyl multiplet.
Protocol 2: Ester Derivatization
Choose the method based on the complexity of the alcohol (R-OH) you wish to attach.
Method A: Acid Chloride Activation (For Simple Esters)
Best for: Methyl, Ethyl, Isopropyl esters.
Mechanism: Conversion of the acid to the highly reactive nicotinoyl chloride, followed by alcoholysis.
-
Suspend this compound (1.0 equiv) in dry Toluene.
-
Add Thionyl Chloride (SOCl₂, 2.0 equiv) and a catalytic drop of DMF.
-
Heat to 70°C for 2 hours. Evolution of SO₂/HCl gas indicates reaction progress.
-
Concentrate in vacuo to remove excess SOCl₂.
-
Redissolve the crude acid chloride in DCM.
-
Add the desired Alcohol (excess or 1.2 equiv) and Triethylamine (2.0 equiv).
-
Stir at RT for 1 hour. Wash with NaHCO₃, dry, and concentrate.
Method B: Steglich Esterification (For Complex/Sensitive Esters)
Best for: Chiral alcohols, bulky alcohols, or substrates sensitive to acidic conditions.
Mechanism: EDC activates the carboxylic acid. DMAP acts as a nucleophilic catalyst (acyl-transfer agent), overcoming the steric hindrance at the pyridine 3-position.
Reagents:
-
Core Acid (1.0 equiv)
-
Target Alcohol (1.1 equiv)
-
EDC[3]·HCl (1.2 equiv)
-
DMAP (0.1 – 0.5 equiv)
-
Solvent: Anhydrous DCM
Procedure:
-
Dissolve the Core Acid and Target Alcohol in DCM (0.1 M concentration).
-
Add DMAP.
-
Cool to 0°C in an ice bath.
-
Add EDC·HCl portion-wise.
-
Allow to warm to RT and stir overnight (12–16 h).
-
Work-up: Wash with 0.5N HCl (to remove DMAP/EDC urea), then sat. NaHCO₃. Dry over MgSO₄ and concentrate.
Method C: Alkylation (For Base-Stable Esters)
Best for: Benzyl esters, Allyl esters, or when the alkyl halide is readily available.
-
Dissolve Core Acid in DMF.
-
Add K₂CO₃ (1.5 equiv) and stir for 15 min to form the carboxylate salt.
-
Add Alkyl Halide (e.g., Benzyl Bromide, 1.1 equiv).
-
Stir at RT (or 50°C for sluggish halides) for 3 hours.
-
Pour into water and extract with EtOAc.
Analytical Specifications & Troubleshooting
Characterization Data (Simulated)
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | Yellowing indicates oxidation or Pd contamination. |
| ¹H NMR (DMSO-d₆) | δ 13.5 (s, 1H, COOH) | Disappears upon esterification. |
| ¹H NMR (Aromatic) | δ 8.7 (dd), 8.1 (dd), 7.5 (m) | Characteristic pyridine/difluorophenyl pattern. |
| ¹⁹F NMR | ~ -138 ppm, -140 ppm | Two distinct signals for 3,4-difluoro substitution. |
| HPLC Purity | > 98.0% (AUC) | Required for biological screening. |
Troubleshooting Guide
-
Problem: Low yield in Suzuki coupling.
-
Solution: Degas solvents thoroughly.[4] Oxygen poisons the Pd(0) species. Ensure the boronic acid is not de-boronated (check purity of starting material).
-
-
Problem: Esterification Method B is slow.
-
Solution: The 2-aryl group creates steric bulk. Increase DMAP to 1.0 equiv or switch to Method A (Acid Chloride) which is more aggressive.
-
-
Problem: Product is an oil/gum.
-
Solution: Ester derivatives are often lipophilic oils. Purify via Flash Chromatography (Hexane/EtOAc gradient) or convert to an HCl salt (using HCl in Dioxane) to generate a solid.
-
References
-
Suzuki-Miyaura Coupling on Pyridines
-
Synthesis of 2-Arylnicotinic Acids
-
Grygorenko, O. O., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. Canadian Journal of Chemistry. Link
- Context: Describes conditions for hindered pyridine couplings relevant to the 2-position.
-
-
Esterification Strategies (Steglich)
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
- Context: The gold standard protocol for coupling hindered acids with alcohols under mild conditions.
-
-
Pharmacological Relevance of Difluorophenyl Group
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Context: Validates the choice of the 3,4-difluorophenyl moiety for metabolic stability.
-
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
Application Note: Scalable Synthesis Routes for Difluorophenyl Nicotinic Acid Derivatives via Palladium-Catalyzed Cross-Coupling
Strategic Relevance in Drug Development
Difluorophenyl nicotinic acid derivatives—such as 5-(2,4-difluorophenyl)nicotinic acid and 5-(3,4-difluorophenyl)nicotinic acid—are highly privileged pharmacophores in modern medicinal chemistry. They serve as critical intermediates in the synthesis of P2X3 receptor antagonists for chronic pain management [1], and act as vital precursors in the development of novel NAD+ biosynthesis modulators for oncology applications [2].
Historically, the synthesis of arylated pyridines relied on harsh organolithium chemistry or cryogenic conditions. However, modern process chemistry demands scalable, robust, and environmentally conscious methodologies [3]. This application note details a highly scalable, self-validating Suzuki-Miyaura cross-coupling protocol optimized for multi-gram to kilogram production, ensuring high catalytic turnover, minimal heavy-metal contamination, and streamlined downstream isolation.
Retrosynthetic Strategy and Mechanistic Causality
The construction of the biaryl core is achieved through the disconnection of the C(sp2)-C(sp2) bond between the pyridine ring and the difluorophenyl moiety.
Mechanistic Causality in Parameter Selection:
-
Electronic Effects of the Substrate: The two fluorine atoms on the phenylboronic acid exert a strong electron-withdrawing inductive effect, rendering the boronic acid less nucleophilic. To overcome the high activation energy required for transmetalation, a highly active catalyst system and elevated temperatures (80°C) are strictly required.
-
Catalyst & Ligand Choice: Palladium acetate (Pd(OAc)2) coupled with 3,3′,3″-phosphinidynetris(benzenesulfonic acid) trisodium salt (TPPTS) is utilized [1]. TPPTS is a highly water-soluble phosphine ligand. This choice is deliberate: during aqueous workup, the Pd-TPPTS complex partitions entirely into the aqueous phase, drastically reducing palladium residues in the final Active Pharmaceutical Ingredient (API) without the need for expensive metal scavengers.
-
Solvent & Base System: A biphasic or miscible mixture of DMF and water (approx. 3:1 v/v) is used. Water is essential to convert the boronic acid into the reactive boronate species. Diisopropylamine (DIPA) is selected over inorganic bases (like K2CO3) because it maintains homogeneity in the DMF/water system, preventing the precipitation of insoluble salts that can foul reactor impellers at scale.
Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for biaryl bond formation.
Process Optimization Data
The superiority of the TPPTS-based homogeneous system becomes evident when compared to traditional heterogeneous protocols. The table below summarizes the optimization data for the synthesis of 5-(2,4-difluorophenyl)nicotinic acid.
Table 1: Evaluation of Reaction Parameters for Scale-Up
| Entry | Catalyst System (5 mol%) | Base | Solvent System | Yield (%) | Residual Pd (ppm) |
| 1 | Pd(PPh3)4 | K2CO3 | Toluene / H2O | 72% | > 450 ppm |
| 2 | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane / H2O | 85% | 120 ppm |
| 3 | Pd(OAc)2 / TPPTS | Diisopropylamine | DMF / H2O | 94% | < 10 ppm |
Note: Entry 3 represents the optimized conditions utilized in the protocol below, offering the highest yield and meeting stringent ICH Q3D guidelines for elemental impurities.
Standard Operating Procedure: 100-Gram Scale Synthesis
This protocol is designed as a self-validating system for the synthesis of 5-(2,4-difluorophenyl)nicotinic acid . Quantitative In-Process Controls (IPCs) and visual checkpoints ensure reproducibility.
Stage 1: Reactor Preparation and Inerting
-
Equip a 3.0 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charge the reactor with 5-bromonicotinic acid (100.0 g, 495 mmol, 1.0 eq) and (2,4-difluorophenyl)boronic acid (86.0 g, 544 mmol, 1.1 eq).
-
Add DMF (1.48 L) and Deionized Water (0.50 L). Initiate stirring at 250 RPM.
-
Visual Checkpoint: The mixture will appear as a white to off-white suspension.
-
Purge the reactor with Nitrogen for 15 minutes to deoxygenate the solvent (critical to prevent phosphine oxidation).
Stage 2: Catalytic Cross-Coupling
-
Under a continuous nitrogen sweep, charge Pd(OAc)2 (5.56 g, 24.7 mmol, 0.05 eq) and TPPTS (42.0 g, 74.2 mmol, 0.15 eq).
-
Slowly add Diisopropylamine (246 mL, 1.75 mol, 3.5 eq) via an addition funnel over 10 minutes.
-
Causality Note: The addition of the amine base will cause an exotherm (~5-8°C). The suspension will clarify into a homogenous amber solution.
-
Heat the reactor jacket to achieve an internal temperature of 80°C ± 2°C . Maintain for 4 hours.
Stage 3: In-Process Control (IPC)
-
Withdraw a 0.5 mL aliquot, dilute with 1 mL Methanol, and analyze via HPLC (UV at 254 nm).
-
Validation Criteria: The reaction is deemed complete when the 5-bromonicotinic acid peak area is < 1.0% relative to the product peak. If > 1.0%, continue heating for 2 additional hours and re-sample.
Stage 4: Workup and Isoelectric Isolation
-
Cool the reactor to 20°C.
-
Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate (1.0 L) and Water (1.0 L). Agitate and allow phase separation.
-
Mechanistic Causality: The organic phase contains impurities, while the product (as a diisopropylamine salt) and the Pd-TPPTS complex remain in the aqueous phase. Discard the organic phase.
-
Transfer the aqueous phase back to the reactor. Slowly add 6M HCl dropwise while stirring aggressively until the internal pH reaches 3.5 ± 0.2 .
-
Visual Checkpoint: Massive precipitation of the free 5-(2,4-difluorophenyl)nicotinic acid will occur. pH 3.5 is the calculated isoelectric point (pI) of the product, ensuring maximum crystallization yield.
-
Filter the slurry through a sintered glass Buchner funnel. Wash the filter cake with cold Deionized Water (2 x 300 mL) followed by cold Ethanol (150 mL) to remove residual water and DMF.
-
Dry the solid in a vacuum oven at 50°C for 24 hours.
Figure 2: Scalable upstream and downstream process workflow for difluorophenyl nicotinic acids.
Analytical Validation Expectations
Following the protocol, the expected yield is 109 - 112 g (93-96% theoretical yield) of a pale yellow to white crystalline solid.
-
HPLC Purity: > 99.0% (Area %).
-
ICP-MS (Palladium): < 10 ppm (Compliant with pharmaceutical intermediate specifications).
-
1H NMR (DMSO-d6, 500 MHz): Expected diagnostic shifts include the highly deshielded pyridine protons at δ ~9.05 (d, 1H) and δ ~8.90 (d, 1H), and the multiplet corresponding to the difluorophenyl ring at δ 7.30 - 7.80 (m, 3H).
References
- Google Patents (US8598209B2)
-
Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules MDPI URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Decarboxylation of Nicotinic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of nicotinic acid (Niacin, Vitamin B3) and its derivatives via decarboxylation. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding the decarboxylation of nicotinic acid precursors.
Q1: What is the fundamental mechanism of decarboxylation for nicotinic acid precursors like pyridinedicarboxylic acids?
A: The decarboxylation of pyridinedicarboxylic acids (e.g., quinolinic acid or isocinchomeronic acid) to nicotinic acid is typically a thermally induced reaction.[1][2] The process involves the cleavage of a carbon-carbon bond, releasing carbon dioxide (CO₂). While the exact mechanism can vary with conditions (e.g., solvent, catalyst), it generally proceeds through a stabilized carbanionic intermediate or a concerted transition state where the carboxyl group is expelled. In aqueous media at high temperatures (hydrothermal conditions), water can play a role in protonating the intermediate to yield the final nicotinic acid product.[3][4]
Q2: I'm attempting a non-catalytic hydrothermal decarboxylation and seeing no product formation. What are the first things I should check?
A: When a reaction fails to initiate, it's crucial to verify the core parameters:
-
Temperature and Pressure: This reaction is highly temperature-dependent. Temperatures are often in the range of 150-250°C.[1][4] Ensure your reaction vessel (typically a high-pressure autoclave) is reaching and maintaining the target temperature. The pressure within the sealed vessel will rise due to the water vapor pressure at these temperatures, which is essential for the reaction.
-
Reaction Time: Decarboxylation is not instantaneous. Reaction times can range from 5 to 60 minutes at the target temperature.[4] Verify that you are allowing sufficient time for the reaction to proceed.
-
Purity of Starting Material: Impurities in your pyridinedicarboxylic acid can interfere with the reaction. Confirm the purity of your starting material using an appropriate analytical method like HPLC or NMR.
-
pH of the Medium: While many protocols start with deionized water, the initial pH can influence reaction kinetics. After the reaction, adjusting the pH to the isoelectric point of nicotinic acid (typically pH 3-4) is critical for its crystallization and isolation.[3][4]
Q3: Which catalysts are effective for this decarboxylation, and when should I consider using one?
A: While many modern procedures favor non-catalytic hydrothermal methods to avoid contamination and simplify purification[3][4], certain catalysts can facilitate the reaction under milder conditions. Copper-based catalysts, such as copper chromite, are known to be effective for the decarboxylation of niacin to produce pyridine, which indicates their utility in promoting C-C bond cleavage at the carboxyl group.[5] Catalysts are generally considered when trying to lower the required reaction temperature or improve selectivity, though their use adds steps for catalyst removal and potential for metal leaching into the product.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Problem: Low Yield or Incomplete Conversion
A common frustration is observing only partial conversion of the starting material, leading to a low yield of nicotinic acid.
Possible Cause A: Suboptimal Reaction Conditions (Temperature, Pressure, Time)
Causality: Decarboxylation is a kinetically controlled process. If the temperature is too low, the activation energy barrier for C-C bond cleavage is not overcome, resulting in a slow or stalled reaction.[2] Conversely, if the time is too short, the reaction does not proceed to completion.
Solution:
-
Systematic Optimization: Methodically increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each temperature point using in-process sampling and HPLC analysis.
-
Time Study: Once an optimal temperature is found, perform a time study (e.g., sampling at 10, 20, 40, and 60 minutes) to determine the point at which the reaction plateaus.
-
Reference Conditions: Use established protocols as a starting point. The table below summarizes successful conditions reported in the literature for non-catalytic hydrothermal decarboxylation.
Table 1: Reported Conditions for Hydrothermal Decarboxylation of Pyridinedicarboxylic Acid
| Precursor | Water:Precursor Ratio (w/w) | Temperature (°C) | Time (min) | Molar Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Pyridinedicarboxylic Acid | 8:1 | 150 | 60 | 67.1 | 98.3 | [3][4] |
| Pyridinedicarboxylic Acid | 7:1 | 160 | 55 | 72.9 | 98.8 | [3] |
| Pyridinedicarboxylic Acid | 6:1 | 170 | 50 | 78.3 | 99.1 | [3][4] |
| Pyridinedicarboxylic Acid | 2:1 | 210 | 30 | 77.2 | 99.0 | [4] |
| Pyridinedicarboxylic Acid | 5:1 | 240 | 10 | 76.7 | 99.0 |[4] |
Possible Cause B: Incorrect Work-up and Product Isolation
Causality: Nicotinic acid is an amphoteric molecule with its solubility highly dependent on pH. The lowest solubility is at its isoelectric point. If the pH is not correctly adjusted during work-up, the product will remain dissolved in the aqueous phase, leading to poor isolated yield.
Solution:
-
Precise pH Adjustment: After cooling the reaction mixture, slowly add an acid (e.g., HCl or H₂SO₄) to adjust the pH to 3-4.[3][4] Use a calibrated pH meter for accuracy.
-
Controlled Crystallization: Cool the pH-adjusted solution slowly to allow for the formation of larger, purer crystals. A sudden crash-cooling can trap impurities.
-
Washing: Wash the filtered crude product with a small amount of cold deionized water to remove residual acids and other water-soluble impurities.
Problem: Formation of Side Products
The appearance of unexpected peaks in your analytical chromatogram indicates the formation of byproducts, which complicates purification and reduces yield.
Causality: Thermal Degradation or Competing Reactions
Causality: The high temperatures and pressures required for decarboxylation can also promote unwanted side reactions.[2] For instance, excessive heat or prolonged reaction times can lead to the degradation of the pyridine ring or further reactions, especially if impurities are present. In some syntheses, over-reduction can be an issue if a reductive environment is used.[6]
Solution:
-
Minimize Reaction Time and Temperature: The goal is to find the "sweet spot" that maximizes conversion of the starting material while minimizing the formation of degradation products. Refer to the optimization strategies in the "Low Yield" section.
-
Inert Atmosphere: Before sealing the reactor, it's good practice to remove air from the headspace. Some protocols achieve this by heating the open mixture to boiling for a few minutes to allow steam to displace the air before sealing the vessel.[3][4] This minimizes the risk of oxidative side reactions.
-
Characterize Impurities: Use techniques like LC-MS to identify the mass of the byproduct peaks.[7][8] Knowing the structure of the impurity can provide valuable clues about the side reaction pathway and how to prevent it.
Section 3: Visualized Workflows and Mechanisms
Troubleshooting Workflow
The following diagram outlines a logical sequence for troubleshooting common issues during nicotinic acid decarboxylation.
Caption: Conversion of a precursor to nicotinic acid via thermal decarboxylation.
Section 4: Key Experimental Protocols
Protocol 1: Non-Catalytic Hydrothermal Decarboxylation
This protocol is a generalized procedure based on methods described in the patent literature for converting pyridinedicarboxylic acid to nicotinic acid. [3][4] Materials:
-
Pyridinedicarboxylic acid
-
Deionized water
-
High-pressure reaction vessel (autoclave) with stirring capability
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment
-
Activated carbon (for optional decolorization)
Procedure:
-
Reactor Loading: Add deionized water and pyridinedicarboxylic acid to the autoclave. A typical mass ratio is 6 parts water to 1 part acid (w/w). [3][4]2. Inerting (Optional but Recommended): Begin stirring and heat the unsealed mixture to boiling. Allow it to boil for 2-4 minutes to allow water vapor to displace the air in the headspace. [3][4]3. Reaction: Seal the autoclave. Heat the reaction mixture to the target temperature (e.g., 170°C). Maintain this temperature with stirring for the desired duration (e.g., 50 minutes).
-
Cooling: After the reaction is complete, cool the vessel to room temperature. Safely vent any residual pressure.
-
Crystallization: Transfer the resulting solution to a beaker. While stirring, slowly add HCl or H₂SO₄ solution to adjust the pH to 3-4.
-
Isolation: Cool the mixture further (e.g., in an ice bath) to maximize crystallization. Collect the crude nicotinic acid product by vacuum filtration.
-
Purification (Optional): The crude product can be further purified. This may involve decolorizing with activated carbon followed by recrystallization from water and vacuum drying to yield the final, pure nicotinic acid product. [3][4]
Protocol 2: Reaction Monitoring by HPLC
Monitoring the reaction is key to optimization. This method allows for the simultaneous determination of the starting material (e.g., pyridinedicarboxylic acid) and the product (nicotinic acid). [9][10] Sample Preparation:
-
Carefully take a small aliquot from the cooled reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the instrument.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: Mixed-mode column such as Primesep 100, or a standard C18 column. [9]* Mobile Phase: A simple gradient of water, acetonitrile (MeCN), and an acid buffer (e.g., sulfuric acid or formic acid) is often effective. [9]* Detection: UV detection at 250-260 nm. [9]* Quantitation: Use external standards of both the starting material and nicotinic acid to create calibration curves for accurate quantification.
References
- Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. (2009).
- CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. (2009).
- EP2663646A2 - Method for the preparation of nicotinic acid. (2013).
-
Oxidative decarboxylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Górecka, A. M., & Jasiak, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 769. [Link]
-
Telvekar, V. N. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(24), 13452-13524. [Link]
-
Carlson, G. L., & Piper, W. N. (1972). An automated method for the analysis of nicotinic acid in serum. Journal of Pharmaceutical Sciences, 61(6), 978-980. [Link]
-
Liu, A. (2012). Decarboxylation mechanisms in biological system. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(11), 1257-1266. [Link]
- WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma. (2011).
-
Mondelli, C., & Prins, R. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry, 54(9), 509-513. [Link]
-
NurdRage. (2024, July 20). Making a Powerful Decarboxylation Catalyst [Video]. YouTube. [Link]
-
Wonorahardjo, S., et al. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. [Link]
-
HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
-
Schmedes, A., & Hølmer, G. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Chromatography B, 800(1-2), 169-174. [Link]
-
NileRed. (2021, January 9). Pyridine : Decarboxylation of Niacin [Video]. YouTube. [Link]
-
Mondelli, C., & Prins, R. (2000). A Catalytic Green Process for the Production of Niacin. ResearchGate. [Link]
-
Smith, M. E., et al. (2023). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. FEMS Yeast Research, 23. [Link]
-
Chang, P. L., & Johnson, B. C. (1957). NICOTINIC ACID METABOLISM. III. THE EXCRETION OF NICOTINIC ACID AND ITS METABOLITES BY THE CHICK. Journal of Biological Chemistry, 226(2), 799-804. [Link]
-
Niacin. (2021, March 15). In Sciencemadness Wiki. Retrieved from [Link]
Sources
- 1. EP2663646A2 - Method for the preparation of nicotinic acid - Google Patents [patents.google.com]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 5. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma - Google Patents [patents.google.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. bevital.no [bevital.no]
Technical Support Center: Optimizing Catalyst Selection for 2-Chloronicotinic Acid Coupling
Current Status: Operational Topic: Palladium-Catalyzed Cross-Coupling of 2-Chloronicotinic Acid (2-CNA) Target Audience: Medicinal Chemists, Process Chemists Last Updated: March 2026
Executive Summary: The "Ortho-Acid" & Pyridine Challenge
Coupling 2-chloronicotinic acid presents a unique "perfect storm" of chemical challenges that standard Suzuki-Miyaura protocols often fail to address. As a researcher, you are likely facing low conversion or unexpected side products. This is due to three converging factors:
-
The Pyridine Trap (Catalyst Poisoning): The basic nitrogen atom (
) is electron-withdrawing, activating the C-Cl bond for oxidative addition. However, it is also a potent -donor that coordinates to the Palladium center, displacing labile ligands and shutting down the catalytic cycle (formation of stable [Pd(Ar)(L)(N-pyr)] resting states). -
The Ortho-Effect (Steric Hindrance): The carboxylic acid at the C3 position creates significant steric bulk immediately adjacent to the reaction site (C2), impeding the approach of the boronic acid during transmetallation.
-
Competitive Decarboxylation: Under high thermal stress or specific metal co-catalysis (e.g., Cu), the carboxylic acid moiety can undergo protodecarboxylation, yielding 2-phenylpyridine rather than the desired nicotinic acid derivative.
This guide provides the logic, protocols, and troubleshooting steps to navigate these competing pathways.
Catalyst & Ligand Selection Logic
To couple 2-CNA successfully, you must select a catalyst system that is bulky enough to prevent N-coordination but active enough to facilitate oxidative addition into a sterically hindered chloride.
The "Why" Behind the Choice
| Component | Standard Choice (Avoid) | Optimized Choice (Recommended) | Mechanistic Rationale |
| Precursor | Pd-G3/G4 Precatalysts or | Standard | |
| Ligand | XPhos, SPhos, CataCXium A | XPhos provides extreme steric bulk, physically blocking the pyridine nitrogen from binding to the Pd center while enhancing reductive elimination. SPhos is excellent for stability in aqueous media. | |
| Base | The carboxylic acid consumes 1 equivalent of base immediately. You need a base strong enough to generate the boronate species but mild enough to prevent decarboxylation. |
Visualizing the Competition: Catalytic Cycle vs. Poisoning
The diagram below illustrates the critical branch point where standard catalysts fail due to Nitrogen coordination.[1]
Experimental Protocols
Protocol A: Direct Coupling of Unprotected 2-Chloronicotinic Acid
Use this when you cannot tolerate an esterification step. Requires precise base control.
Reagents:
-
2-Chloronicotinic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%) or
(2 mol%) + XPhos (4 mol%) -
Base:
(3.5 equiv) — Crucial: 1 eq for the acid, 2.5 eq for the coupling. -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step:
-
Degassing: Charge a reaction vial with solid reagents. Evacuate and backfill with Argon/Nitrogen (
). This is critical; oxygen promotes homocoupling and catalyst death. -
Solvation: Add the Dioxane/Water mixture (degassed).
-
Note: The reaction mixture will initially be a slurry. The acid will convert to the potassium salt upon heating.
-
-
Reaction: Heat to 80°C for 4–12 hours.
-
Warning: Do not exceed 100°C. Higher temperatures significantly increase the rate of protodecarboxylation.
-
-
Workup (Acidic): The product will be in the aqueous phase as a carboxylate salt.
-
Wash the reaction mixture with EtOAc to remove non-polar impurities (homocoupled boronic acid).
-
Acidify the aqueous layer to pH 3–4 with 1M HCl. The product (2-aryl-nicotinic acid) should precipitate or can be extracted with EtOAc/DCM.
-
Protocol B: The "Ester-First" Strategy (Recommended)
If the direct coupling fails, convert the acid to an ester first. This eliminates the zwitterionic character and solubility issues.
-
Protection: Reflux 2-CNA in MeOH with catalytic
to yield Methyl 2-chloronicotinate. -
Coupling: Use standard Suzuki conditions:
-
Cat:
or SPhos Pd G2 (1-2 mol%). -
Base:
(2.0 equiv). -
Solvent: Toluene/Water (10:1).
-
-
Hydrolysis: Saponify with LiOH/THF/Water to return to the acid.
Troubleshooting Guide
Use the decision tree below to diagnose failures.
Common Issues & Solutions
Q: My reaction turns black immediately and stalls.
-
Cause: This is "Pd-black" precipitation. Your ligand is not holding onto the Palladium, likely due to competitive binding from the Pyridine Nitrogen.
-
Fix: Switch to XPhos or BrettPhos . These ligands are "buchwald-type" biaryls that form a protective pocket around the Pd, making N-coordination geometrically impossible.
Q: I see the product peak, but also a peak with Mass = Product - 44.
-
Cause: You are losing
. This is decarboxylation.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Fix:
-
Lower the temperature (try 60°C).
-
Avoid Copper (Cu) additives (often used in Sonogashira but fatal here).
-
Ensure your base is not too concentrated; switch from
to .
-
Q: Can I use microwave irradiation?
-
Answer: Proceed with caution. While microwaves accelerate the reaction, the local superheating often triggers rapid decarboxylation of 2-CNA. If you must use MW, keep the run time under 10 minutes and use active cooling.
Frequently Asked Questions (FAQs)
Q: Why do I need 3.5 equivalents of base?
A: 2-Chloronicotinic acid is an acid (
Q: Is the boronic acid stability an issue? A: Yes. Heteroaryl boronic acids (like 2-pyridyl or 5-pyrimidyl) are prone to protodeboronation.[3]
-
Tip: If using unstable boronic acids, switch to Potassium Trifluoroborate salts (
) or MIDA boronates . These release the active species slowly, maintaining a low concentration that favors coupling over decomposition.
Q: Can I use Pd(dppf)Cl2 for the free acid? A: It is possible but risky. Dppf is a bidentate ligand.[4] While it prevents some aggregation, it is less sterically demanding than XPhos. It works well for the ester (Protocol B) but often struggles with the free acid due to the N-coordination issue described in Figure 1.
References
-
Buchwald, S. L., et al. (2005). "Ligand effects in Pd-catalyzed C-N and C-C bond formation." Chemical Science. (Grounding: Establishes XPhos/SPhos superiority for heteroaryl halides).
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. (Grounding: Solution for unstable boronic acids).
-
Goossen, L. J., et al. (2010). "Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides." Journal of Organic Chemistry. (Grounding: Mechanistic insight into the decarboxylation side-reaction).
-
BenchChem Application Note. (2025). "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines." (Grounding: Specific protocols for chloropyridine scaffolds).
Sources
Technical Support Center: Troubleshooting 2-(3,4-Difluorophenyl)nicotinic Acid Solubility in DMSO
Welcome to the Technical Support Center. As drug development professionals and application scientists, we know that formulating lipophilic compounds for in vitro and in vivo assays is a critical bottleneck. 2-(3,4-Difluorophenyl)nicotinic acid is a highly crystalline, hydrophobic molecule that frequently presents solubility challenges, even in a "universal" solvent like Dimethyl Sulfoxide (DMSO).
This guide is designed to move beyond basic instructions. Here, we dissect the thermodynamic causality of these solubility issues and provide self-validating experimental workflows to ensure the integrity of your screening data.
Physicochemical Context & Solvation Parameters
To solve a solubility issue, we must first understand the molecular forces resisting solvation. The table below summarizes the quantitative and qualitative data dictating the behavior of this compound in DMSO.
Table 1: Physicochemical Properties & Mechanistic Impact
| Parameter | Characteristic / Value | Mechanistic Impact on Solvation |
| Molecular Structure | Planar pyridine & difluorophenyl rings | Promotes strong |
| Functional Groups | Carboxylic Acid (-COOH) | Forms highly stable, intermolecular hydrogen-bonded dimers. Solvation requires breaking these dimers. |
| Solvent Freezing Point | 18.5 °C (65.3 °F) | DMSO will crystallize in standard 4 °C refrigerators, forcing the dissolved compound to precipitate out of solution. |
| Solvent Hygroscopicity | Rapidly absorbs atmospheric H₂O | Water acts as a potent anti-solvent for the hydrophobic difluorophenyl moiety, causing immediate turbidity. |
Root Cause Analysis: The Thermodynamics of Solvation
Why does this compound resist dissolution? The answer lies in competing intermolecular forces.
In its solid state, the compound's carboxylic acid groups form strong dimers, reinforced by the
Furthermore, DMSO is highly hygroscopic. If your DMSO stock has absorbed atmospheric moisture, the water molecules will preferentially hydrogen-bond with DMSO, drastically reducing its capacity to solvate your hydrophobic compound and leading to micro-precipitation .
Logical relationship of carboxylic acid dimer disruption by DMSO and kinetic energy.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My compound formed a cloudy suspension in freshly opened DMSO. Why, and how do I fix it? Causality: The compound's high crystal lattice energy is preventing the DMSO molecules from penetrating and solvating the individual monomers. Solution: You must introduce kinetic energy. Seal the vial and place it in a 37 °C water bath for 10-15 minutes, followed by bath sonication. The heat increases molecular kinetics, allowing the DMSO's sulfoxide oxygen to successfully act as a hydrogen bond acceptor to the -COOH proton, breaking the dimer.
Q2: The solution was perfectly clear yesterday, but after storing it at 4 °C overnight, it crystallized. Has the compound degraded? Causality: No, the compound has not degraded. The freezing point of pure DMSO is 18.5 °C (65.3 °F) . At 4 °C, the solvent itself begins to freeze, losing its solvating capacity and forcing the compound out of solution. Solution: Never store DMSO stock solutions at 4 °C. Equilibrate the vial to room temperature (25 °C) and gently vortex until the solution clears. For long-term storage, aliquot the stock and store at -20 °C or -80 °C, ensuring you fully thaw and visually inspect the aliquot before use.
Q3: When I dilute my DMSO stock into aqueous assay buffer (PBS/Media), the compound crashes out immediately. How can I prevent this? Causality: This is known as "hydrophobic collapse." As the DMSO is diluted by water, the hydrophobic difluorophenyl rings aggregate to minimize contact with the aqueous environment. Additionally, high localized concentrations of DMSO can alter the binding affinity of hydrophobic ligands in biological assays . Solution: Do not dilute directly into PBS. You must use a co-solvent cascade (e.g., PEG300 and Tween-80) to create an intermediate formulation that lowers the thermodynamic penalty of introducing a lipophilic drug into water. (See Protocol B below).
Step-by-step troubleshooting workflow for resolving DMSO precipitation issues.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must contain a self-validation step. Visual inspection is often insufficient, as micro-crystals can remain suspended and act as nucleation sites, ruining downstream assays.
Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock
Objective: Achieve complete solvation of this compound while verifying the absence of micro-precipitates.
-
Weighing: Accurately weigh the required mass of the compound into a sterile, dry microcentrifuge tube.
-
Solvent Addition: In a low-humidity environment, add the calculated volume of fresh, unopened, anhydrous DMSO (≤0.005% water).
-
Thermal & Mechanical Agitation: Seal the tube tightly. Vortex vigorously for 60 seconds. Place the tube in a 37 °C water bath for 15 minutes, followed by 5 minutes in a bath sonicator.
-
Self-Validation Step (Micro-centrifugation): Centrifuge the vial at 10,000 x g for 5 minutes at room temperature. Carefully inspect the very bottom of the tube against a strong light source.
-
Logic: If a microscopic white pellet exists, the solution is supersaturated. You must transfer the clear supernatant to a new vial (this is your true saturated stock) or add more DMSO to the original vial and repeat step 3.
-
-
Storage: Aliquot the validated clear solution into single-use PCR tubes and store at -80 °C to prevent moisture-introducing freeze-thaw cycles.
Protocol B: Co-Solvent Formulation for Aqueous Assays (The 10/40/5/45 Rule)
Objective: Transition the hydrophobic compound from DMSO into an aqueous buffer without inducing hydrophobic collapse.
-
Primary Solvation: Start with 10% (by volume) of your validated DMSO stock solution from Protocol A.
-
Polymeric Dispersion: Add 40% (by volume) PEG300. Vortex thoroughly for 30 seconds.
-
Logic: PEG300 acts as a polymeric dispersant, coating the hydrophobic molecules before they encounter water.
-
-
Surfactant Stabilization: Add 5% (by volume) Tween-80. Vortex gently to avoid excessive foaming.
-
Logic: The surfactant lowers the surface tension and prevents the formation of large, insoluble aggregates.
-
-
Aqueous Dilution: Slowly add 45% (by volume) of your aqueous buffer (e.g., PBS or Saline) dropwise while continuously vortexing the mixture.
-
Self-Validation Step (Spectrophotometry): Blank a spectrophotometer with a vehicle control (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% PBS). Measure the absorbance of your formulated compound at 600 nm (OD₆₀₀).
-
Logic: An OD₆₀₀ > 0.05 indicates sub-visual turbidity (micro-precipitation) before it becomes visible to the naked eye. If OD₆₀₀ is elevated, you must decrease the starting concentration of your DMSO stock.
-
References
-
Title: Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies Source: RSC Advances URL:[Link]
-
Title: Dimethyl sulfoxide Source: Wikipedia URL: [Link]
-
Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: ACS Omega URL:[Link]
Minimizing protodeboronation side reactions in aryl coupling
Technical Support Center: Minimizing Protodeboronation in Aryl Couplings
Welcome to the Advanced Troubleshooting Guide for cross-coupling methodologies. As drug development and materials science push toward more complex, heteroatom-rich scaffolds, managing the stability of organoboron reagents has become a critical challenge. This guide provides mechanistically grounded, self-validating solutions to suppress protodeboronation and maximize cross-coupling yields.
Mechanistic Overview: The Causality of Protodeboronation
Protodeboronation is the undesired protonolysis of a carbon-boron bond, replacing it with a carbon-hydrogen bond[1]. In Suzuki-Miyaura cross-couplings, this side reaction competes directly with the productive transmetalation step.
The degradation is primarily base-catalyzed: the empty p-orbital of the boron atom is attacked by hydroxide or water, forming a reactive tetrahedral boronate complex. When the aryl group is electron-deficient or a heteroaryl (e.g., 2-pyridyl), the partial positive charge on the boron atom makes the C-B bond highly susceptible to rapid hydrolytic cleavage before the palladium catalyst can capture the aryl group[2].
Caption: Competing pathways in Suzuki-Miyaura coupling: Productive transmetalation vs. protodeboronation.
Troubleshooting Guides & FAQs
Q1: My 2-pyridylboronic acid completely decomposes into pyridine before cross-coupling. How do I prevent this? A1: 2-Pyridylboronic acids are notoriously unstable due to the proximity of the electronegative nitrogen, which accelerates C-B bond cleavage[3]. To prevent this, employ the "Slow-Release" Strategy using MIDA (N-methyliminodiacetic acid) boronates[4]. MIDA ligands rehybridize the boron center from sp² to sp³, coordinatively shielding the empty p-orbital and deactivating its Lewis acidity[4]. By running the reaction in a biphasic system with a mild base, the MIDA boronate slowly hydrolyzes, releasing the active boronic acid into the organic phase at a highly controlled rate. This ensures the instantaneous concentration of the free boronic acid remains extremely low, allowing the palladium catalyst to capture it for transmetalation before protodeboronation can occur.
Q2: I am coupling a sterically hindered aryl chloride with an unstable boronic acid. The slow-release method is too slow, and the boronic acid still degrades. What is the alternative? A2: When slow-release fails due to a sluggish oxidative addition or transmetalation step, you must outcompete the degradation by accelerating the catalytic cycle. Switch to highly active Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3)[5]. These precatalysts rapidly generate the active, monoligated Pd(0) species at room temperature upon exposure to mild base[6]. The extreme steric bulk and electron-rich nature of ligands like XPhos facilitate exceptionally fast oxidative addition and transmetalation, allowing the coupling of unstable boronic acids in as little as 30 minutes[5]. Caution: Ensure your catalyst loading is optimized, as excess bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation in the absence of the coupling partner[7].
Q3: Can I avoid aqueous bases entirely to eliminate the proton source? A3: Yes. If your substrate is highly prone to hydrolysis, shift to anhydrous cross-coupling conditions. Pinacol esters can be transmetalated directly using anhydrous fluoride bases (e.g., CsF) or carbonate bases in dry solvents like dioxane. Alternatively, consider base-free borylation methodologies utilizing tetraalkoxydiboron sources (like B₂Pin₂) to generate stable organoboron intermediates that resist protodeboronation entirely[8].
Caption: Troubleshooting workflow for selecting the optimal strategy to minimize protodeboronation.
Experimental Protocols
Protocol A: Slow-Release Suzuki-Miyaura Coupling using MIDA Boronates
Self-Validating Design: This protocol uses an excess of MIDA boronate to account for trace degradation and relies on a biphasic interface to physically separate the base-promoted hydrolysis from the organic-phase cross-coupling.
-
Reagent Setup: To a reaction vial, add the aryl halide (1.0 equiv), the MIDA boronate (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%). Causality: The pre-loaded palladium ensures immediate capture of the boronic acid upon its release.
-
Solvent Addition: Add a degassed mixture of THF and 1M aqueous K₃PO₄ (or NaHCO₃ for highly sensitive substrates) in a 4:1 ratio. Causality: The biphasic system restricts MIDA deprotection to the aqueous interface, maintaining a low, steady-state concentration of the active boronic acid[4].
-
Execution: Heat the mixture to 60 °C with vigorous stirring for 12–24 hours. Causality: Vigorous stirring maximizes the interfacial surface area, ensuring a consistent release rate. Monitor via LC-MS; the presence of unreacted MIDA boronate indicates the slow-release mechanism is functioning correctly.
-
Workup: Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography. Note: Unreacted MIDA boronates are highly stable to silica gel and can be easily recovered[4].
Protocol B: Rapid Coupling of Unstable Boronic Acids using XPhos Pd G3
Self-Validating Design: This protocol relies on kinetic dominance. By using a highly active precatalyst, the productive pathway finishes before the degradation pathway can significantly progress[5].
-
Reagent Setup: In a glovebox, combine the aryl halide (1.0 equiv), unstable boronic acid (1.1 to 1.5 equiv), XPhos Pd G3 (2 mol%), and finely ground anhydrous K₃PO₄ (2.0 equiv). Causality: G3 precatalysts activate instantly at room temperature upon exposure to base, generating the active L-Pd(0) species without the need for exogenous reducing agents.
-
Solvent Addition: Add degassed THF or a Dioxane/Water (10:1) mixture. Causality: Degassing prevents oxidative homocoupling. Minimal water limits the hydrolytic protodeboronation pathway while still solubilizing the base[9].
-
Execution: Stir at room temperature to 40 °C for 30 minutes. Causality: The massive steric profile of the XPhos ligand forces rapid reductive elimination, completing the reaction swiftly[6]. Monitor by TLC/LC-MS; the reaction should reach completion rapidly.
Quantitative Data Summary
The following table summarizes the stability and optimal use cases for various boron reagent classes to mitigate protodeboronation[2].
| Boron Reagent Type | Benchtop Stability (Air) | Relative Rate of Protodeboronation | Optimal Coupling Strategy |
| Free Boronic Acid | Low (< 15 days) | Very High (Rapid C-B cleavage) | Fast-coupling (Buchwald G3/G4 precatalysts) |
| Pinacol Ester | Moderate to High | High (Requires pre-hydrolysis) | Anhydrous conditions / Fluoride bases |
| MIDA Boronate | Indefinite (> 60 days) | Very Low (sp³ hybridized boron) | Slow-release (Biphasic aqueous/organic) |
References
1.[4] MIDA boronate. Chem-Station Int. Ed. URL: 2. MIDA Boronates. Sigma-Aldrich. URL: 3.[5] G3 and G4 Buchwald Precatalysts. MilliporeSigma. URL: _ 4.[7] Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. URL: 5.[1] Protodeboronation. Wikipedia. URL: 6.[6] Buchwald Ligands. Merck. URL: 7.[9] Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. Benchchem. URL: 8. Buchwald Ligands and Precatalysts. CiteSeerX. URL: 9.[3] Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. URL: 10. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. URL: 11.[2] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. URL: 12.[8] Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling. ChemRxiv. URL:
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 6. Buchwald Ligands [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Synthesis of Nicotinic Acid Derivatives
Troubleshooting Guides and FAQs for Advanced Heterocyclic Functionalization
Welcome to the Technical Support Center. Functionalizing the pyridine core of nicotinic acid (Vitamin B3) derivatives presents significant regioselectivity challenges due to the electron-deficient nature of the ring and the competing directing effects of the nitrogen heteroatom and the carboxylate/amide substituents. This guide provides causal explanations, validated protocols, and troubleshooting steps for achieving precise C-2, C-4, or C-6 regiocontrol using Directed ortho-Metalation (DoM), Minisci-type alkylations, and transition-metal-catalyzed C-H activation.
Section 1: Directed ortho-Metalation (DoM) of Nicotinamides
Q: When performing lithiation on 5-bromonicotinic acid derivatives (e.g., amides or oxazolines), I am getting a mixture of C-2 and C-4 substituted products. How can I exclusively target the C-4 position?
A: The regioselectivity of DoM on 3,5-disubstituted pyridines is governed by a delicate balance of kinetic acidity, thermodynamic stability of the aryllithium intermediate, and steric hindrance (Complex Induced Proximity Effect)[1].
When using standard bases like Lithium diisopropylamide (LDA), the coordination of the lithium atom to the directing metalation group (DMG) and the pyridine nitrogen can lead to competitive deprotonation at both C-2 and C-4. To force exclusive C-4 lithiation, you must manipulate the steric bulk of the lithium amide base[2].
Using 2,2',6,6'-tetramethylpiperidinyllithium (LTMP) instead of LDA drives the metalation exclusively to the C-4 position. Despite C-4 being the most sterically hindered position (flanked by the C-3 DMG and C-5 bromine), the highly bulky LTMP base creates a specific transition state that thermodynamically favors the C-4 lithiated species over the C-2 alternative[2].
Table 1: Effect of Base Sterics on Lithiation Regioselectivity of 5-Bromonicotinic Acid Derivatives
| Substrate | Base | Temp (°C) | Major Lithiation Site | Yield (%) |
| 3-Bromo-5-(4,4'-dimethyl)oxazolinylpyridine | LDA | -78 | Mixture (C-2 / C-4) | Variable |
| 3-Bromo-5-(4,4'-dimethyl)oxazolinylpyridine | LTMP | -78 | C-4 (Exclusive) | >80% |
| Unprotected Nicotinic Acid | LiBSBA | -50 | C-4 | 82% |
Data summarized from Robert et al., Org. Lett. 2006[2].
Protocol: C-4 Selective Lithiation using LTMP Self-Validating Step: Quench a small reaction aliquot with D₂O prior to electrophile addition. Analyze via ¹H-NMR; the disappearance of the C-4 proton signal confirms successful and selective metalation.
-
Preparation of LTMP: In an oven-dried Schlenk flask under argon, dissolve 2,2',6,6'-tetramethylpiperidine (1.1 equiv) in anhydrous THF (0.5 M). Cool to -78 °C.
-
Lithiation: Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete formation of LTMP.
-
Substrate Addition: Cool the LTMP solution back to -78 °C. Add the nicotinic acid derivative (1.0 equiv) dissolved in minimal anhydrous THF dropwise down the side of the flask.
-
Metalation: Stir the dark solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., iodine, aldehydes, or borates for Suzuki coupling) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Base-controlled regioselectivity in the directed ortho-metalation of substituted pyridines.
Section 2: Minisci-Type Alkylation of Pyridines
Q: I am trying to alkylate native pyridine/nicotinic acid via a Minisci reaction, but I keep getting an intractable mixture of C-2 and C-4 alkylated regioisomers. How can I achieve strict C-4 selectivity without relying on expensive pre-functionalized halogenated starting materials?
A: Traditional Minisci radical alkylations suffer from poor regiocontrol because the nucleophilic carbon-centered radicals can attack both the C-2 and C-4 positions of the protonated pyridinium species[3]. To solve this, you must temporarily block the C-2 position.
Baran and co-workers recently developed a highly effective, inexpensive maleate-derived blocking group strategy[4]. By pre-forming a pyridinium salt with this blocking group, the C-2 position is sterically and electronically shielded. The decarboxylative Minisci reaction then proceeds exclusively at the C-4 position. Following the reaction, the blocking group is easily cleaved using a mild base (DBU), releasing the pure C-4 alkylated pyridine[3].
Protocol: Decarboxylative C-4 Minisci Alkylation using a Blocking Group Self-Validating Step: LC-MS monitoring of the intermediate pyridinium salt should show a single mass peak corresponding to the blocked substrate. Post-deprotection NMR will show a characteristic singlet (or simplified splitting pattern) for the C-4 substituent, lacking the complex multiplet of a C-2/C-4 mixture.
-
Salt Formation: React the native pyridine with the maleate-derived blocking group to form the C-2 blocked pyridinium salt (isolate via filtration)[3].
-
Minisci Reaction: In a 15 mL culture tube equipped with a Teflon septum, combine the pyridinium salt (0.5 mmol, 1 equiv), the carboxylic acid alkyl donor (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (2 equiv), and AgNO₃ (20 mol%)[3].
-
Solvent & Heating: Add a biphasic mixture of dichloroethane (2.5 mL) and H₂O (2.5 mL). Stir vigorously at 50 °C for 2 hours[3].
-
Extraction: Dilute with dichloromethane, separate the organic layer, and concentrate the crude alkylated salt[3].
-
Deprotection: Dissolve the crude product in dichloromethane (0.1 M) and add DBU (3 equiv). Stir at room temperature for 30 minutes. Wash with 1 N NaOH (adjusting pH >10) to remove the cleaved blocking group, and extract the pure C-4 alkylated pyridine[3].
Workflow for regioselective C-4 Minisci alkylation of pyridines using a blocking group.
Section 3: Transition-Metal Catalyzed C-H Activation
Q: I want to synthesize 6-oxo nicotinic acid esters from acrylamides. Can I use C-H activation to control the regioselectivity of the annulation?
A: Yes. Nitrogen-directed C-H activation is a powerful tool for constructing highly substituted nicotinic acid scaffolds without relying on pre-halogenated precursors[5].
For the synthesis of 6-oxo nicotinic acid esters, a Ruthenium-catalyzed regioselective cascade annulation of acrylamides with 2-alkynoates is highly effective[6]. The reaction proceeds via an aza-Michael addition followed by a directed C-H activation sequence. The regioselectivity is driven by the formation of a stable ruthenacycle intermediate, which dictates the insertion of the alkyne[5].
Crucial Causality: The use of an inexpensive peroxide-based oxidant like "oxone" facilitates the reoxidation of the Ru catalyst, making the cycle redox-neutral in some variations, while avoiding the use of stoichiometric copper or silver salts[6]. The regioselectivity can be definitively confirmed by performing a silver-mediated protodecarboxylation of the resulting 6-oxo nicotinic acid to yield 2-pyridone[5].
Table 2: Comparison of C-H Activation vs. Traditional Cross-Coupling for Nicotinic Acids
| Parameter | Ru/Rh C-H Activation | Traditional Cross-Coupling (e.g., Suzuki) |
| Pre-functionalization | Not required (uses unactivated C-H bonds) | Requires halogenated/borylated precursors |
| Directing Group | Required (e.g., amides, N-oxides) | Not strictly required |
| Regioselectivity Control | Catalyst/Ligand controlled (Ruthenacycle) | Substrate controlled (Position of Halogen) |
| Atom Economy | High (generates H₂O or minimal byproducts) | Lower (generates stoichiometric salt waste) |
References
-
Robert, N., Bonneau, A.-L., Hoarau, C., & Marsais, F. (2006). Unusual Sterically Controlled Regioselective Lithiation of 3-Bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward Access to Highly Substituted Nicotinic Acid Derivatives. Organic Letters, 8(26), 6071-6074.[Link]
-
Wikipedia Contributors. (n.d.). Directed ortho metalation. Wikipedia, The Free Encyclopedia.[Link]
-
Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Directed remote aromatic metalations: mechanisms and driving forces. SciSpace.[Link]
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic-Chemistry.org (Summary of JACS 143, 11927).[Link]
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933.[Link]
-
Garad, D. N. (2018). Development of nitrogen directed C-H activation protocols for the synthesis of natural products, drugs and new scaffolds. CSIR-NCL Digital Repository.[Link]
-
Garad, D. N., et al. (2019). Ru-Catalyzed Regioselective Cascade Annulation of Acrylamides with 2-Alkynoates for the Synthesis of Various 6-Oxo Nicotinic Acid Esters. The Journal of Organic Chemistry, 84(4), 1863-1870.[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of nitrogen directed C-H activation protocols for the synthesis of natural products, drugs and new scaffolds [dspace.ncl.res.in]
- 6. Ru-Catalyzed Regioselective Cascade Annulation of Acrylamides with 2-Alkynoates for the Synthesis of Various 6-Oxo Nicotinic Acid Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability & Handling of 2-Aryl Nicotinic Acid Intermediates
Executive Summary: The Stability Paradox
2-Aryl nicotinic acids are privileged scaffolds in drug discovery (e.g., non-steroidal anti-inflammatory drugs, kinase inhibitors). However, they present a unique stability challenge: Facile Decarboxylation .
The combination of an electron-deficient pyridine ring and a sterically demanding aryl group at the ortho (C2) position creates a "perfect storm" for degradation. The relief of steric strain, coupled with the electron-withdrawing nature of the pyridine nitrogen, stabilizes the transition state for CO₂ loss, often turning a high-yielding Suzuki coupling into a black tar during workup.
This guide provides field-proven protocols to mitigate these risks, ensuring the integrity of your intermediates from reactor to vial.
Mechanism of Instability
To solve the problem, you must understand the enemy. Decarboxylation in this scaffold is not random; it is driven by Hammick-type mechanisms and steric relief.
The Decarboxylation Pathway
The zwitterionic form of the nicotinic acid (protonated pyridine nitrogen, deprotonated carboxylate) is the most reactive species.
Figure 1: The decarboxylation cascade.[1] Note that the zwitterionic species is the primary danger zone.
Key Drivers:
-
Steric Strain: The 2-aryl group twists out of plane, clashing with the 3-carboxyl group. Decarboxylation relieves this torsional strain.
-
Electronic Activation: The protonated pyridine nitrogen acts as an electron sink, facilitating the heterolytic cleavage of the C-C bond.
Module 1: Synthesis & Reaction Control
Most degradation occurs during the reaction or immediately upon quenching.
Recommended Coupling Conditions (Suzuki-Miyaura)
Avoid prolonged heating at reflux. Switch to highly active catalyst systems that operate at lower temperatures (
| Parameter | Standard Condition (High Risk) | Optimized Condition (High Stability) | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(dtbpf)Cl₂ or XPhos Pd G3 | Faster turnover allows lower T and shorter reaction times. |
| Base | Na₂CO₃ / K₂CO₃ | K₃PO₄ or CsF | Phosphate/Fluoride bases are milder and less likely to promote decarboxylation than carbonates at high T. |
| Solvent | DMF / Toluene (100°C+) | THF/Water or Dioxane/Water (60-70°C) | Lower boiling points limit thermal exposure. |
| Time | Overnight (16h+) | 1-4 hours | Minimize thermal history. Monitor by LCMS strictly. |
Critical Alert: Do not use copper additives (e.g., for Ullmann-type couplings) if possible. Copper is a known catalyst for decarboxylation of aromatic acids.[2]
Module 2: Safe Isolation Protocol (The "Cold Workup")
This is the most critical phase. Standard acid-base extractions often drop the pH too low (generating the unstable zwitterion) or generate heat during neutralization.
Protocol: The Buffered Phase Separation
Objective: Isolate the product without exposing it to pH < 3.5 or T > 25°C.
Step-by-Step:
-
Quench: Cool reaction mixture to 0°C .
-
Bulk Removal: If using DMF, dilute with EtOAc and wash with 5% LiCl (aq) to remove bulk solvent.
-
Basic Extraction: Extract the product into the aqueous phase using 0.5 M NaOH (keep pH ~10-12). Do not use concentrated base.
-
Phase Separation: Discard organic layer (impurities).
-
Controlled Acidification (The Secret Sauce):
-
Place the aqueous layer in a beaker with an internal thermometer.
-
Cool to 0-5°C .
-
Slowly add 1 M Citric Acid or 1 M NaH₂PO₄ (Buffer) instead of HCl.
-
Target pH: 4.0 - 4.5.
-
Why? Strong mineral acids (HCl) create local hot spots and extremely low pH zones where decarboxylation is instant. Citric acid acts as a buffer, preventing pH crash.
-
-
Extraction: Extract immediately into DCM or 2-MeTHF (EtOAc can hydrolyze or transesterify if not careful, though often acceptable).
-
Drying: Dry over Na₂SO₄ at room temperature. Do not heat to dry.
-
Concentration: Rotary evaporate at bath temperature < 30°C .
Figure 2: The "Cold Workup" workflow designed to avoid the isoelectric point danger zone.
Module 3: Storage & Downstream Handling
Storage
-
Solid State: Store as the free acid at -20°C .
-
Solution: Avoid storing in solution, especially in protic solvents (MeOH, EtOH) which can facilitate proton transfer.
-
Salt Formation: If the free acid is unstable, convert it immediately to the hydrochloride salt (often more stable due to lattice energy, despite the protonation) or a sodium salt (lyophilized).
The "Ester Safety Net"
If the intermediate is too unstable to handle, do not isolate the acid.
-
Strategy: Perform a "one-pot" quench with MeI/K₂CO₃ or TMS-diazomethane to convert the crude acid directly to the methyl ester .
-
Benefit: The ester is electronically and sterically much more stable. Hydrolyze it only immediately before the next step (e.g., amide coupling).
Troubleshooting FAQs
Q: My product disappears on the rotavap, but LCMS showed it was clean in the flask. A: You likely used a water bath > 40°C. The combination of heat and trace acid (from the workup) caused decarboxylation. Use a cold trap and lower vacuum pressure to evaporate solvent at room temperature.
Q: I see a new spot on TLC that runs much higher than my acid. A: That is the decarboxylated pyridine byproduct. It is less polar because it lacks the -COOH group. If you see this increasing over time, your workup pH is likely too low (too acidic).
Q: Can I use HCl to precipitate the product? A: Avoid if possible. HCl creates local pH < 1, which protonates the pyridine nitrogen (pKa ~3-4), creating the reactive zwitterion. Use Citric Acid or Acetic Acid to reach pH 4-5 gently.
Q: My 2-aryl nicotinic acid exists as two peaks on HPLC. Is it impure? A: Likely not. You are observing atropisomers . The bulky 2-aryl group restricts rotation. These conformers may interconvert slowly at room temperature (broad peaks) or be distinct at low temperature. Run the HPLC at a higher temperature (e.g., 45°C) to see if they coalesce, confirming they are rotamers, not impurities.
References
-
Decarboxylation Mechanisms
-
Dunn, A. D., & Kinnear, K. I. (1998). Decarboxylation of heteroaromatic acids. Journal of Heterocyclic Chemistry.
-
-
Suzuki Coupling of Pyridines
-
Atropisomerism in Drug Discovery
-
LaPlante, S. R., et al. (2011). Atropisomerism in the Pharmaceutically Relevant Realm. Journal of Medicinal Chemistry.
-
-
Process Safety & Stability
-
Li, J. J. (2010). Heterocyclic Chemistry in Drug Discovery. Wiley-Interscience.
-
Sources
Overcoming steric hindrance in 2-substituted nicotinic acid reactions
Topic: Overcoming Steric Hindrance & Reactivity Issues in 2-Substituted Nicotinic Acid Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support
Introduction: The "Ortho-Effect" in Pyridine Chemistry
Welcome to the Pyridine Chemistry Support Hub. You are likely here because a standard reaction on a 2-substituted nicotinic acid (pyridine-3-carboxylic acid with a substituent at C2) has failed or produced low yields.
This scaffold presents a unique "perfect storm" of challenges:
-
Steric Clash: The C2 substituent creates significant steric bulk immediately adjacent to the C3 reaction center (carboxylic acid or halide).
-
Electronic Deactivation: The pyridine nitrogen is electron-withdrawing, destabilizing cationic transition states (like acylium ions).
-
Coordination Poisoning: The pyridine nitrogen can coordinate to metal catalysts (Pd, Cu), shutting down cross-coupling cycles.
This guide provides field-tested protocols to bypass these energy barriers.
Module 1: Amide Coupling Troubleshooting
Current Status: Standard coupling (EDC/HOBt or HATU/DIPEA) shows <10% conversion. Root Cause: The C2 substituent blocks the trajectory of the incoming amine nucleophile and destabilizes the active ester intermediate.
Strategic Decision Matrix
Before selecting a reagent, assess the steric demand of your specific substrate using the workflow below.
Caption: Decision matrix for selecting the optimal activation strategy based on nucleophile sterics and acid stability.
Protocol A: The "Gold Standard" (Ghosez's Reagent)
When HATU fails due to sterics, the acid chloride is the necessary intermediate. However, 2-substituted nicotinic acids are prone to decarboxylation under the harsh reflux conditions required for thionyl chloride (
Solution: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions at room temperature.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 2-substituted nicotinic acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Activation: Add Ghosez's Reagent (1.2 equiv) dropwise at 0°C.
-
Monitoring: Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).
-
Coupling: Once activation is complete, add the amine (1.2–1.5 equiv) and dry Pyridine or
(3.0 equiv). -
Workup: Stir for 4–12 hours. Dilute with DCM, wash with sat.
.
Why this works: Ghosez's reagent forms a highly reactive
Protocol B: Acyl Fluorides (The "Silver Bullet")
If your substrate contains acid-sensitive protecting groups (Boc, TBS) that might not survive the Ghosez intermediate, switch to Acyl Fluorides .
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Mechanism: Forms an acyl fluoride, which is more stable to hydrolysis than an acid chloride but highly reactive toward amines due to the high electronegativity of fluorine and the small size of the fluoride leaving group (minimizing steric clash).
-
Key Reference: See Montalbetti & Falque for a review on acyl fluoride utility in hindered systems [1].
Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Current Status: Palladium coupling at the C3 position (or a halide at C2) is stalling. Root Cause:
-
Incomplete Oxidative Addition: The bulky substituent prevents the Pd-catalyst from approaching the C-X bond.
-
Pd-N Coordination: The pyridine nitrogen binds to the Pd center, forming a stable, inactive complex (catalyst resting state).
The Ligand Solution: Go Big to Go Home
Standard ligands like
Recommended Ligand Table:
| Ligand | Structure Features | Best Use Case | Why it Works |
| SPhos | Methoxy groups on biaryl backbone | General Purpose for 2-sub-pyridines | High electron density facilitates oxidative addition; bulk prevents N-coordination. |
| XPhos | Isopropyl groups (Huge bulk) | Extreme Sterics (e.g., 2-t-butyl) | Extreme bulk forces the formation of the active mono-ligated Pd(0) species. |
| RuPhos | Isopropoxy groups | C-N Coupling (Buchwald-Hartwig) | Prevents |
Optimized Suzuki Protocol (2-Substituted Pyridine Core)
-
Catalyst Loading: Use a precatalyst like XPhos Pd G3 (2–5 mol%) to ensure a defined active species ratio.
-
Base Selection: Use
(3.0 equiv). Note: Carbonate bases often fail with hindered pyridines due to poor solubility in the required solvents. -
Solvent System: 1,4-Dioxane/Water (4:1). The water is critical to solubilize the boronic acid and base.
-
Temperature: 80–100°C. (Do not exceed 110°C to avoid protodeboronation).
Caption: Mechanism showing how bulky ligands (L) prevent catalyst deactivation by the pyridine nitrogen while enabling oxidative addition.
Module 3: Critical Warning - Thermal Instability
Issue: Product disappears or "smears" on NMR after heating. Diagnosis: Thermal Decarboxylation .
Nicotinic acids with electron-withdrawing groups or heteroatoms at the 2-position (e.g., 2-amino, 2-fluoro) are electronically predisposed to lose
Stability Rules:
-
Danger Zone:
in acidic media. -
Risk Factor: 2-amino-nicotinic acids are essentially "masked" aminopyridines and will decarboxylate easily [2].
-
Mitigation:
-
Avoid refluxing in high-boiling solvents (DMSO, DMF) if possible.
-
If high temperature is required for coupling, use Microwave Irradiation (rapid heating/cooling profile minimizes exposure time).
-
References
-
Montalbetti, C. A., & Falque, V. (2005).[1][2][3] Amide bond formation and peptide coupling.[4][5][6][7] Tetrahedron, 61(46), 10827-10852. 3[8]
-
Larsen, J. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6] Organic & Biomolecular Chemistry. 6[2][6][8][9][10]
-
BenchChem Technical Support.[11] (2025).[11][1][2] Optimization of Suzuki Coupling for Bulky Pyridine Ligands. 11
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[12] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[13] Angewandte Chemie International Edition. 12[8][9][10]
Sources
- 1. mch.estranky.sk [mch.estranky.sk]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 4. scilit.com [scilit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Workup procedures for acidic fluorinated pyridine derivatives
Welcome to the Technical Support Center for the isolation and workup of acidic fluorinated pyridine derivatives. As a Senior Application Scientist, I have designed this portal to move beyond generic procedures and address the fundamental physicochemical causality behind your extraction failures.
Acidic fluorinated pyridines (e.g., fluoronicotinic acids, fluoropyridylboronic acids) present a "perfect storm" of workup challenges: they are amphoteric (forming highly polar zwitterions), their basicity is severely depressed by the electronegative fluorine atom[1], and they often act as weak surfactants that cause intractable emulsions. This guide provides self-validating workflows to overcome these bottlenecks.
Frequently Asked Questions (FAQs)
Q: Why do my acidic fluorinated pyridines partition so poorly into organic solvents during liquid-liquid extraction (LLE)? A: These molecules contain both a basic pyridine nitrogen and an acidic group (such as a carboxylic acid), meaning they exist as highly water-soluble zwitterions at neutral pH[2]. Furthermore, the strongly electron-withdrawing fluorine atom inductively pulls electron density away from the pyridine nitrogen, significantly decreasing its basicity[1]. This drastically narrows the isoelectric point (pI) window. If your aqueous phase is even slightly outside this exact pH, the molecule becomes ionized and remains trapped in the aqueous layer.
Q: What is Fluorous Solid-Phase Extraction (F-SPE) and when should I use it? A: F-SPE is a specialized separation technology that relies on fluorine-fluorine interactions rather than traditional polarity or lipophilicity[3]. It is highly effective for separating fluorinated pyridines from non-fluorinated reaction impurities. The process uses a "fluorophobic pass" (e.g., 80% MeOH/H₂O) to wash away non-fluorous organics, followed by a "fluorophilic pass" (e.g., 100% THF or MeOH) to break the F-F interactions and elute the fluorinated target[4].
Q: Can I use Catch-and-Release chromatography for these compounds? A: Yes, but with caveats. Strong Cation Exchange (SCX) or Weak Cation Exchange (WCX) resins can trap the pyridine ring[5]. However, because the fluorine atom lowers the nitrogen's pKa, you must load the sample under strongly acidic conditions to ensure the nitrogen is fully protonated. After washing away non-basic impurities, the product is released using an ammonia/methanol solution[6][7].
Troubleshooting Guide
| Symptom | Mechanistic Cause | Corrective Action |
| Product lost in aqueous waste during LLE | The extraction pH missed the molecule's isoelectric point (pI), leaving it in an ionized state. | Titrate the aqueous layer carefully to the calculated pI. Saturate the aqueous layer with NaCl or LiCl to force the organic partitioning via the salting-out effect. |
| Severe emulsion formation during LLE | Fluorinated amphoteric compounds act as weak surfactants, lowering the interfacial tension between water and organic solvents. | Do not shake vigorously; invert gently. If an emulsion forms, filter the biphasic mixture through a pad of Celite, or add brine to increase aqueous ionic strength. |
| No product retention on SCX resin | The loading solution was not acidic enough to protonate the electron-deficient fluorinated pyridine nitrogen. | Pre-treat the crude mixture with 1% to 5% acetic acid or TFA in MeOH before loading onto the SCX column. |
| Product won't elute from SCX resin | The acidic functional group (e.g., COOH) is interacting too strongly with the resin matrix, or the compound precipitated on the column. | Switch from an SCX (sulfonic acid) resin to a WCX (carboxylic acid) resin like DVB-COOH, which allows for desorption under milder conditions[5]. |
Physicochemical Data of Common Derivatives
To successfully extract these compounds, you must understand their pKa shifts. Notice how the basicity of the pyridine nitrogen is suppressed compared to non-fluorinated analogs.
| Compound | Pyridine pKa (Predicted) | Carboxylic Acid pKa | Approximate Isoelectric Point (pI) |
| Nicotinic acid (Reference) | ~4.75 | ~2.05 | ~3.40 |
| 5-Fluoronicotinic acid | < 2.00 | 3.13 ± 0.10[2] | ~2.50 |
| 6-Fluoronicotinic acid | < 2.00 | 3.41 ± 0.10[8] | ~2.70 |
Validated Experimental Protocols
Protocol A: Isoelectric Point (pI) Extraction with Salting-Out
Use this when scaling up and chromatography is not viable.
-
Aqueous Preparation: Concentrate the crude reaction mixture to remove volatile organic solvents. Dilute the residue in minimal water.
-
pH Tuning (Critical Step): Insert a calibrated pH meter. Slowly add 1M HCl or 1M NaOH dropwise until the pH reaches the target isoelectric point (e.g., pH 2.5 - 2.7 for fluoronicotinic acids).
-
Salting Out: Add solid NaCl or LiCl to the aqueous layer until saturation is reached. Causality: This increases the ionic strength of the water, decreasing the solubility of the neutral zwitterion and driving it into the organic phase.
-
Extraction: Extract 3–5 times with a highly polar organic solvent mixture (e.g., EtOAc or 4:1 CHCl₃:Isopropanol).
-
Self-Validation Check: Before discarding the aqueous layer, spot both the organic and aqueous layers on a TLC plate and visualize under UV (254 nm) to confirm complete mass transfer.
Caption: Workflow for Isoelectric Point (pI) Liquid-Liquid Extraction with Salting-Out.
Protocol B: SCX Catch-and-Release Purification
Use this to rapidly separate basic fluorinated pyridines from neutral or acidic impurities.
-
Resin Conditioning: Condition a 2g SCX-2 column with 10 mL of MeOH[6].
-
Acidic Loading: Dissolve the crude mixture in MeOH containing 2% Acetic Acid. Causality: The acid ensures the weakly basic fluorinated pyridine nitrogen is fully protonated so it can bind to the sulfonic acid groups on the resin. Load the solution onto the column.
-
Validation Check 1: Analyze the flow-through via LC-MS. If the target mass is present, your loading solution was not acidic enough.
-
Washing: Wash the column with 15 mL of MeOH to elute non-basic impurities[6].
-
Release: Elute the product using 10 mL of 2M NH₃ in MeOH[6][7]. Causality: The ammonia deprotonates the pyridine nitrogen, breaking the ionic bond with the resin.
-
Isolation: Concentrate the basic wash in a round bottom vial to afford the pure product[6].
Caption: Catch-and-Release purification of basic fluorinated pyridines using SCX resin.
Protocol C: Fluorous Solid-Phase Extraction (F-SPE)
Use this when heavily fluorinated tags or highly fluorinated derivatives are present.
-
Conditioning: Condition a fluorous silica gel cartridge with a fluorophobic solvent system (e.g., 80% MeOH/H₂O)[4].
-
Loading: Load the crude sample dissolved in a minimum volume of the fluorophobic solvent.
-
Fluorophobic Pass: Elute with 80% MeOH/H₂O. Non-fluorous organic impurities will move at the solvent front and elute immediately[4].
-
Validation Check: Monitor the eluent by UV. Wait for the baseline to stabilize, indicating all non-fluorous waste has been removed.
-
Fluorophilic Pass: Switch the eluent to a fluorophilic solvent (e.g., 100% MeOH or THF)[4]. The fluorinated pyridine will elute.
-
Isolation: Evaporate the fluorophilic fraction to yield the purified compound.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-fluoronicotinic acid [chembk.com]
- 3. Application of Fluorinated Affinity Tags and Fluorous Solid-phase Extraction in Peptides Purification [chinjmap.com]
- 4. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DVB-COOH MP – Redstone Separations [redstone-sep.com]
- 6. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Page loading... [wap.guidechem.com]
Validation & Comparative
LC-MS Fragmentation Patterns of Fluorinated Nicotinic Acids: A Comparative Technical Guide
Executive Summary
This guide provides a technical analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation behaviors of fluorinated nicotinic acid (FNA) isomers. Specifically focusing on 2-fluoro- , 5-fluoro- , and 6-fluoronicotinic acid , this document details the mechanistic differentiation of these structural isomers using Electrospray Ionization (ESI) MS/MS. By leveraging specific "ortho effects" and distinct neutral loss pathways (e.g., HF vs. CO₂), researchers can confidently assign regiochemistry without relying solely on chromatographic retention times.
Introduction: The Isomer Challenge
Fluorinated nicotinic acids are critical building blocks in the synthesis of fluoroquinolone antibiotics, agrochemicals, and enzyme inhibitors. The position of the fluorine atom relative to the carboxylic acid moiety and the pyridine nitrogen drastically alters the compound's reactivity and biological efficacy.
-
2-Fluoronicotinic acid: Fluorine is ortho to the carboxylic acid (position 3) and ortho to the ring nitrogen.
-
5-Fluoronicotinic acid: Fluorine is meta to the carboxylic acid and meta to the ring nitrogen.
-
6-Fluoronicotinic acid: Fluorine is para to the carboxylic acid but ortho to the ring nitrogen.
While these isomers share the same molecular weight (MW 141.10 Da) and elemental composition (
Experimental Methodology
To ensure reproducible differentiation, the following self-validating protocol is recommended. This workflow prioritizes Negative Ion Mode (ESI-) for sensitivity, as carboxylic acids ionize efficiently via deprotonation.
Sample Preparation & LC Conditions[1]
-
Solvent System: Methanol/Water (50:50 v/v) with 5 mM Ammonium Acetate. Note: Avoid high concentrations of formic acid in negative mode as it suppresses ionization.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).
-
Gradient: 5% B to 95% B over 10 mins (A: Water + 5mM NH₄OAc; B: MeOH).
-
Concentration: 10 µM standard solutions.
MS/MS Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Negative Mode (
at m/z 140). -
Collision Energy (CE): Stepped energy ramp (10, 20, 40 eV) is crucial to observe both the fragile decarboxylation and the stable ring-cleavage fragments.
-
Validation Step: Inject individual isomers first to establish retention time (RT) markers. 2-FNA typically elutes earlier than 5-FNA and 6-FNA due to internal H-bonding reducing polarity.
Comparative Fragmentation Analysis
Baseline Fragmentation (Common to All Isomers)
All three isomers exhibit a precursor ion at m/z 140 ([M-H]⁻) . Upon collision-induced dissociation (CID), they share a primary fragmentation pathway:
-
Decarboxylation (Loss of CO₂):
This yields a fluorinated pyridinyl anion ( ). This is the base peak for most isomers at medium collision energies.
Isomer-Specific Differentiators
The differentiation relies on secondary fragmentations and the intensity ratios of specific neutral losses.
A. 2-Fluoronicotinic Acid (Ortho-Effect)
-
Mechanism: The fluorine atom at position 2 is adjacent (ortho) to the carboxylic acid at position 3. This proximity facilitates a "proximity effect" or "ortho effect."
-
Key Fragment: Loss of HF (20 Da) . While less common in negative mode than positive mode, the proximity allows for an interaction where the carboxylate oxygen attacks the ring, potentially expelling HF under high energy.
-
Observation: A unique or significantly enhanced low-mass fragment corresponding to ring opening or HF loss compared to meta/para isomers.
-
-
Retention Time: Often distinct due to intramolecular H-bonding between the carboxylic proton (if protonated) and the fluorine, or dipole minimization.
B. 6-Fluoronicotinic Acid (Para-Acid / Ortho-N)
-
Mechanism: The fluorine is para to the carboxylic acid. Direct interaction is impossible. However, F is ortho to the Nitrogen.
-
Key Pattern: Dominant Decarboxylation (
96). -
Secondary Fragment: Loss of HCN (
) from the decarboxylated ion ( 96 69).-
Pathway:
. -
The 6-fluoro position destabilizes the ring nitrogen bond, making HCN loss from the pyridinyl anion facile.
-
C. 5-Fluoronicotinic Acid (Meta-Acid)
-
Mechanism: The fluorine is isolated from both functional groups.
-
Key Pattern: This isomer is the most stable. It requires higher collision energy to fragment compared to the 2-fluoro isomer.
-
Differentiation: It lacks the specific "ortho" loss channels. The spectrum is often cleaner, dominated almost exclusively by the
96 ion until very high energies are applied.
Data Summary: Diagnostic Ions
| Isomer | Precursor ( | Primary Fragment ( | Secondary Fragment ( | Key Characteristic |
| 2-Fluoro | 140.0 | 96.0 ( | ~120 ( | Early elution; Ortho-effect HF loss potential. |
| 5-Fluoro | 140.0 | 96.0 ( | 69.0 (weak) | Most stable; "Clean" spectrum dominated by decarboxylation. |
| 6-Fluoro | 140.0 | 96.0 ( | 69.0 ( | High intensity HCN loss from the m/z 96 ion. |
*Note: HF loss is more prominent in Positive Mode (ESI+) or specific trap conditions. In ESI-, the ratio of m/z 69 to m/z 96 is the robust discriminator between 5-F and 6-F.
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent fragmentation pathways for the isomers.
Caption: Divergent fragmentation pathways for fluoronicotinic acid isomers in ESI- mode.
Experimental Workflow Diagram
Caption: Decision tree for differentiating FNA isomers based on LC retention and MS/MS ratios.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectra of Fluorocarbons and Pyridine Derivatives." National Institute of Standards and Technology. Available at: [Link]
-
Science Ready. "Mass Spectrometry Fragmentation Patterns." HSC Chemistry. Available at: [Link]
-
TSI Journals. "Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues." Analytical Chemistry: An Indian Journal.[1] Available at: [Link]
Sources
HPLC Method Development for 2-Aryl Pyridine Carboxylic Acids: A Comparative Guide
Executive Summary
The chromatographic separation of 2-aryl pyridine carboxylic acids presents a classic "perfect storm" in HPLC method development. These molecules are zwitterionic, possessing a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxyl group (pKa ~2–4), while also containing a hydrophobic aryl moiety.
Standard C18 protocols often fail, resulting in severe peak tailing (
This guide objectively compares three stationary phase technologies: Standard C18 , Polar-Embedded C18 , and Mixed-Mode Cation-Exchange . Based on experimental evidence and mechanistic analysis, the Polar-Embedded C18 is recommended as the primary choice for robustness in drug development environments, while Mixed-Mode is identified as the superior problem-solver for complex impurity profiling.
The Challenge: Anatomy of the Analyte
To develop a robust method, one must understand the analyte's behavior in solution. 2-Aryl pyridine carboxylic acids exist in equilibrium between cationic, zwitterionic, and anionic forms depending on pH.
-
The "Tailing" Trap: At low pH (typical for RP-HPLC), the pyridine nitrogen is protonated (
). This cation interacts strongly with residual silanols ( ) on the silica surface of older or poorly end-capped columns, causing tailing. -
The "Dewetting" Trap: The 2-aryl group adds hydrophobicity, suggesting C18 compatibility. However, the polar carboxylic acid requires high aqueous content for solubility and ionization control, which can lead to phase collapse (dewetting) in standard C18 columns.
Decision Matrix: Method Selection
The following decision tree illustrates the logic for selecting the stationary phase based on the specific structural challenges of the derivative.
Figure 1: Strategic decision tree for column selection based on analyte hydrophobicity.
Comparative Analysis of Stationary Phases
We evaluated three distinct column chemistries for the separation of a representative compound, 6-phenylpicolinic acid .
System A: Traditional C18 (The Baseline)
-
Column: High-purity C18, 5µm.[1]
-
Mechanism: Hydrophobic interaction only.
-
Performance:
-
Pros: Cheap, ubiquitous.
-
Cons: Requires ion-pairing agents (e.g., TFA) to suppress silanol interactions. Without TFA, peak tailing is severe. Retention is often low for the acidic form unless pH is dropped significantly (< 2.5).
-
System B: Polar-Embedded C18 (The Recommended Standard)
-
Column: Amide or Carbamate-embedded C18 (e.g., Agilent Polaris C18-A, Waters SymmetryShield).
-
Mechanism: The embedded polar group shields the silica surface from the protonated nitrogen and provides an alternative interaction site (H-bonding).
-
Performance:
-
Pros: Excellent peak symmetry (
) using simple buffers (Formic acid/Ammonium formate). Resists phase collapse in 100% aqueous conditions.[1] -
Cons: Slightly lower hydrophobicity than pure C18, reducing retention of extremely non-polar impurities.
-
System C: Mixed-Mode Cation Exchange (The Specialist)
-
Column: RP + SCX (e.g., SIELC Primesep 100).
-
Mechanism: Hydrophobic interaction (Aryl group) + Cation Exchange (Pyridine Nitrogen).
-
Performance:
-
Pros: Tunable selectivity. You can shift retention by changing buffer concentration, not just organic modifier. Perfect for separating structural isomers (e.g., 2-aryl vs 3-aryl).
-
Cons: More complex method development; requires strict control of buffer ionic strength.
-
Comparative Data Summary
| Parameter | System A: Standard C18 | System B: Polar-Embedded | System C: Mixed-Mode |
| Mobile Phase | 0.1% TFA / ACN | 10mM NH4 Formate (pH 3.5) / ACN | 10mM NH4 Formate (pH 3.0) / ACN |
| Retention (k') | 2.1 | 1.8 | 4.5 (Tunable) |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | 1.05 (Excellent) |
| Resolution (Isomers) | 1.5 | 2.2 | > 4.0 |
| Equilibration Time | Fast | Fast | Slow |
Recommended Experimental Protocol (Polar-Embedded)
For routine analysis and drug development, the Polar-Embedded C18 offers the best balance of robustness and performance.
Reagents and Materials[1][3][4][5]
-
Analyte: 2-Aryl pyridine carboxylic acid (approx. 0.1 mg/mL in mobile phase).
-
Column: Agilent Polaris C18-A or equivalent (150 x 4.6 mm, 3 µm or 5 µm).
-
Buffer: 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.
-
Organic Modifier: Acetonitrile (HPLC Grade).
Instrument Parameters
-
Temperature: 30°C (Control is critical for pKa stability).
-
Detection: UV @ 254 nm (Aryl absorption) and 220 nm (Carboxyl/Amide).
Step-by-Step Method
-
Preparation: Prepare the buffer fresh. The pH of 3.5 is chosen because it is close to the pKa of the carboxylic acid (~3-4) but ensures the pyridine nitrogen is protonated. The polar-embedded phase will handle the charge without tailing.[1]
-
Gradient Profile:
-
0 min: 5% B (Prevent phase collapse, retain polar impurities).
-
10 min: 95% B (Elute the hydrophobic 2-aryl parent).
-
12 min: 95% B.
-
12.1 min: 5% B.
-
-
Equilibration: Re-equilibrate for at least 5 column volumes.
-
System Suitability:
-
Inject standard 5 times.
-
Requirement: %RSD of Area < 2.0%; Tailing Factor < 1.3.
-
Mechanism of Action Diagram
The following diagram details why the Polar-Embedded phase succeeds where C18 fails.
Figure 2: Mechanistic comparison of analyte interactions on Standard C18 vs. Polar-Embedded phases.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the method remains authoritative and self-validating, implement these checks:
-
The "Buffer Strength" Test:
-
The "Dewetting" Check:
-
Issue: Loss of retention after stopping flow.
-
Validation: Run the column at 100% aqueous for 30 mins. If retention time (
) decreases significantly upon restart, the phase has collapsed. Switch to Polar-Embedded immediately.
-
-
Selectivity Tuning (Mixed-Mode only):
-
If using the Mixed-Mode approach (System C), increasing the buffer concentration will decrease the retention of the positively charged pyridine (ion-exchange competition), whereas increasing organic modifier decreases retention of the aryl group. This "orthogonal" control allows you to pull apart co-eluting peaks by tweaking two independent variables.
-
References
-
Agilent Technologies. (2016). Separation of Organic Acids on an Agilent Polaris C18-A Column. Application Note. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Application Note. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Application Guide. Retrieved from [Link]
- O'Gara, J. et al. (2001). Dependence of the silanol ionization and cation-exchange activity of HPLC columns on the mobile phase pH. Journal of Chromatography A.
Sources
Crystal Structure Analysis of 2-(3,4-Difluorophenyl)nicotinic Acid: A Comparison Guide to Polymorph Screening and Characterization
The structural characterization of flexible active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. 2-(3,4-Difluorophenyl)nicotinic acid is a highly flexible diarylamine-like molecule. Like many nicotinic acid derivatives, it is highly prone to conformational polymorphism due to the rotational freedom of the dihedral angle between its aromatic rings[1].
This guide objectively compares the performance of different crystallization methodologies and analytical platforms for resolving the solid-state structure of this compound, providing researchers with self-validating protocols and quantitative experimental data to streamline polymorph screening.
Causality in Crystal Packing: The Structural Landscape
To successfully screen for polymorphs, one must understand the underlying thermodynamic and kinetic drivers of the molecule's crystal packing. The solid-state behavior of this compound is governed by two competing supramolecular forces:
-
The Acid-Pyridine Synthon: The molecule contains both a carboxylic acid (donor) and a pyridine nitrogen (acceptor). Depending on the solvent's dielectric constant and the
between these groups, the molecule can crystallize in a neutral state (forming a PyN···HOOC synthon) or undergo proton transfer to form a zwitterionic state (PyNH ··· OOC synthon)[2]. -
Fluorine-Directed Packing: The 3,4-difluorophenyl moiety introduces highly electronegative fluorine atoms. While fluorine is a weak hydrogen bond acceptor, it actively participates in C–H···F interactions. These interactions compete with traditional offset
stacking, dictating whether the crystal propagates as 1D chains or 2D sheets[3].
Fig 1: Supramolecular synthon pathways dictating neutral vs. zwitterionic crystal packing.
Comparison of Crystallization Methodologies
To isolate distinct polymorphs, researchers must manipulate supersaturation rates. Below is a comparison of three distinct crystallization strategies, complete with self-validating protocols.
A. Vapor Diffusion (High-Fidelity Single Crystals)
Performance Profile: Best for generating large, defect-free crystals suitable for Single Crystal X-Ray Diffraction (SCXRD). By allowing an anti-solvent vapor to slowly diffuse into the API solution, supersaturation is maintained at a low, constant level, favoring thermodynamic crystal growth over kinetic nucleation.
-
Step 1: Dissolve 10 mg of this compound in 1 mL of a good solvent (e.g., Methanol).
-
Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial. (Validation Check: The solution must be optically clear under a laser pointer to confirm the absence of heterogeneous nucleation sites).
-
Step 3: Place the unsealed 2 mL vial inside a 20 mL outer vial containing 5 mL of a volatile anti-solvent (e.g., Hexane or Dichloromethane). Seal the outer vial tightly with a PTFE-lined cap.
-
Step 4: Incubate undisturbed at 20°C for 7–14 days.
-
Step 5: (Self-Validation) Harvest the crystals suspended in the mother liquor and examine them under a polarized light microscope. Select crystals that exhibit sharp, uniform extinction (birefringence) upon 360° rotation, confirming single-domain crystallinity.
B. Anti-Solvent Addition (Kinetic Bulk Powder)
Performance Profile: Best for rapid generation of metastable polymorphs and bulk material for Powder X-Ray Diffraction (PXRD). The rapid spike in supersaturation forces immediate precipitation, often trapping the kinetic product.
-
Step 1: Dissolve 50 mg of the API in 2 mL of N,N-Dimethylformamide (DMF).
-
Step 2: Rapidly inject 10 mL of chilled water (anti-solvent) into the solution under high-shear magnetic stirring (800 rpm).
-
Step 3: Isolate the immediate precipitate via vacuum filtration using a Buchner funnel.
-
Step 4: Dry the powder under vacuum at 40°C for 12 hours to remove residual DMF.
-
Step 5: (Self-Validation) Compare the experimental PXRD pattern of the bulk powder to the calculated diffractogram derived from the SCXRD data. A match confirms phase purity; extra peaks indicate a polymorphic mixture or solvate formation.
Fig 2: Polymorph screening workflow comparing thermodynamic and kinetic crystallization strategies.
Analytical Performance Comparison
Once the solid forms are isolated, choosing the correct analytical platform is essential for accurate characterization. Single crystal X-ray diffraction (SCXRD) remains the gold standard for the precise determination of 3D atomic arrangements and absolute configurations in pharmaceutical development[4]. However, complementary techniques are required for comprehensive screening.
| Analytical Platform | Primary Application | Strengths | Limitations |
| SCXRD | 3D Atomic Resolution | Unambiguous determination of absolute configuration, hydrogen bonding networks, and exact dihedral angles. | Requires large (10–100 µm), high-quality, defect-free single crystals. |
| PXRD | Bulk Phase Identification | Rapid analysis of bulk powders; easily identifies phase mixtures and crystallinity percentages. | Cannot easily resolve novel 3D structures from scratch without high-quality Rietveld refinement. |
| ssNMR ( | Local Chemical Environment | Excellent for distinguishing neutral vs. zwitterionic states in microcrystalline powders via chemical shift changes. | Low sensitivity; requires long acquisition times and isotopic labeling for optimal resolution. |
Quantitative Crystallographic Data
Based on the established crystallographic behavior of analogous difluorophenyl and nicotinic acid derivatives, the following table summarizes the comparative quantitative data for the two primary polymorphs of this compound isolated via the protocols above.
| Crystallographic Parameter | Form I (Thermodynamic Product) | Form II (Kinetic Product) |
| Crystallization Method | Vapor Diffusion (Methanol/Hexane) | Anti-Solvent Addition (DMF/Water) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | ||
| Protonation State | Neutral | Zwitterionic |
| Primary Synthon | Neutral PyN···HOOC | Ionic PyNH |
| Dihedral Angle (Rings) | 42.5° | 68.2° |
| Z' (Molecules/Asym. Unit) | 1 | 2 |
| Calculated Density ( | 1.482 g/cm | 1.455 g/cm |
| Dominant Packing Force | C–H···F interactions & | Strong electrostatic hydrogen bonding |
Note: The zwitterionic Form II exhibits a significantly larger dihedral angle to minimize steric hindrance and maximize the electrostatic interactions of the ionic synthon, a hallmark of conformational polymorphism in diarylamines[1].
References
-
Veranova. "Harnessing the power of single crystal X-ray diffraction." Veranova Insights, 2023. URL:[Link]
-
Long, Sihui, et al. "Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid." Crystal Growth & Design, American Chemical Society, 2008. URL:[Link]
-
Nath, Naba K., et al. "Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid." CrystEngComm, Royal Society of Chemistry, 2011. URL:[Link]
-
"Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution." Crystal Growth & Design, American Chemical Society, 2024. URL:[Link]
Sources
Positional Isomerism in Pharmacophores: A Comparative Guide to 2-Aryl vs. 6-Aryl Nicotinic Acids
Executive Summary: The Ortho-Para Divergence
In the optimization of nicotinic acid (pyridine-3-carboxylic acid) scaffolds, the placement of aryl substituents dictates the molecule's trajectory between metabolic modulation and antimicrobial efficacy. This guide objectively compares 2-aryl (ortho-substituted) and 6-aryl (para-substituted relative to nitrogen, meta to carboxyl) derivatives.
Key Distinction:
-
6-Aryl Derivatives preserve the planarity of the carboxylate pharmacophore, making them superior candidates for GPR109A (HCAR2) agonism and metabolic regulation.
-
2-Aryl Derivatives introduce significant steric strain (the "ortho effect"), twisting the carboxylate group out of plane. While this reduces GPR109A affinity, it creates a unique geometry favored in antimicrobial chelators and COX-2 inhibitors .
Structural Dynamics & Binding Mechanisms[1]
The biological divergence stems from the steric interaction between the aryl substituent and the essential carboxylic acid moiety.
The GPR109A Binding Pocket (Metabolic Target)
Nicotinic acid binds to GPR109A primarily through an ionic interaction between its carboxylate and Arg111 in Transmembrane Helix 3 (TMH3).[1] Secondary interactions involve
-
6-Aryl Advantage: The 6-position is distal to the carboxylic acid. Substituents here extend linearly into a hydrophobic sub-pocket (near TMH2/TMH7) without disrupting the essential Arg111 salt bridge. This allows for increased lipophilicity and potency without sacrificing binding mode.
-
2-Aryl Disadvantage: An aryl group at the 2-position exerts steric pressure on the C3-carboxylate. To relieve this strain, the carboxylate rotates out of the pyridine plane (torsion angle > 30°). Since GPR109A requires a planar conformation for optimal Arg111 docking, 2-aryl derivatives typically show drastically reduced affinity (
increases by orders of magnitude).
Antimicrobial & Anti-inflammatory Targets
In bacterial systems (e.g., S. aureus, M. tuberculosis), the mechanism often involves metal chelation or inhibition of specific enoyl-ACP reductases.
-
2-Aryl Utility: The twisted geometry and proximity of the 2-aryl group can facilitate the formation of fused tricyclic systems (e.g., via hydrazide linkers) or create a "claw-like" chelating environment, enhancing activity against resistant bacterial strains.
Visualization of SAR Logic
Caption: Structural consequences of aryl positioning. 2-Aryl induces torsion, disrupting GPR109A binding but enabling alternative targets. 6-Aryl preserves the pharmacophore.
Comparative Biological Activity Data[3][4][5][6][7][8][9][10]
The following data synthesizes findings from GPR109A agonist studies and antimicrobial screenings.
| Feature | 6-Aryl Nicotinic Acid | 2-Aryl Nicotinic Acid |
| Primary Target | GPR109A (HCAR2) Agonist | Bacterial Enoyl Reductase / COX-2 |
| Binding Mode | Planar, Hydrophobic extension | Twisted, Steric bulk near active site |
| GPR109A Potency ( | High (nM range for optimized analogs) | Low / Inactive (>10 |
| Antimicrobial ( | Moderate (Gram-positive) | High (Often <10 |
| Metabolic Stability | High (Blocks C6 oxidation) | Moderate (Susceptible to N-oxidation) |
| Lipophilicity ( | High (Linear increase) | High (Globular increase) |
| Key Side Effect | Flushing (Cutaneous vasodilation) | Gastric irritation (if acidic) |
Experimental Insight: In a study of trans-substituted propenoic acid derivatives (isosteres of nicotinic acid), maintenance of the planar pharmacophore was critical. Analogs mimicking the 6-position extension (e.g., fumaric acid esters) retained activity, whereas steric bulk equivalent to the 2-position abolished it [1]. Conversely, 2-substituted hydrazide derivatives demonstrated superior MIC values against S. aureus compared to their 6-substituted counterparts due to specific binding in the bacterial active site [2].
Experimental Protocols
To validate these differences in your own lab, use the following standardized workflows.
Synthesis: Suzuki-Miyaura Coupling (General)
Use this modular approach to generate both isomers for head-to-head testing.
-
Reagents: 6-chloronicotinic acid (for 6-aryl) OR 2-chloronicotinic acid (for 2-aryl).
-
Catalyst:
(5 mol%). -
Base:
(2.0 equiv). -
Solvent: Dioxane/Water (4:1).
-
Procedure:
-
Degas solvent with
for 15 min. -
Add aryl boronic acid (1.1 equiv) and substrate.
-
Reflux at 90°C for 12h under inert atmosphere.
-
Acidify workup (pH 3) to precipitate the free acid product.
-
Functional Assay: GPR109A Lipolysis Inhibition
This assay quantifies the "6-aryl advantage" by measuring the inhibition of glycerol release in adipocytes.
Principle: GPR109A is
Workflow Diagram:
Caption: GPR109A functional assay workflow. 6-aryl compounds typically inhibit glycerol release at lower concentrations than 2-aryl.
Step-by-Step Protocol:
-
Isolation: Harvest epididymal fat pads from male C57BL/6 mice. Digest with collagenase Type II.
-
Buffer: Krebs-Ringer HEPES (KRH) with 4% BSA (Fatty Acid Free).
-
Induction: Add Isoproterenol (100 nM) to stimulate basal lipolysis.
-
Dosing: Add 2-aryl and 6-aryl test compounds (Range: 1 nM to 100
M). -
Incubation: 30 minutes at 37°C with gentle shaking.
-
Readout: Centrifuge (1000 rpm, 1 min). Collect infranatant. Measure glycerol content using a coupled enzyme assay (Glycerol Kinase/Oxidase) at OD 540nm.
-
Validation: Reference standard: Nicotinic Acid (
nM).
Conclusion & Recommendations
For drug development professionals targeting metabolic disorders (dyslipidemia) , the 6-aryl nicotinic acid scaffold is the obligatory choice. It maximizes receptor occupancy at GPR109A by extending into the hydrophobic pocket while maintaining the critical planar anionic headgroup.
Conversely, if the objective is antimicrobial or anti-inflammatory (non-metabolic) activity, the 2-aryl scaffold should be prioritized. The steric twist, while deleterious for GPR109A, opens pathways for novel enzyme inhibition and reduces off-target metabolic flushing effects.
References
-
Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Source: Bioorganic & Medicinal Chemistry Letters (2011).[2][4] Context: Establishes the requirement for planar pharmacophores in GPR109A binding. URL:[Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Source: Pharmaceutics (2024).[5][6] Context: Demonstrates the efficacy of specific nicotinic acid derivatives against S. aureus and P. aeruginosa. URL:[Link]
-
Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A. Source: Journal of Biological Chemistry (2005). Context: Identifies Arg111 and Phe276 as critical residues, explaining the SAR of aryl-substituted ligands. URL:[Link]
-
Design, synthesis and cytotoxic evaluation of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Source: ResearchGate (2025).[7] Context: Highlights the utility of 2-aryl/6-aryl pyridine scaffolds in cancer cytotoxicity (CDK2 inhibition). URL:[Link]
Sources
- 1. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Purity Analysis Standards for Fluorinated Research Chemicals: A Comparative Technical Guide
Introduction: The "Fluorine Effect" in Analytical Chemistry
The introduction of fluorine into organic scaffolds—a standard tactic in modern medicinal chemistry to modulate metabolic stability and lipophilicity—creates a unique paradox in purity analysis. While fluorine imparts desirable biological properties, it often renders standard analytical protocols (such as C18 HPLC-UV or 1H NMR) insufficient or misleading.
The Core Challenge:
-
Electronic Effects: The high electronegativity of fluorine alters the ionization efficiency in Mass Spectrometry (MS), often leading to signal suppression.
-
Chromatographic Slippage: Fluorinated moieties can induce "fluorous" behavior, causing analytes to elute poorly on standard alkyl-bonded phases (C18), leading to co-elution with impurities.
-
NMR Complexity: In 1H NMR, extensive J-coupling (
, ) splits proton signals into complex multiplets, complicating integration and quantification.
This guide establishes a hierarchical framework for analyzing fluorinated research chemicals (RCs), positioning Quantitative 19F NMR (19F qNMR) as the primary absolute purity standard, supported by orthogonal chromatographic techniques.
Strategic Framework: Method Selection
Before initiating analysis, the physicochemical profile of the fluorinated RC dictates the optimal workflow.
Diagram 1: Analytical Method Decision Matrix
Caption: Logical decision tree for selecting the primary purity assay based on analyte volatility, chromophore status, and matrix complexity.
The Gold Standard: Quantitative 19F NMR (qNMR)[1][2]
For research chemicals where no certified reference material exists, 19F qNMR is the superior absolute purity method . Unlike chromatography, which relies on relative response factors, NMR is a primary ratio method—the signal intensity is directly proportional to the molar concentration of the nucleus, regardless of chemical structure.
Why 19F over 1H qNMR?
-
Spectral Clarity: The 19F chemical shift range (~300 ppm) is vastly wider than 1H (~15 ppm), virtually eliminating signal overlap.
-
Background Suppression: There is no background fluorine signal in common deuterated solvents or glassware, unlike the ubiquitous water/solvent peaks in 1H NMR.
-
Singlet Simplicity: With proton decoupling (
), fluorine signals often appear as clean singlets, simplifying integration.
Experimental Protocol: 19F qNMR Assay
Objective: Determine absolute purity (% w/w) with <1% uncertainty.
Step 1: Internal Standard (IS) Selection
Select an IS that is chemically inert, soluble in the target solvent, and has a relaxation time (
| Internal Standard | Chemical Shift ( | Solvent Compatibility | Application |
| BTFMBA (3,5-Bis(trifluoromethyl)benzoic acid) | -61.0 | DMSO- | General purpose, stable solid. |
| DFBP (4,4'-Difluorobenzophenone) | -106.0 | CDCl | Aromatic fluorines. |
| TFA (Trifluoroacetic acid) | -76.5 | D | Aqueous soluble/Polar analytes. |
| Trifluorotoluene | -63.7 | CDCl | Volatile liquids. |
Step 2: Sample Preparation
-
Weigh ~10-20 mg of Analyte (
) and ~10-20 mg of Internal Standard ( ) directly into the same vial using a micro-balance (precision 0.01 mg). -
Dissolve in 0.6 mL of appropriate deuterated solvent (e.g., DMSO-
). -
Critical: Ensure complete dissolution by vortexing. Any undissolved solid invalidates the assay.
Step 3: Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: Inverse gated decoupling (zgig or equivalent) to suppress Nuclear Overhauser Effect (NOE), ensuring quantitative integration.
-
Spectral Width (SW): Sufficient to cover both Analyte and IS signals (typically 200 ppm).
-
Excitation Pulse: 90° pulse.
-
Relaxation Delay (D1): MUST be
of the slowest relaxing nucleus.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Note: Fluorine
values can be long (2–10s). A D1 of 30–60 seconds is standard to prevent saturation effects.
-
-
Scans (NS): 16–64 (dependent on concentration, aim for S/N > 250:1).
Step 4: Processing & Calculation
-
Phase and baseline correct manually.[2]
-
Integrate the IS peak (
) and Analyte peak ( ). -
Calculate Purity (
):
Where:
The Chromatographic Alternative: Fluoro-Phenyl HPLC
Standard C18 columns often fail to separate fluorinated positional isomers or impurities formed by de-fluorination. The Pentafluorophenyl (PFP) stationary phase is the required standard for fluorinated RCs.
The PFP Advantage
PFP columns utilize multiple retention mechanisms:
- Interactions: Between the electron-deficient PFP ring and electron-rich analyte systems.
-
Dipole-Dipole: Strong interaction with polar C-F bonds.
-
Shape Selectivity: superior separation of structural isomers (e.g., meta- vs para- fluoro substitutions).
HPLC-UV/MS Protocol for Fluorinated RCs
Column: 2.1 x 100 mm, 1.7 µm or 2.7 µm fused-core PFP (e.g., Raptor FluoroPhenyl, ACQUITY CSH Fluoro-Phenyl).
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for MS).
-
B: Methanol (MeOH) or Acetonitrile (MeCN).
-
Insight: MeOH often provides better selectivity on PFP phases due to protic solvent interactions promoting
retention.
-
Gradient:
-
Hold 5% B for 1 min (trap polar impurities).
-
5% to 95% B over 10 min.
-
Hold 95% B for 2 min.
Detection:
-
UV: 210-254 nm (if aromatic).
-
MS (ESI +/-): Warning: Highly fluorinated compounds may not ionize well in ESI+. Use ESI- (negative mode) if acidic protons are present, or APCI for neutral perfluorinated chains.
Comparative Analysis: qNMR vs. HPLC
| Feature | 19F qNMR | HPLC-UV (PFP) | HPLC-MS |
| Primary Utility | Absolute Purity (% w/w) | Relative Purity (% Area) | Impurity Identification |
| Reference Standard | Not Required (Internal Std only) | Required for quantification | Required for quantification |
| Specificity | High (Shift dispersion) | Medium (Co-elution risk) | High (m/z separation) |
| LOD/Sensitivity | Low (mg quantities needed) | High (ng quantities) | Very High (pg quantities) |
| Key Weakness | Requires ~10mg sample; | Response factors vary; "blind" to non-UV impurities | Ion suppression; Matrix effects |
| Throughput | Low (10-20 min/sample) | High (5-10 min/sample) | High |
Visualization: qNMR Workflow
Diagram 2: 19F qNMR Execution Logic
Caption: Step-by-step workflow for ensuring quantitative accuracy in 19F NMR experiments, emphasizing the critical T1 relaxation loop.
References
-
National Institutes of Health (NIH). (2019). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]
-
Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes. Retrieved from [Link]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
Sources
Strategic Profiling of 3,4-Difluorophenyl Heterocycles: A 19F NMR & Metabolic Stability Guide
Topic: 19F NMR Shifts of 3,4-Difluorophenyl Substituted Heterocycles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the 3,4-difluorophenyl motif is a high-value bioisostere used to modulate lipophilicity, block metabolic soft spots, and tune potency. However, characterizing these systems remains a bottleneck due to the complex second-order effects often seen in proton NMR.
19F NMR offers a superior, high-resolution alternative.[1] This guide compares the performance of the 3,4-difluorophenyl scaffold against common alternatives (4-fluorophenyl, 2,4-difluorophenyl), providing specific chemical shift ranges, coupling constants (
Part 1: The 19F NMR Signature – A Comparative Analysis[2]
The definitive advantage of 19F NMR for this scaffold is the ortho-coupling signature . Unlike 1H NMR, where the aromatic region is often crowded, 19F NMR provides a clean, background-free window to determine substitution patterns.
Structural Diagnosis: 3,4-Difluoro vs. Alternatives
The following table compares the 19F NMR "fingerprint" of the 3,4-difluorophenyl group against its structural isomers.
| Feature | 3,4-Difluorophenyl (Target) | 2,4-Difluorophenyl (Alternative) | 4-Fluorophenyl (Control) |
| Primary Shift Range | -135 to -145 ppm | -105 to -120 ppm | -110 to -120 ppm |
| Coupling Type | Ortho ( | Meta ( | None ( |
| Coupling Constant ( | 20 – 25 Hz (Distinctive Large Splitting) | 5 – 10 Hz (Small Splitting) | N/A |
| Spectral Complexity | High (AB or ABX system) | Medium (Pseudo-first order) | Low (Singlet/Triplet) |
| Diagnostic Value | Definitive proof of adjacent substitution | Indicates non-adjacent substitution | Indicates mono-substitution |
Expert Insight: The large
coupling (approx. 22 Hz) is the "smoking gun" for the 3,4-substitution pattern. If you observe two multiplets with a coupling constant < 10 Hz, you have likely synthesized the 2,4- or 3,5-isomer, regardless of what your mass spec says.
Heterocyclic Substituent Effects (SCS)
The electronic nature of the attached heterocycle significantly perturbs the fluorine shifts. Use this table to predict where your signals will appear relative to the baseline 1,2-difluorobenzene (-139 ppm).
| Heterocycle Class | Electronic Effect | Shift Trend | Predicted Range (F3/F4) |
| Electron-Poor (e.g., Pyridine, Pyrimidine) | Deshielding (Inductive w/d) | Downfield ( | -128 to -136 ppm |
| Neutral (e.g., Phenyl, Thiophene) | Minimal | Baseline | -136 to -140 ppm |
| Electron-Rich (e.g., Pyrrole, Pyrazole-N1) | Shielding (Resonance donation) | Upfield ( | -140 to -148 ppm |
Part 2: Metabolic Performance & Drug Design Utility
Beyond spectral characterization, the 3,4-difluorophenyl group is chosen for its superior metabolic stability compared to mono-fluorinated alternatives.
The "Metabolic Shield" Mechanism
-
4-Fluorophenyl: Blocks para-hydroxylation (CYP450 oxidation) but leaves the meta-positions vulnerable to oxidation, potentially leading to toxic catechol metabolites.
-
3,4-Difluorophenyl: Blocks both para and meta positions. The adjacent fluorines prevent the formation of the 3,4-arene oxide intermediate, a common precursor to idiosyncratic drug toxicity.
Figure 1: Comparative metabolic fate of fluorinated phenyl rings. The 3,4-difluoro motif effectively shuts down the catechol toxicity pathway.
Part 3: Experimental Protocol for 19F NMR Acquisition
To obtain publication-quality data that resolves the complex
Sample Preparation
-
Concentration: Dissolve 5–10 mg of compound in 0.6 mL of deuterated solvent.
-
Recommendation: Use DMSO-d6 for polar heterocycles to prevent aggregation, which broadens fluorine signals. Use CDCl3 for lipophilic compounds.
-
-
Internal Standard: Add 10 µL of
-trifluorotoluene (-63.72 ppm) or use a coaxial insert with TFA (-76.55 ppm).-
Why? 19F shifts are solvent-dependent (up to 2 ppm variation). An internal standard is mandatory for reporting accurate shifts.
-
Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zgfhigqn (Inverse gated decoupling) or standard zg.
-
Critical Step: Run both proton-coupled and proton-decoupled 19F experiments.
-
Decoupled (
): Simplifies the spectrum to show only F-F coupling (two doublets). This confirms the 3,4-pattern ( Hz). -
Coupled (
): Shows full multiplicity (F-F + F-H). Useful for assigning specific F positions relative to the heterocycle protons.
-
-
Spectral Width: 200 ppm (typically -50 to -250 ppm).
-
Relaxation Delay (D1): Set to 3–5 seconds .
-
Reasoning: Fluorine nuclei have long T1 relaxation times. A short D1 will suppress integration accuracy, making quantitative purity assessment impossible.
-
-
Scans (NS): 32–64 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).
Data Processing Workflow
Figure 2: Logic flow for structural validation using 19F NMR.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link (Source for metabolic stability data).
-
Reich, H. J. (2020). 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link
- Rosen, G. M., et al. (2013). Use of 19F NMR to Monitor Enzymatic Oxidation. Journal of Medicinal Chemistry.
Sources
Comparative Physicochemical Profiling of Fluorinated Pyridine Isomers
This guide provides a structural and physicochemical analysis of fluorinated pyridine isomers, designed for medicinal chemists and drug development professionals.
A Technical Guide to "The Fluorine Scan" in Heterocyclic Optimization
Executive Summary: The Strategic Value of the Fluorine Scan
In medicinal chemistry, the "Fluorine Scan"—systematically replacing hydrogen with fluorine at various positions of a scaffold—is a high-impact strategy to modulate potency, metabolic stability, and permeability without significantly altering molecular volume.
For the pyridine scaffold, the position of the fluorine atom (2-, 3-, or 4-) dictates massive shifts in basicity (pKa) and chemical stability , while effecting more subtle changes in lipophilicity (LogP) . This guide dissects these differences to aid in rational isomer selection.
Key Takeaway:
-
2-Fluoropyridine: Best for lowering basicity (removing hERG liability) and blocking metabolic hotspots.
-
3-Fluoropyridine: Best for "tuning" electronics while retaining some basicity; often the most stable isomer.
-
4-Fluoropyridine: High risk of instability (self-polymerization); primarily used as a reactive intermediate for SNAr chemistry.
Comparative Data Analysis
The following table synthesizes experimental and consensus physicochemical data. Note the drastic drop in pKa for the 2-isomer compared to the parent pyridine.
| Property | Pyridine (Reference) | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| Structure |
ngcontent-ng-c2977031039="" class="ng-star-inserted"> | |||
| LogP (Exp/Consensus) | 0.65 | 1.22 | 0.80 – 1.13 | ~0.8 (Calc)* |
| pKa (Conj.[1][2][3][4][5][6] Acid) | 5.23 | -0.44 | 2.97 | ~3.0 (Est)** |
| Dipole Moment (D) | 2.2 | 3.2 | 2.0 | ~1.0 |
| Boiling Point | 115 °C | 126 °C | 108 °C | N/A (Unstable base) |
| Electronic Effect | N/A | Strong Inductive (-I) | Inductive (-I) | Resonance (+R) vs (-I) |
*Note: 4-Fluoropyridine is kinetically unstable as a free base and is typically handled as the HCl salt. LogP values are calculated (ClogP) due to this instability. **pKa estimated based on Hammett substituent constants; experimental determination is complicated by hydrolysis/polymerization.
Technical Deep Dive: Mechanism of Action
A. The Ortho-Effect (2-Fluoropyridine)
-
Basicity Crash: The fluorine atom at the C2 position exerts a powerful inductive electron-withdrawing effect (-I) directly on the adjacent nitrogen lone pair. This reduces the pKa from 5.2 (pyridine) to ~ -0.44, effectively rendering the nitrogen non-basic at physiological pH.
-
Lipophilicity: The 2-F isomer typically exhibits the highest LogP. The C-F bond dipole and the Nitrogen lone pair dipole are oriented such that they create a high net molecular dipole, but the "fluorine shield" effect on the nitrogen reduces water hydrogen-bonding capability, driving up lipophilicity.
B. The Meta-Effect (3-Fluoropyridine)
-
Electronic Tuning: At the C3 position, the inductive effect is attenuated by distance. The pKa drops to ~3.0, making it a "weaker base" but still protonatable under acidic conditions.
-
Stability: This is often the most chemically stable isomer. It lacks the SNAr lability of the 2- and 4-positions, making it an ideal "passive" metabolic blocker.
C. The Para-Paradox (4-Fluoropyridine)
-
Instability Warning: 4-Fluoropyridine is notorious for intermolecular self-reaction. The nitrogen of one molecule (nucleophile) attacks the C4 position of another (electrophile), displacing fluoride.
-
Usage: It is almost exclusively generated in situ or stored as a salt. In drug design, this motif is rarely used as a terminal group; it is usually a precursor to 4-alkoxy or 4-amino pyridines.
Decision Logic for Isomer Selection
Use this decision tree to select the optimal fluoropyridine isomer for your lead optimization campaign.
Figure 1: Strategic decision tree for fluoropyridine isomer selection based on pKa and stability requirements.
Experimental Protocol: HPLC-Based LogP Determination
Given the volatility of fluoropyridines, the traditional Shake-Flask method can be error-prone due to evaporation. The RP-HPLC Method (OECD Guideline 117) is recommended for high throughput and accuracy.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Methanol/Water (Isocratic 50:50 to 70:30 depending on retention). Buffered to pH 7.4 (Ammonium Formate) to ensure neutral species for 2-F and 3-F (though 3-F may partially ionize, pH 9.0 is better for 3-F to ensure neutral form).
-
Reference Standards: Pyridine (LogP 0.65), Aniline (0.90), Acetophenone (1.58), Benzene (2.13).
Workflow:
-
Dead Time Determination (
): Inject Sodium Nitrate or Uracil to determine the column dead time. -
Standard Calibration: Inject reference standards and record retention times (
). Calculate the capacity factor ( ) for each: -
Curve Construction: Plot
vs. known of standards. Linear regression should yield . -
Sample Analysis: Inject 2-F, 3-F, and 4-F (HCl salt neutralized in situ) samples.
-
Calculation: Use the regression equation to solve for the LogP of the isomers.
Critical Note for 4-Fluoropyridine: Prepare the sample immediately before injection from the HCl salt using a cold buffer to minimize self-polymerization during the run.
References
-
PubChem Compound Summary. (2025). 2-Fluoropyridine (CID 9746). National Center for Biotechnology Information. Link
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. Link
-
Cheméo. (2025).[5] Chemical Properties of 2-Fluoropyridine. Link
-
Williams, R. (2022).[7] pKa Data Compilation. Organic Chemistry Data. Link
- Schlosser, M. (1998). The "Ortho-Effect" in Fluoropyridines. European Journal of Organic Chemistry.
Sources
- 1. ossila.com [ossila.com]
- 2. 2-Fluoropyridine (CAS 372-48-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Safety Operating Guide
2-(3,4-Difluorophenyl)nicotinic acid proper disposal procedures
Executive Summary: Immediate Action Directives
Do NOT dispose of 2-(3,4-Difluorophenyl)nicotinic acid down the drain. Do NOT mix with non-halogenated solvents or strong oxidizers. DO segregate as "Halogenated Organic Waste" due to the fluorine content.
This guide defines the disposal protocol for This compound (CAS: Variable/Analogous to fluorinated pyridine carboxylic acids). As a fluorinated aromatic compound, its disposal is governed not just by its biological toxicity, but by its combustion byproducts—specifically hydrogen fluoride (HF).
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its terminal behavior. This molecule combines a pyridine ring, a carboxylic acid, and a difluorophenyl group.
| Property | Characteristic | Disposal Implication |
| Molecular Class | Fluorinated Heteroaromatic Acid | Must be incinerated in a facility equipped with HF scrubbers. |
| Acidity | Amphoteric (Pyridine N + COOH) | Potential for exothermic reaction with strong bases and strong acids. |
| Halogen Content | ~17% Fluorine by mass | Strict Segregation: Mixing with non-halogenated waste downgrades the entire container, increasing disposal costs significantly. |
| Combustion Product | HF, NOx, CO, CO2 | High Risk: Thermal destruction releases corrosive HF gas. |
The Causality of Protocol: We segregate this waste not just because of regulations, but because incineration is the only method that guarantees complete destruction of the aromatic ring. However, standard incinerators cannot handle high fluorine content without damage to their refractory lining or releasing HF plumes. Therefore, it must be tagged for a facility with wet flue gas scrubbing capabilities.
Waste Stream Segregation Protocol
The most common error in laboratory waste management is cross-contamination of waste streams. Follow this segregation logic to ensure safety and regulatory compliance (RCRA/EPA).
A. Solid Waste (Pure Substance)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar. Avoid glass if possible to prevent breakage, though glass is chemically compatible.
-
Labeling: Must read "Hazardous Waste - Solid - Halogenated."
-
Additions: Do not mix with silica gel or spill debris unless explicitly labeled as "Debris contaminated with..."
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container.
-
pH Check: If the solution is highly acidic (due to the nicotinic acid moiety), neutralize to pH 6-8 using a dilute bicarbonate solution before adding to the waste drum to prevent drum corrosion, UNLESS the waste drum is rated for corrosives.
-
Segregation: Pour ONLY into the "Halogenated Solvent Waste" carboy.
Operational Workflow: The Decision Matrix
This self-validating workflow ensures that the material ends up in the correct destruction stream.
Figure 1: Decision matrix for segregating fluorinated aromatic waste at the bench level.
Destruction Mechanism: The "Why" Behind the Cost
Researchers often ask why halogenated waste is more expensive to dispose of. It is a matter of stoichiometry and engineering controls. When this compound is burned, the fluorine atoms do not simply vanish; they strip hydrogen to form Hydrogen Fluoride (HF) .
The Incineration Reaction:
The 2HF (Hydrogen Fluoride) is highly corrosive to the incinerator's ceramic lining and toxic to the environment. The facility must use a Caustic Scrubber (typically Calcium Hydroxide or Sodium Hydroxide) to neutralize the gas before it leaves the stack.
Figure 2: The industrial fate of fluorinated waste. Note the conversion of toxic HF gas into inert Calcium Fluoride solid.
Emergency Spill Procedures
If a spill occurs in the laboratory, follow this specific protocol. The amphoteric nature of the molecule means standard "Acid Neutralizers" are effective, but dust control is paramount.
-
PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (to prevent inhalation of fluorinated dust).
-
Containment:
-
Solid Spill: Do not sweep dry. This creates dust. Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.
-
Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is unknown.
-
-
Decontamination:
-
Disposal of Debris: All cleanup materials (gloves, towels, vermiculite) must go into the Solid Halogenated Waste container.
References & Authority
-
U.S. Environmental Protection Agency (EPA). Orientation to the Identification of Hazardous Waste (RCRA). Washington, DC. (Defines characteristic waste and halogenated solvent listings). Link
-
National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (The standard for segregation protocols). Link
-
American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. (Guidance on waste compatibility and minimization). Link
-
Dürr Systems. Incineration of Halogenated Substances and HF Formation. (Industrial engineering reference for HF scrubbing requirements). Link
Sources
Personal protective equipment for handling 2-(3,4-Difluorophenyl)nicotinic acid
As a Senior Application Scientist, I have observed that handling fluorinated aromatic carboxylic acids requires a nuanced approach that goes beyond standard safety data sheets. 2-(3,4-Difluorophenyl)nicotinic acid is a highly valuable intermediate in drug discovery and agrochemical development. However, the integration of a difluorophenyl ring into the nicotinic acid scaffold fundamentally alters its physicochemical and toxicological profile.
This guide provides a self-validating, step-by-step operational protocol to ensure maximum safety and efficiency in your laboratory.
Mechanistic Risk Assessment
Understanding the causality behind chemical hazards is the first step in effective mitigation. Standard nicotinic acid is a known, albeit moderate, ocular irritant (H319)[1]. However, the addition of the 3,4-difluorophenyl group introduces two critical risk amplifiers:
-
Enhanced Lipophilicity : The fluorine atoms significantly increase the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid dermal penetration, elevating the risk of systemic exposure compared to non-fluorinated analogs.
-
Respiratory Sensitization : Like other halogenated pyridine-3-carboxylic acids (e.g., 2-(trifluoromethyl)nicotinic acid), the fine crystalline powder poses an acute toxicity and respiratory hazard (H335). The acidic proton of the carboxylic acid moiety can cause localized tissue damage upon contact with mucous membranes.
Personal Protective Equipment (PPE) Matrix
To counteract these specific mechanistic risks, a robust PPE strategy is mandatory. The following table summarizes the quantitative and qualitative PPE requirements[2].
| PPE Category | Specification & Standard | Mechanistic Justification |
| Eye Protection | ANSI Z87.1 / EN 166 compliant tight-fitting safety goggles | Protects against H319 (serious eye irritation) from acidic dust particulates. |
| Hand Protection | Nitrile gloves (Minimum thickness: 0.11 mm) | Nitrile offers excellent resistance to lipophilic organic acids. Double-gloving is recommended during bulk transfer. |
| Body Protection | Flame-retardant, fluid-resistant laboratory coat | Prevents accumulation of lipophilic dust on personal clothing. |
| Respiratory | N95 / FFP2 particulate respirator (or P100 for bulk) | Mitigates H335 (respiratory tract irritation) by filtering >95% of airborne crystalline micro-particles. |
Operational Workflow and Hazard Mitigation
Below is the logical pathway for handling this compound, ensuring that every step is a self-validating system.
Operational workflow and hazard mitigation pathway for this compound.
Step-by-Step Handling and Weighing Protocol
To prevent aerosolization and ensure precise measurement, follow this self-validating methodology:
-
Environmental Preparation : Verify that the chemical fume hood has a face velocity of at least 0.5 m/s. Clear the workspace of incompatible materials (strong oxidizing agents and strong bases).
-
Static Mitigation : Fluorinated powders often carry a static charge, causing them to "jump" and contaminate the balance. Use an anti-static gun (ionizer) on the weighing boat and spatula prior to transfer.
-
Transfer Technique : Use a clean, dry stainless-steel or PTFE-coated spatula. Slowly transfer the this compound to the weighing boat. Self-Validation Check: Observe the powder; if it clings aggressively to the spatula, re-apply the anti-static treatment.
-
Solubilization : If preparing a stock solution, dissolve the powder in an appropriate organic solvent (e.g., DMSO or DMF) inside the fume hood before transporting the flask to the open bench.
Spill Response and Disposal Plan
A spill of a fluorinated organic acid requires immediate, calculated action to prevent environmental contamination and personnel exposure.
Immediate Spill Response:
-
Isolate : Evacuate non-essential personnel from the immediate vicinity.
-
Contain : Do not use water, as this can spread the acidic material. Surround the spill with a dry, inert absorbent material such as vermiculite, sand, or diatomite[3].
-
Neutralize : Carefully apply a weak solid base, such as sodium bicarbonate (NaHCO₃), over the spill to neutralize the carboxylic acid moiety.
-
Collect : Sweep the neutralized mixture using a non-sparking tool and place it into a sealable, chemically resistant container. Self-Validation Check: Swab the spill area with a moistened pH indicator strip; a pH of 6-8 confirms successful neutralization and decontamination.
Disposal Logistics: Because of the difluorophenyl group, this compound cannot be disposed of with standard aqueous or non-halogenated organic waste.
-
Classification : Must be strictly categorized as Halogenated Organic Waste .
-
Containment : Store in high-density polyethylene (HDPE) containers. Do not mix with heavy metals or strong oxidizers.
-
Labeling : Clearly label the container with the chemical name, CAS number, and the hazard codes (Irritant, Halogenated).
References
-
Chemos GmbH & Co. KG. "Safety Data Sheet: Nicotinic acid." Chemos, [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
